4-Bromo-2,6-difluorobenzyl alcohol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-bromo-2,6-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRHFWSNUFIKER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CO)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378355 | |
| Record name | 4-Bromo-2,6-difluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162744-59-4 | |
| Record name | 4-Bromo-2,6-difluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,6-difluorobenzyl Alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Bromo-2,6-difluorobenzyl alcohol chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 4-Bromo-2,6-difluorobenzyl alcohol
Abstract
This compound, a trifunctional aromatic compound, serves as a pivotal building block in contemporary synthetic chemistry. Its unique electronic and steric properties, conferred by the strategic placement of two fluorine atoms and a bromine atom on the benzene ring, make it a highly versatile intermediate. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel pharmaceuticals and advanced materials. Authored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective utilization in research and development settings.
Introduction: The Strategic Importance of Fluorinated Building Blocks
The incorporation of fluorine into organic molecules is a well-established strategy for modulating the physicochemical and biological properties of a compound. Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets. This compound (CAS No. 162744-59-4) is an exemplar of a fluorinated building block that has gained prominence in medicinal chemistry and materials science.[1] The molecule's architecture, featuring a reactive benzylic alcohol, a versatile brominated handle for cross-coupling reactions, and the directing and activating effects of the ortho-fluorine atoms, provides a powerful platform for molecular elaboration.[1] This guide aims to provide a comprehensive overview of this valuable synthetic intermediate.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in synthesis.
Physical Properties
This compound is a white to light yellow crystalline solid at room temperature.[2][] Its key physical properties are summarized in the table below. The ortho-fluorine atoms contribute to a higher melting point compared to its non-fluorinated analogues due to altered crystal packing and intermolecular interactions.
| Property | Value | Source(s) |
| CAS Number | 162744-59-4 | |
| Molecular Formula | C₇H₅BrF₂O | [2] |
| Molecular Weight | 223.01 g/mol | [] |
| Appearance | White to light yellow powder or crystals | [2][] |
| Melting Point | 76-81 °C | [] |
| Boiling Point | 250 °C | [][4] |
| Density | 1.744 g/cm³ | [][4] |
| pKa | 13.21 ± 0.10 (Predicted) | [4] |
Spectroscopic Characterization
While comprehensive spectral data from open literature is limited, the expected spectroscopic signatures can be predicted based on its structure. These are critical for reaction monitoring and product confirmation.
-
¹H NMR: The proton NMR spectrum would be expected to show a triplet for the aromatic protons due to coupling with the two equivalent fluorine atoms. The benzylic CH₂ protons would likely appear as a singlet or a finely split multiplet, and the hydroxyl proton would be a broad singlet, the position of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR would be characterized by distinct C-F couplings. The carbon atoms directly bonded to fluorine would exhibit large one-bond coupling constants (¹JC-F), and smaller two- and three-bond couplings would be observed for the other aromatic carbons.
-
IR Spectroscopy: The infrared spectrum would feature a prominent broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Characteristic C-F stretching bands would be observed in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Synthesis and Manufacturing
The primary route to this compound involves the reduction of a suitable carbonyl precursor. A common and efficient laboratory-scale synthesis starts from 1-bromo-3,5-difluorobenzene.
Synthesis of 4-Bromo-2,6-difluorobenzaldehyde
The precursor aldehyde can be synthesized via ortho-lithiation of 1-bromo-3,5-difluorobenzene, followed by formylation.[5] The strong directing effect of the fluorine atoms facilitates selective lithiation at the C2 position.
Caption: Synthesis of the aldehyde precursor.
Experimental Protocol: Synthesis of 4-Bromo-2,6-difluorobenzaldehyde [5]
-
Dissolve 1-bromo-3,5-difluorobenzene in anhydrous tetrahydrofuran (THF) and cool the solution to -70 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of lithium diisopropylamide (LDA) in THF, maintaining the temperature at -70 °C. Stir for 30 minutes.
-
Add N,N-dimethylformamide (DMF) or N-formylpiperidine dropwise to the reaction mixture.
-
Allow the mixture to slowly warm to 0 °C.
-
Quench the reaction by pouring it into cold water or a dilute acid solution (e.g., 1N HCl).
-
Extract the product with an organic solvent such as ethyl acetate or methyl tert-butyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-bromo-2,6-difluorobenzaldehyde.
Reduction to this compound
The final step is the reduction of the aldehyde. This is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent. It has also been reported that this alcohol can be obtained by the reduction of the corresponding carboxylic acid.[4]
Caption: Reduction of the aldehyde to the target alcohol.
Experimental Protocol: Reduction to this compound
-
Dissolve 4-bromo-2,6-difluorobenzaldehyde in methanol or ethanol at room temperature.
-
Add sodium borohydride (NaBH₄) portion-wise to the solution. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Carefully quench the reaction with water or dilute acid to destroy excess NaBH₄.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Recrystallize or purify by column chromatography to obtain pure this compound.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its three distinct reactive sites: the hydroxyl group, the bromine atom, and the electron-deficient aromatic ring.
Reactions at the Hydroxyl Group
The primary alcohol functionality can undergo a range of standard transformations:
-
Oxidation: Mild oxidation (e.g., with manganese dioxide or PCC) will regenerate the aldehyde, while stronger oxidizing agents will produce 4-bromo-2,6-difluorobenzoic acid.
-
Etherification: Deprotonation with a base followed by reaction with an alkyl halide (Williamson ether synthesis) yields the corresponding ethers.[6][7]
-
Esterification: Reaction with carboxylic acids (Fischer esterification) or acyl chlorides provides the corresponding esters.
Reactions at the Bromine Atom
The C-Br bond is the key to elaborating the molecular scaffold, primarily through palladium-catalyzed cross-coupling reactions:
-
Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or alkyl groups.
-
Heck Coupling: Reaction with alkenes forms substituted styrenes.
-
Buchwald-Hartwig Amination: Coupling with amines provides access to substituted anilines.
-
Sonogashira Coupling: Reaction with terminal alkynes yields aryl alkynes.
The ortho-fluorine atoms can influence the reactivity in these coupling reactions by altering the electron density at the carbon-bromine bond and potentially coordinating with the metal catalyst.
Caption: Key reaction pathways for this compound.
Applications in Drug Discovery and Materials Science
This compound is a crucial intermediate in the synthesis of biologically active molecules and advanced materials.[2]
-
Pharmaceutical Development: It is highly valued in the synthesis of novel drug candidates.[1] The difluorobromoaryl motif is present in a variety of therapeutic agents, including kinase inhibitors (e.g., RET inhibitors), where the fluorine atoms can form critical hydrogen bonds or other interactions within the target protein's active site.[4] Its use has been noted in developing compounds with antimicrobial and anti-inflammatory properties.[2]
-
Agrochemicals: Similar to pharmaceuticals, the strategic fluorination of agrochemicals can enhance their efficacy and environmental stability.[2]
-
Materials Science: The compound serves as a building block for advanced polymers and coatings, where the fluorine content can impart desirable properties such as thermal stability, chemical resistance, and modified surface characteristics.[2]
Safety and Handling
As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure user safety.
Hazard Identification
According to safety data sheets, this compound is classified as an irritant.[8][9][10]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8][10]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][11]
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[8][10] Avoid formation of dust.[11]
-
Storage: Store in a cool, dry, and well-ventilated place.[8][11] Keep the container tightly closed and stored locked up.[8][9]
First-Aid Measures
-
Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[8][9]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[8][10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[8][10]
-
Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention if you feel unwell.[12]
Conclusion
This compound is a strategically designed synthetic intermediate that offers a convergence of reactivity and functionality. Its trifunctional nature allows for sequential and orthogonal chemical modifications, making it an invaluable tool for accessing complex molecular targets. The insights provided in this guide—spanning its fundamental properties, synthesis, reactivity, and safe handling—are intended to empower researchers to fully leverage the potential of this versatile building block in their synthetic endeavors, from fundamental research to the development of next-generation pharmaceuticals and materials.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Aromatics: this compound.
- NIST. (n.d.). This compound, 2-methylpropyl ether. NIST Chemistry WebBook.
- NIST. (n.d.). This compound, ethyl ether. NIST Chemistry WebBook.
- The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
- Tetrahedron. (n.d.). This compound.
- SpectraBase. (n.d.). 4-Bromobenzyl alcohol, heptafluorobutyrate - Optional[13C NMR] - Chemical Shifts.
- Hairui Chemical. (n.d.). 4-Bromo-2,6-difluorobenzyl alcohol_162744-59-4.
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An In-Depth Technical Guide to 4-Bromo-2,6-difluorobenzyl alcohol (CAS: 162744-59-4)
This guide provides an in-depth technical overview of 4-Bromo-2,6-difluorobenzyl alcohol, a key building block for researchers, medicinal chemists, and materials scientists. We will delve into its chemical properties, synthesis, reactivity, and applications, with a focus on the underlying principles that make this molecule a valuable tool in modern chemical synthesis.
Introduction and Significance
This compound, with the CAS number 162744-59-4, is a highly functionalized aromatic alcohol. Its structure is characterized by a benzene ring substituted with a bromomethyl group, a bromine atom, and two fluorine atoms positioned ortho to the alcohol moiety. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a sought-after intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science.[1]
The presence of the fluorine atoms significantly influences the electronic properties of the aromatic ring, enhancing its electrophilicity and modulating the acidity of the benzylic proton. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The primary alcohol group provides a site for oxidation, esterification, etherification, and other common transformations. This trifecta of reactive sites makes this compound a valuable starting material for the construction of elaborate molecular architectures.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of a compound is paramount for its effective use in a laboratory setting.
Physical Properties
| Property | Value | Source(s) |
| CAS Number | 162744-59-4 | [] |
| Molecular Formula | C₇H₅BrF₂O | [] |
| Molecular Weight | 223.01 g/mol | [] |
| Appearance | White to light yellow powder or crystals | [1][3] |
| Melting Point | 76-81 °C (lit.) | [][3] |
| Boiling Point | 250 °C (estimated) | [3] |
| Density | 1.744 g/cm³ (estimated) | [3] |
| Purity | ≥98% (GC) | [1] |
Spectroscopic Characterization
Predicted ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the benzyl alcohol. The aromatic protons will likely appear as a multiplet in the aromatic region (δ 7.0-7.5 ppm), with coupling to the adjacent fluorine atoms. The methylene protons (-CH₂OH) would likely appear as a singlet or a triplet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm. The hydroxyl proton (-OH) would be a broad singlet, with its chemical shift dependent on concentration and solvent.
Predicted ¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for each of the seven unique carbon atoms in the molecule. The carbon bearing the bromine (C-Br) and the carbons bearing the fluorine atoms (C-F) will show characteristic chemical shifts and coupling constants (J-coupling) with the fluorine atoms. The benzylic carbon (-CH₂OH) is expected to resonate around 60-65 ppm. The aromatic carbons will appear in the range of 110-160 ppm.
Predicted IR (Infrared) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Characteristic C-H stretching vibrations for the aromatic and methylene groups will be observed around 2850-3100 cm⁻¹. The C-O stretching of the primary alcohol will likely appear in the 1000-1050 cm⁻¹ region. Absorptions corresponding to C-Br and C-F bonds will be present in the fingerprint region.
Predicted MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of water, the hydroxymethyl group, and the bromine atom.
Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process starting from 1-bromo-3,5-difluorobenzene.
Step 1: Synthesis of 4-Bromo-2,6-difluorobenzaldehyde
The first step involves the formylation of 1-bromo-3,5-difluorobenzene. This is typically achieved via ortho-lithiation followed by quenching with a formylating agent.
Protocol: Ortho-lithiation and Formylation
-
Reaction Setup: A solution of 1-bromo-3,5-difluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C.
-
Lithiation: A solution of lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) (1.1 eq) in a suitable solvent is added dropwise to the cooled solution, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 30-60 minutes.
-
Causality: The strong base (LDA or n-BuLi) selectively deprotonates the aromatic ring at the position ortho to one of the fluorine atoms due to the directing effect of the fluorine substituents.
-
-
Formylation: Anhydrous N,N-dimethylformamide (DMF) or N-formylpiperidine (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred for several hours.
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield 4-bromo-2,6-difluorobenzaldehyde.
Step 2: Reduction to this compound
The second step is the reduction of the aldehyde functionality to a primary alcohol. This is a standard transformation in organic synthesis and can be accomplished using a variety of reducing agents.
Protocol: Aldehyde Reduction
-
Reaction Setup: 4-Bromo-2,6-difluorobenzaldehyde (1.0 eq) is dissolved in a suitable solvent, typically methanol or ethanol, in a round-bottom flask.
-
Reduction: The solution is cooled to 0 °C in an ice bath, and sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise.
-
Causality: Sodium borohydride is a mild and selective reducing agent that efficiently reduces aldehydes to primary alcohols without affecting the aryl halide or the fluorine substituents.
-
-
Reaction Monitoring and Work-up: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then quenched by the careful addition of water or dilute acid.
-
Purification: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude this compound, which can be further purified by recrystallization or flash column chromatography.
Reactivity and Applications in Synthesis
The synthetic utility of this compound stems from its trifunctional nature, allowing for a diverse range of chemical transformations.
Reactions at the Hydroxyl Group
The primary alcohol functionality can be readily oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents. It can also undergo etherification and esterification reactions to introduce a variety of substituents.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring is a key site for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling with an organoboron reagent. This is a powerful method for constructing biaryl structures, which are common motifs in pharmaceuticals.
-
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing access to arylethynyl compounds. These are valuable intermediates in the synthesis of conjugated materials and complex natural products.
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine. It is a widely used method for the synthesis of arylamines, which are prevalent in medicinal chemistry.
A notable application of the 4-bromo-2,6-difluoroaryl scaffold is in the synthesis of protein kinase inhibitors. For instance, in the development of abemaciclib, a CDK4/6 inhibitor, a similar 4-bromo-2,6-difluoroaniline core undergoes a Miyaura borylation followed by a Suzuki coupling and a subsequent Buchwald-Hartwig amination to construct the complex heterocyclic structure.[4] This highlights the utility of the bromo-difluoro-substituted phenyl ring in sequential, high-yield cross-coupling strategies.
Applications in Medicinal Chemistry and Materials Science
This compound is a valuable building block in drug discovery. It has been incorporated into molecules with antimicrobial and anti-inflammatory properties.[1] Its use as a precursor for kinase inhibitors is particularly significant, as kinases are a major class of drug targets in oncology and other diseases.[4][5]
In materials science, the fluorine atoms can impart desirable properties such as increased thermal stability, chemical resistance, and altered electronic characteristics. This makes the compound a useful monomer or intermediate in the synthesis of advanced polymers and coatings.[1]
Safety and Handling
This compound should be handled by trained personnel in a well-ventilated laboratory. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and highly valuable building block in modern organic synthesis. Its unique combination of a reactive alcohol, a versatile bromine handle for cross-coupling, and modulating fluorine substituents provides chemists with a powerful tool for the efficient construction of complex and functionally diverse molecules. Its demonstrated utility in the synthesis of bioactive compounds, particularly kinase inhibitors, underscores its importance for the future of drug discovery and development.
References
- Zhao, G., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(22), 16471–16559. ([Link])
- This compound (C7H5BrF2O) - PubChemLite. ([Link])
Sources
An In-Depth Technical Guide to the Physical Properties of 4-Bromo-2,6-difluorobenzyl alcohol
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Bromo-2,6-difluorobenzyl alcohol in Modern Chemistry
This compound is a halogenated aromatic compound of significant interest in the fields of pharmaceutical and agrochemical research. Its unique molecular architecture, featuring a bromine atom and two fluorine atoms on the phenyl ring, imparts distinct reactivity and physicochemical properties. These characteristics make it a valuable intermediate in the synthesis of complex, biologically active molecules. Researchers have successfully utilized this compound as a building block for novel therapeutic agents, including those with antimicrobial and anti-inflammatory properties.[1] Furthermore, its utility extends to materials science, where it serves in the development of advanced polymers and coatings.[1]
A thorough understanding of the physical properties of this compound is paramount for its effective application. These properties govern its behavior in reaction media, influence purification strategies, and are critical for the development of robust and scalable synthetic processes. This guide provides a comprehensive overview of the known physical characteristics of this compound, details the experimental methodologies for their determination, and offers insights into the interpretation of its spectral data.
Core Physical and Chemical Properties
The fundamental physical and chemical identifiers for this compound are summarized in the table below. This data has been compiled from various chemical suppliers and databases. It is important to note that while the melting point is widely reported and consistent, the boiling point and density values are less commonly cited and may be predicted rather than experimentally determined.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrF₂O | [2][][4] |
| Molecular Weight | 223.01 g/mol | [2][][4] |
| Appearance | White to light yellow powder or crystals | [][4] |
| Melting Point | 76-85 °C | [2][][5] |
| Boiling Point | 250 °C (unverified) | [] |
| Density | 1.744 g/cm³ (unverified) | [] |
| CAS Number | 162744-59-4 | [2][][4] |
Experimental Determination of Physical Properties
The precise determination of the physical properties of a solid compound like this compound is crucial for its characterization and use in synthesis. The following sections detail the standard experimental protocols for measuring its key physical parameters.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range of 0.5-1.0°C. Impurities typically lead to a depression and broadening of the melting point range.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of packed solid is achieved.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated temperature sensor.
-
Measurement: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last of the solid melts is recorded as the end of the melting range.
Figure 1: Workflow for Melting Point Determination.
Boiling Point Determination (for High-Melting Solids)
Given that this compound is a solid at room temperature with a relatively high reported boiling point, its experimental determination requires specific techniques suitable for such compounds. The Thiele tube method is a classic and effective approach.
Protocol: Thiele Tube Boiling Point Determination
-
Sample Preparation: A small amount of the sample (a few drops if melted, or a small amount of solid) is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is placed open-end-down into the liquid.
-
Apparatus Setup: The fusion tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) so that the heat transfer is uniform.
-
Measurement: The side arm of the Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube will expand and be expelled. When the boiling point of the sample is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.
-
Data Recording: The heat source is then removed. The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.
Figure 2: Thiele Tube Boiling Point Determination Workflow.
Density Determination
The density of a solid can be determined using several methods. Gas pycnometry is a highly accurate technique for determining the true density of a solid powder.
Protocol: Density Determination by Gas Pycnometry
-
Sample Preparation: A known mass of the dry this compound powder is accurately weighed and placed into the sample chamber of the gas pycnometer.
-
Apparatus Setup: The sample chamber is sealed. The instrument uses an inert gas, typically helium, which can penetrate small pores to provide a more accurate volume measurement.
-
Measurement: The analysis is initiated. The instrument automatically pressurizes the reference chamber with helium and then expands the gas into the sample chamber. The resulting pressure is measured.
-
Calculation: Based on the pressure difference and the known volumes of the chambers, the volume of the solid sample is calculated using the principles of Boyle's Law. The density is then calculated by dividing the mass of the sample by its measured volume.
Figure 3: Workflow for Density Determination by Gas Pycnometry.
Solubility Profile
The solubility of this compound in various solvents is a key parameter for its use in synthesis and purification. A qualitative assessment can be performed as follows:
Protocol: Qualitative Solubility Assessment
-
Solvent Selection: A range of common laboratory solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexanes).
-
Measurement: A small, measured amount of the solid (e.g., 10 mg) is placed in a series of small test tubes.
-
Observation: A measured volume of each solvent (e.g., 1 mL) is added to a separate test tube. The tubes are agitated, and the solubility is observed at room temperature. Observations are categorized as "soluble," "sparingly soluble," or "insoluble."
-
Heating: For samples that are sparingly soluble or insoluble at room temperature, the mixture can be gently heated to assess solubility at elevated temperatures.
Based on its structure, this compound is expected to be poorly soluble in water due to the hydrophobic nature of the bromodifluorophenyl group. It is anticipated to have good solubility in polar organic solvents such as alcohols, acetone, and ethyl acetate, and moderate solubility in less polar solvents like dichloromethane and toluene.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide definitive structural information.
Sample Preparation for NMR
A sample of 5-10 mg for ¹H NMR or 30-40 mg for ¹³C NMR is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[6] The choice of solvent is crucial, as it must dissolve the compound without having interfering signals.
-
¹H NMR: The proton NMR spectrum is expected to show a signal for the benzylic protons (-CH₂OH) and the aromatic protons. The benzylic protons would likely appear as a singlet, which may show coupling to the hydroxyl proton unless D₂O exchange is performed. The two equivalent aromatic protons would appear as a triplet due to coupling with the two adjacent fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule. The carbon bearing the bromine, the carbons bearing the fluorine atoms, the carbon attached to the benzyl group, the benzylic carbon, and the two equivalent aromatic carbons would all have characteristic chemical shifts.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms. The chemical shift of this signal would be characteristic of fluorine atoms on an aromatic ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Sample Preparation for IR (Solid)
For a solid sample, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is ground with dry potassium bromide (100-200 mg) to a fine powder. This mixture is then pressed under high pressure to form a transparent pellet, which is placed in the IR spectrometer.[4]
The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H Stretch (aromatic and aliphatic): Absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the benzylic C-H bonds.
-
C=C Stretch (aromatic): One or more bands in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon double bonds in the benzene ring.
-
C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region.
-
C-F and C-Br Stretches: These will appear in the fingerprint region (below 1300 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Analysis by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound. The sample is injected into a gas chromatograph, where it is vaporized and separated from other components. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity. Common fragmentation patterns would involve the loss of the hydroxyl group, water, and cleavage of the benzylic C-C bond.
Safety and Handling
Based on available safety data sheets, this compound is classified as a hazardous substance. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a key building block in synthetic chemistry with significant potential in drug discovery and materials science. This guide has provided a detailed overview of its physical properties and the standard experimental procedures for their determination. While a complete set of experimentally verified data, particularly spectroscopic data, is not fully available in the public domain, the information and protocols presented here offer a solid foundation for researchers working with this compound. Adherence to proper experimental techniques and safety protocols is essential for the successful and safe utilization of this compound in research and development.
References
- NIST. (n.d.). This compound, 2-methylpropyl ether. NIST Chemistry WebBook.
- NIST. (n.d.). This compound, ethyl ether. NIST Chemistry WebBook.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Continuous-flow synthesis of fluorine-containing fine chemicals with integrated benchtop NMR analysis.
- The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
- PubChemLite. (n.d.). This compound (C7H5BrF2O).
- Hairui Chemical. (n.d.). 4-Bromo-2,6-difluorobenzyl alcohol_162744-59-4.
- ACG Publications. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.
- The Royal Society of Chemistry. (n.d.). Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II).
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4-Bromo-2,6-difluorobenzyl alcohol structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-2,6-difluorobenzyl alcohol
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Addressed to researchers, scientists, and professionals in drug development, this document outlines a multi-faceted analytical approach leveraging Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Beyond a mere recitation of procedures, this guide delves into the rationale behind each analytical choice, emphasizing a self-validating system of protocols to ensure the highest degree of scientific integrity. The methodologies detailed herein are grounded in established principles of analytical chemistry and are supported by authoritative references to provide a robust and reliable strategy for confirming the molecular structure of this and similar halogenated organic compounds.
Introduction: The Significance of this compound
This compound (C₇H₅BrF₂O) is a versatile building block in organic synthesis.[1] Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the benzene ring, imparts specific reactivity and physicochemical properties that are highly sought after in the development of biologically active molecules.[1] The presence of fluorine, in particular, can significantly influence metabolic stability, lipophilicity, and binding affinity of a drug candidate.[2][3] Given its role as a critical starting material, unequivocal confirmation of its structure is a prerequisite for its use in any synthetic workflow, particularly in a regulated environment such as pharmaceutical development.
This guide presents a logical workflow for the complete structural characterization of this compound, ensuring both identity and purity.
Foundational Analysis: Physicochemical Properties
Prior to advanced spectroscopic analysis, a preliminary assessment of the compound's physical properties provides a baseline for identification and handling.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrF₂O | [1][4][5] |
| Molecular Weight | 223.01 g/mol | [1][5][] |
| Appearance | White to light yellow powder or crystals | [1][] |
| Melting Point | 76-81 °C | [5][][7] |
| CAS Number | 162744-59-4 | [1][5][8] |
These properties, sourced from commercial suppliers and chemical databases, offer the first checkpoint for sample verification. Safe handling procedures, including the use of personal protective equipment, should be observed, as the compound is classified as a skin, eye, and respiratory irritant.[9][10][11][12][13]
Mass Spectrometry: Unveiling the Molecular Weight and Halogen Presence
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and can provide immediate evidence of the presence of certain elements through their isotopic patterns. For this compound, the presence of bromine is a key distinguishing feature.
The Isotopic Signature of Bromine
Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly equal abundance (approximately a 1:1 ratio).[14][15][16] This results in a characteristic "M+2" peak in the mass spectrum, where the molecular ion peak (M⁺) is accompanied by another peak of similar intensity at two mass units higher. The observation of this pattern is strong evidence for the presence of a single bromine atom in the molecule.[14][15][16]
Expected Mass Spectrum Data
The following table outlines the expected major peaks in the electron ionization (EI) mass spectrum of this compound.
| m/z (mass-to-charge ratio) | Ion | Expected Relative Intensity | Interpretation |
| 222 | [C₇H₅⁷⁹BrF₂O]⁺ | ~100% | Molecular ion peak (M⁺) with ⁷⁹Br |
| 224 | [C₇H₅⁸¹BrF₂O]⁺ | ~98% | Molecular ion peak (M+2) with ⁸¹Br |
| 204 | [C₇H₄⁷⁹BrF₂]⁺ | Variable | Loss of H₂O from M⁺ |
| 206 | [C₇H₄⁸¹BrF₂]⁺ | Variable | Loss of H₂O from M+2 |
| 143 | [C₇H₅F₂O]⁺ | Variable | Loss of Br from M⁺ |
| 125 | [C₆H₂F₂O]⁺ | Variable | Further fragmentation |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as methanol or dichloromethane.
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: 50-300 m/z
-
-
Data Acquisition: Introduce the sample into the instrument via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.
-
Data Analysis: Analyze the resulting spectrum for the molecular ion peaks at m/z 222 and 224 and compare their relative intensities to the expected 1:1 ratio for bromine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the atomic connectivity.
The Logic of Multi-Nuclear NMR
The presence of fluorine atoms introduces both opportunities and challenges in NMR analysis. The large chemical shift range and the coupling between ¹⁹F, ¹H, and ¹³C nuclei provide rich structural information but can also complicate the spectra.[2][3] A comprehensive approach using multiple NMR experiments is therefore essential.
Caption: Workflow for NMR-based structure elucidation.
Expected NMR Data
The following tables summarize the expected chemical shifts (δ) and coupling constants (J) for this compound in a standard solvent like CDCl₃.
¹H NMR (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.25 | t | 2H | H-3, H-5 | Aromatic protons coupled to two adjacent fluorine atoms. |
| ~ 4.80 | s | 2H | -CH₂- | Methylene protons adjacent to the aromatic ring and hydroxyl group. |
| ~ 2.00 | br s | 1H | -OH | Labile hydroxyl proton; may exchange with D₂O. |
¹³C NMR (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 160 (t) | C-2, C-6 | Carbons directly bonded to fluorine, showing a large ¹JCF coupling. |
| ~ 130 (t) | C-3, C-5 | Aromatic carbons coupled to adjacent fluorine atoms (²JCF). |
| ~ 120 (t) | C-1 | Quaternary carbon attached to the CH₂OH group, coupled to two ortho fluorine atoms. |
| ~ 115 (t) | C-4 | Quaternary carbon attached to bromine, coupled to two meta fluorine atoms. |
| ~ 60 | -CH₂- | Aliphatic carbon of the benzyl alcohol moiety. |
¹⁹F NMR (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ -110 | t | F-2, F-6 | Two equivalent fluorine atoms coupled to the adjacent aromatic protons (H-3, H-5). |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup:
-
Spectrometer: 500 MHz or higher field instrument.
-
Experiments:
-
Standard ¹H NMR.
-
¹³C NMR with proton decoupling.
-
¹⁹F NMR with proton decoupling.
-
(Optional) 2D experiments such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) for unambiguous assignment.
-
-
-
Data Acquisition: Acquire spectra at room temperature. Ensure a sufficient number of scans for a good signal-to-noise ratio, especially for the ¹³C NMR.
-
Data Processing and Analysis: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign all peaks based on their chemical shifts, multiplicities, and coupling constants.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the key functional groups are the hydroxyl (-OH) group and the substituted benzene ring.
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3600-3200 | Strong, Broad | O-H stretch | Alcohol (-OH) |
| 3100-3000 | Medium | C-H stretch | Aromatic |
| ~2900 | Medium | C-H stretch | Aliphatic (-CH₂-) |
| 1600-1450 | Medium-Strong | C=C stretch | Aromatic Ring |
| 1250-1000 | Strong | C-O stretch | Primary Alcohol |
| 1100-1000 | Strong | C-F stretch | Aryl Fluoride |
| ~600 | Medium | C-Br stretch | Aryl Bromide |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup:
-
Mode: Attenuated Total Reflectance (ATR).
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
-
Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, apply pressure to the sample to ensure good contact and collect the sample spectrum.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum. Analyze the resulting absorbance spectrum and assign the major peaks to their corresponding functional groups. The presence of a broad band in the 3600-3200 cm⁻¹ region is indicative of the hydroxyl group.[17]
Synthesis and Data Integration: A Holistic Approach
Caption: Integration of analytical data for final structure confirmation.
The MS data confirms the elemental composition and the presence of bromine. The FTIR data confirms the presence of the key functional groups. The NMR data provides the definitive connectivity map, showing how all the atoms are assembled. When all three techniques provide data consistent with the proposed structure of this compound, the elucidation can be considered complete and trustworthy.
Conclusion
The structural elucidation of this compound requires a systematic and multi-faceted analytical strategy. By logically combining the insights from Mass Spectrometry, multi-nuclear NMR, and FTIR spectroscopy, researchers can achieve an unambiguous confirmation of the compound's identity and integrity. The protocols and interpretive frameworks presented in this guide offer a robust, self-validating system to ensure the quality and reliability of this critical synthetic intermediate, thereby upholding the principles of scientific rigor in research and development.
References
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A Technical Guide to the Spectroscopic Characterization of 4-Bromo-2,6-difluorobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the spectroscopic data for 4-bromo-2,6-difluorobenzyl alcohol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding the spectral characteristics of this compound is crucial for its unambiguous identification, purity assessment, and successful application in complex synthetic pathways. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural features and analytical methodologies.
Introduction to this compound
This compound, with the chemical formula C₇H₅BrF₂O and a molecular weight of 223.01 g/mol , is a solid, white to light yellow crystalline powder.[][2] Its structure, featuring a bromine atom and two fluorine atoms on the benzene ring, imparts unique chemical properties that are valuable in organic synthesis.[] The CAS number for this compound is 162744-59-4.[][2]
The effective use of this reagent in research and development hinges on verifiable and accurate analytical data. Spectroscopic techniques provide a powerful toolkit for the structural elucidation and quality control of such molecules.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound directly influence its spectroscopic signatures. The aromatic ring, the benzylic alcohol group, and the halogen substituents all give rise to characteristic signals in NMR, IR, and MS analyses.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Experimental Protocol: NMR Spectroscopy
A sample of this compound is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectra are then acquired on a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument.
¹H NMR Spectral Data (Predicted)
While specific experimental data is being sourced, a predicted ¹H NMR spectrum would exhibit the following key features:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H | 7.1 - 7.4 | Doublet of doublets (dd) or Multiplet (m) | 2H |
| -CH₂- | ~4.7 | Singlet (s) or Triplet (t) | 2H |
| -OH | Variable (broad singlet) | Broad Singlet (br s) | 1H |
The chemical shifts of the aromatic protons are influenced by the deshielding effect of the aromatic ring and the electron-withdrawing nature of the halogen substituents. The benzylic protons (-CH₂-) are expected to appear as a singlet, though coupling to the hydroxyl proton may cause splitting into a triplet, which can be confirmed by D₂O exchange. The hydroxyl proton signal is often broad and its chemical shift is concentration and solvent dependent.
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-Br | 115 - 125 |
| C-F | 155 - 165 (with C-F coupling) |
| C-H (aromatic) | 110 - 130 (with C-F coupling) |
| C-CH₂OH (aromatic) | 135 - 145 |
| -CH₂OH | 60 - 65 |
The carbons directly attached to the highly electronegative fluorine atoms will show significant downfield shifts and exhibit characteristic carbon-fluorine coupling.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of the bonds within the molecule.
Experimental Protocol: IR Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Key IR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-O Stretch (primary alcohol) | 1000 - 1075 | Strong |
| C-F Stretch | 1000 - 1400 | Strong |
| C-Br Stretch | 500 - 600 | Medium to Strong |
The broad O-H stretching band is a hallmark of the alcohol functional group.[3] The presence of aromatic C-H and C=C stretching vibrations confirms the benzene ring.[4][5][6] The strong absorptions in the lower wavenumber region are indicative of the carbon-halogen bonds.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.
Experimental Protocol: Mass Spectrometry
The mass spectrum is typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, and the resulting fragments are analyzed by a mass analyzer.
Predicted Mass Spectrum and Fragmentation
The predicted mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion and bromine-containing fragments will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Predicted Adducts: [8]
| Adduct | m/z |
| [M+H]⁺ | 222.95645 |
| [M+Na]⁺ | 244.93839 |
| [M-H]⁻ | 220.94189 |
Expected Fragmentation Pathway:
Caption: Predicted electron ionization fragmentation pathway for this compound.
Common fragmentation patterns for benzyl alcohols include the loss of a water molecule (M-18), and cleavage of the C-C bond adjacent to the oxygen atom. The loss of the bromine atom can also lead to the formation of a stable tropylium-like ion.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust framework for its identification and characterization. The data presented in this guide, including predicted spectral features and established experimental protocols, serves as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. Adherence to these analytical techniques ensures the quality and integrity of this important chemical intermediate.
References
- OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition.
- Columbia University. (n.d.). Table of Characteristic IR Absorptions.
- PubChemLite. (n.d.). This compound (C7H5BrF2O).
- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
- UCLA. (n.d.). IR Spectroscopy Tutorial: Aromatics.
- Spectroscopy Online. (2023). Halogenated Organic Compounds.
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role of fluorine and bromine substituents in 4-Bromo-2,6-difluorobenzyl alcohol
An In-Depth Technical Guide: The Strategic Role of Fluorine and Bromine Substituents in 4-Bromo-2,6-difluorobenzyl alcohol
Introduction
This compound is a highly functionalized aromatic building block that has garnered significant attention in medicinal chemistry, agrochemicals, and materials science.[1] Its utility stems not from a single feature, but from the precise interplay of its three halogen substituents. The two ortho-fluorine atoms and the para-bromine atom each impart distinct, and often synergistic, physicochemical and reactive properties. This guide provides an in-depth analysis of these roles for researchers, scientists, and drug development professionals. We will dissect the individual contributions of the fluorine and bromine atoms to the molecule's reactivity, metabolic stability, and binding interactions, and explore how these features are leveraged in modern chemical synthesis and drug design.
Core Physicochemical and Structural Attributes
The unique substitution pattern of this compound defines its fundamental properties. These attributes are the foundation upon which its utility is built.
| Property | Value | Source(s) |
| CAS Number | 162744-59-4 | [2][3][4][] |
| Molecular Formula | C₇H₅BrF₂O | [3] |
| Molecular Weight | 223.01 g/mol | [2][3] |
| Appearance | White to yellow powder or crystals | [] |
| Melting Point | 76-81 °C | [2] |
| SMILES String | OCc1c(F)cc(Br)cc1F | [2] |
| InChI Key | LSRHFWSNUFIKER-UHFFFAOYSA-N | [2] |
The Defining Influence of Ortho-Difluoro Substitution
The two fluorine atoms at the 2- and 6-positions are arguably the most influential substituents in modulating the core electronic and metabolic properties of the molecule.
Potent Inductive Effects and Reactivity Modulation
Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a powerful electron-withdrawing inductive effect (-I effect).[6][7] This effect has several profound consequences:
-
Ring Deactivation: The withdrawal of electron density deactivates the aromatic ring towards electrophilic aromatic substitution.
-
pKa Modification: The inductive pull of the two ortho-fluorines significantly increases the acidity of the benzylic alcohol's hydroxyl proton compared to a non-fluorinated analogue. This can alter hydrogen bonding capabilities and solubility profiles.[8]
-
Altered Nucleophilicity: The reduced electron density on the ring and benzylic carbon influences the molecule's reactivity in subsequent synthetic transformations.
Caption: Inductive effects of fluorine atoms on the aromatic ring.
Engineering Metabolic Stability: The "Fluorine Shield"
In drug development, a primary reason for incorporating fluorine is to enhance metabolic stability.[6][9] The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~105.4 kcal/mol) than a carbon-hydrogen (C-H) bond.[10] This has a critical impact on drug metabolism:
-
Blocking Oxidative Metabolism: Many drug candidates fail due to rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes. By replacing a metabolically labile C-H bond with a robust C-F bond, this metabolic pathway can be effectively blocked.[11][12] In this molecule, the fluorines shield the ortho positions from such attacks.
-
Increased Bioavailability: By slowing down metabolic clearance, the bioavailability and half-life of a drug can be significantly extended, leading to improved pharmacokinetic profiles.[11][12][13]
Caption: Workflow illustrating metabolic blocking by fluorine substituents.
The Versatile Role of the Para-Bromine Substituent
The bromine atom at the 4-position provides a complementary set of properties, primarily centered around synthetic versatility and its ability to form specific, non-covalent interactions.
Halogen Bonding: A Key Non-Covalent Interaction
Once viewed merely as a lipophilic substituent, bromine is now recognized as a powerful halogen bond (XB) donor.[14] This phenomenon arises from an anisotropic distribution of electron density on the bromine atom, creating a region of positive electrostatic potential (the σ-hole) opposite the C-Br covalent bond.[15][16]
-
Directional Interactions: This σ-hole can interact favorably with electron-rich atoms (Lewis bases) such as oxygen, nitrogen, or sulfur, which are common in protein backbones and side chains.[14][15]
-
Enhancing Affinity and Selectivity: A well-positioned halogen bond can significantly increase the binding affinity and selectivity of a ligand for its target protein, making it a crucial tool in rational drug design.[15][17][18] The strength of the halogen bond increases with the polarizability of the halogen (I > Br > Cl >> F), making bromine an excellent choice for this purpose.[15]
Caption: Diagram of a halogen bond between bromine and a carbonyl oxygen.
A Versatile Synthetic Handle
The C-Br bond is a cornerstone of modern organic synthesis, providing a reliable reactive site for forming new carbon-carbon and carbon-heteroatom bonds. This makes this compound an invaluable intermediate.[1] It is an ideal substrate for a wide array of cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids/esters to form biaryl compounds.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds.
-
Heck Coupling: Reaction with alkenes.
This synthetic flexibility allows for the rapid generation of diverse molecular libraries, which is essential for structure-activity relationship (SAR) studies in drug discovery.
Synergistic Effects and Applications
The true power of this compound lies in the combined effects of its substituents. The electron-withdrawing fluorines modulate the electronics of the ring, while the bromine provides a specific and highly versatile point for chemical elaboration. This combination has made it a key intermediate in the synthesis of various biologically active molecules, including potent and selective RET (Rearranged during Transfection) kinase inhibitors for cancer therapy.[19]
Caption: A generalized synthetic workflow utilizing the subject compound.
Experimental Protocols
To provide practical context, this section outlines key experimental procedures relevant to the synthesis and application of this compound.
Protocol: Synthesis of this compound
This protocol is based on the reduction of the corresponding carboxylic acid, a common and efficient synthetic route.[19]
-
Objective: To synthesize this compound from 4-Bromo-2,6-difluorobenzoic acid.
-
Materials:
-
4-Bromo-2,6-difluorobenzoic acid
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
Dissolve 4-Bromo-2,6-difluorobenzoic acid (1.0 eq) in anhydrous THF (approx. 0.2 M) in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add borane-dimethyl sulfide complex (approx. 10 eq) dropwise to the stirred solution. Causality: Borane is the reducing agent. It is added slowly and at a low temperature to control the exothermic reaction and prevent side reactions.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 60 °C.
-
Stir the reaction at 60 °C for 16 hours or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of methanol. Causality: Methanol reacts with excess borane to safely decompose it into non-reactive trimethyl borate and hydrogen gas.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
The resulting crude solid, this compound, can often be used without further purification or can be recrystallized if necessary.
-
Protocol: Suzuki Cross-Coupling Reaction
This protocol demonstrates the use of the bromine atom as a synthetic handle.
-
Objective: To couple an aryl boronic acid with this compound.
-
Materials:
-
This compound (1.0 eq)
-
Aryl boronic acid (1.2 eq)
-
Pd(PPh₃)₄ (Palladium catalyst, 0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq) as a 2M aqueous solution
-
1,4-Dioxane or Toluene/Ethanol mixture (solvent)
-
-
Procedure:
-
To a reaction vessel, add this compound, the aryl boronic acid, and the palladium catalyst.
-
Purge the vessel with an inert gas for 10-15 minutes. Causality: The palladium catalyst is sensitive to oxygen, especially at high temperatures. Removing oxygen prevents catalyst degradation and ensures efficient catalytic turnover.
-
Add the solvent (e.g., 1,4-Dioxane) followed by the aqueous sodium carbonate solution. Causality: The base (Na₂CO₃) is essential for the transmetalation step in the catalytic cycle, activating the boronic acid.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Conclusion
The strategic placement of two fluorine atoms and one bromine atom on a benzyl alcohol scaffold creates a uniquely powerful and versatile chemical intermediate. The fluorine substituents provide a "metabolic shield" by virtue of the strong C-F bond, while also modulating the electronic properties of the molecule.[6][11][20] The bromine atom acts as a robust and reliable synthetic handle for building molecular complexity and can participate in highly specific halogen bonding interactions to enhance biological target affinity.[15][16][21] Understanding the distinct and synergistic roles of these halogens is paramount for researchers and drug developers seeking to leverage this compound in the rational design of next-generation pharmaceuticals and advanced materials.
References
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potential applications of 4-Bromo-2,6-difluorobenzyl alcohol in medicinal chemistry
An In-depth Technical Guide to the Medicinal Chemistry Applications of 4-Bromo-2,6-difluorobenzyl alcohol
Foreword: The Strategic Role of Halogenation in Modern Drug Design
In the landscape of medicinal chemistry, the deliberate incorporation of halogen atoms into molecular scaffolds is a cornerstone of modern drug design. Halogens, particularly fluorine and bromine, are not mere structural placeholders; they are strategic tools used to meticulously modulate a compound's physicochemical and pharmacological properties. Fluorine, with its high electronegativity and small van der Waals radius, can enhance metabolic stability, improve binding affinity to target proteins by forming unique non-covalent interactions, and alter the acidity of nearby functional groups.[1][2] Bromine, while also an electron-withdrawing group, offers the distinct advantage of serving as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions that are pivotal for building molecular complexity.[3][4]
This guide focuses on a molecule that synergistically combines these attributes: this compound (CAS No. 162744-59-4). Its unique trifunctional architecture—a reactive benzyl alcohol, a synthetically versatile aryl bromide, and two ortho-fluorine atoms—positions it as a highly valuable building block for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[5] We will explore the intrinsic properties of this reagent, its synthesis, and its proven and potential applications in the development of novel therapeutics, particularly in oncology and other critical disease areas.
Physicochemical Profile and Structural Rationale
This compound is a white to light yellow crystalline solid.[5] Its structure is the key to its utility. The two fluorine atoms flanking the benzyl alcohol moiety exert a powerful influence on the molecule's reactivity and the properties of its derivatives.
| Property | Value | Source(s) |
| CAS Number | 162744-59-4 | [5][6][7] |
| Molecular Formula | C₇H₅BrF₂O | [5][7][] |
| Molecular Weight | 223.01 g/mol | [5][7][] |
| Melting Point | 76-81 °C | [5][7][] |
| Appearance | White to light yellow powder/crystal | [5] |
| Key Functional Groups | Primary Alcohol (-CH₂OH), Aryl Bromide (-Br), Aryl Fluoride (-F) | [7] |
The strategic placement of the functional groups dictates its application:
-
Benzyl Alcohol: This primary alcohol is a nucleophile and can be readily converted into various other functionalities. It can be oxidized to an aldehyde or carboxylic acid, etherified to introduce diverse side chains, or esterified.[9]
-
Aryl Bromide: The bromine atom at the 4-position is a critical linchpin for synthetic elaboration. It is an ideal substrate for a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the facile introduction of new carbon-carbon and carbon-heteroatom bonds.[4] This is the primary method for linking this fragment to other parts of a target drug molecule.
-
Di-ortho-Fluorine Substitution: The two fluorine atoms provide several advantages. They increase the metabolic stability of the benzene ring by blocking potential sites of oxidative metabolism.[2] Furthermore, their strong electron-withdrawing nature can significantly impact the pKa of the target molecule and enhance binding interactions with biological targets.[1][10]
Caption: Key reactive sites of this compound.
Synthesis of this compound
The synthesis of this key intermediate is typically achieved via a multi-step process starting from commercially available materials. A common and efficient pathway involves the reduction of a carbonyl precursor, such as 4-bromo-2,6-difluorobenzoic acid or its corresponding aldehyde.
Caption: Synthetic workflow to this compound.
Experimental Protocol: Synthesis via Reduction of 4-bromo-2,6-difluorobenzoic acid
This protocol is adapted from methodologies described in the patent literature for the preparation of related structures and intermediates.[6]
Objective: To synthesize this compound by the selective reduction of 4-bromo-2,6-difluorobenzoic acid.
Materials:
-
4-bromo-2,6-difluorobenzoic acid (1.0 eq)
-
Borane dimethyl sulfide complex (BH₃·SMe₂) (10.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Dissolution: 4-bromo-2,6-difluorobenzoic acid (e.g., 5.0 g, 21.10 mmol) is dissolved in anhydrous THF (100 mL).
-
Addition of Reducing Agent: To the stirred solution at room temperature, borane dimethyl sulfide complex (20.0 mL, 211 mmol) is added dropwise. Causality Note: BH₃·SMe₂ is a highly effective and selective reagent for the reduction of carboxylic acids to primary alcohols in the presence of other reducible groups like aryl halides.
-
Reaction: The reaction mixture is heated to 60 °C and stirred for 16 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS) to confirm the complete consumption of the starting material.
-
Quenching: After the reaction is complete, the flask is cooled in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of methanol. This step is crucial for decomposing any excess borane complex. Safety Note: Quenching is exothermic and produces hydrogen gas.
-
Work-up: The solvent is removed under reduced pressure (rotary evaporation). The resulting crude residue is the desired this compound.
-
Purification: For many subsequent applications, the crude product (often obtained as a white solid with >95% yield) is of sufficient purity.[6] If necessary, further purification can be achieved by recrystallization or column chromatography on silica gel.
Core Applications in Medicinal Chemistry
The true value of this compound is realized in its role as a versatile building block for complex, biologically active molecules.[5] Its structure is frequently found in kinase inhibitors and other targeted therapies.
Synthesis of RET Kinase Inhibitors
One of the most significant documented applications of this compound is in the preparation of potent and selective RET (Rearranged during Transfection) kinase inhibitors.[6] The RET proto-oncogene is a critical driver in certain types of thyroid and lung cancers. Inhibiting its activity is a validated therapeutic strategy.
In the synthesis of these inhibitors, the this compound fragment is typically incorporated via an ether linkage. The benzyl alcohol is first deprotonated with a base (e.g., NaH) and then reacted with an electrophilic partner, while the bromo-substituent is reserved for a subsequent key cross-coupling reaction to complete the synthesis of the drug scaffold.
Caption: Generalized workflow for incorporating the title compound into a RET inhibitor.
Potential Applications based on Structural Analogy
The 4-Bromo-2,6-difluorobenzyl motif is a privileged structure. By analyzing its core features, we can infer its potential in other therapeutic areas:
-
Neurological Disorders: The incorporation of fluorine is known to improve blood-brain barrier penetration. This, combined with the synthetic versatility of the molecule, makes it an attractive starting point for central nervous system (CNS) drug candidates.[5]
-
Anti-inflammatory and Antimicrobial Agents: The compound has been utilized in the creation of novel molecules with reported anti-inflammatory and antimicrobial properties.[5] The fluorinated phenyl ring can participate in favorable interactions with enzyme active sites, while the overall lipophilicity imparted by the halogens can aid in membrane translocation, a key feature for antimicrobial activity.
-
Agrochemicals: Similar to pharmaceuticals, the strategic use of fluorine and bromine can enhance the potency, metabolic stability, and pharmacokinetic profile of agrochemicals like fungicides and pesticides.[5]
Future Outlook and Conclusion
This compound is more than a simple chemical intermediate; it is an enabling tool for modern medicinal chemistry. Its trifunctional nature provides chemists with a pre-packaged set of desirable attributes: a site for polar interactions or derivatization (the alcohol), a handle for complex fragment coupling (the bromide), and built-in metabolic stability and binding enhancers (the fluorines). Its demonstrated success in the synthesis of targeted cancer therapeutics like RET inhibitors is a clear validation of its utility.[6] As drug discovery continues to move towards more complex and highly tailored molecules, the demand for sophisticated, multifunctional building blocks like this compound will undoubtedly continue to grow, paving the way for the next generation of innovative medicines.
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4-Bromo-2,6-difluorobenzyl Alcohol: A Strategic Building Block for Complex Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Bromo-2,6-difluorobenzyl alcohol has emerged as a highly versatile and valuable intermediate, particularly in the fields of pharmaceutical and agrochemical development.[1] Its unique trifunctional nature—a reactive benzylic alcohol, an aryl bromide poised for cross-coupling, and a difluorinated aromatic ring—provides chemists with a powerful tool for introducing specific structural motifs and modulating physicochemical properties. This guide offers a comprehensive overview of this building block, from its fundamental properties and synthesis to its key synthetic transformations and applications, providing field-proven insights for its effective utilization in research and development.
Physicochemical Properties and Safety Profile
The utility of this compound begins with its distinct physical and chemical characteristics. The electron-withdrawing nature of the two fluorine atoms ortho to the bromomethyl group significantly influences the reactivity of the entire molecule. This substitution pattern enhances the electrophilicity of the aromatic ring and can modulate the acidity of the benzylic proton, impacting reaction pathways.
Core Data
A summary of the key physicochemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 162744-59-4 | |
| Molecular Formula | C₇H₅BrF₂O | [] |
| Molecular Weight | 223.01 g/mol | [] |
| Appearance | White to light yellow powder or crystals | [] |
| Melting Point | 76-81 °C (lit.) | [] |
| SMILES String | OCc1c(F)cc(Br)cc1F | |
| InChI Key | LSRHFWSNUFIKER-UHFFFAOYSA-N |
Safety and Handling
As with any laboratory reagent, proper handling of this compound is essential. It is classified as an irritant, and appropriate personal protective equipment (PPE) should be used at all times.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]
-
Precautionary Statements:
Researchers should always consult the full Safety Data Sheet (SDS) from their supplier before use.[3][4][6]
Synthesis of the Building Block
The most common and efficient route to this compound is through the selective reduction of its corresponding carboxylic acid, 4-Bromo-2,6-difluorobenzoic acid.[7] This precursor can be synthesized from 1-bromo-3,5-difluorobenzene via lithiation followed by quenching with carbon dioxide.[8] The reduction of the carboxylic acid is typically achieved with high yield and purity using a borane reagent.
Experimental Protocol: Reduction of 4-Bromo-2,6-difluorobenzoic Acid
This protocol describes a reliable method for the synthesis of the title compound.[7]
-
Setup: To a solution of 4-bromo-2,6-difluorobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF), add borane dimethyl sulfide complex (BH₃·DMS) (10.0 eq) dropwise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction: Heat the reaction mixture to 60 °C and stir for 16 hours. Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the complete consumption of the starting material.
-
Quenching: After the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow, dropwise addition of methanol (MeOH).
-
Workup: Evaporate the solvent under reduced pressure. The resulting crude product is often a white solid of sufficient purity (typically >95%) for use in subsequent steps without further purification.[7]
-
Analysis: Confirm the product identity via LC-MS (m/z 222.1 [M+H]⁺) and NMR spectroscopy.[7]
Synthesis Workflow Diagram
Caption: Synthesis of the target alcohol via reduction.
Key Synthetic Transformations
The synthetic power of this compound lies in the orthogonal reactivity of its functional groups. The hydroxyl group can undergo oxidation or etherification, while the aryl bromide is a prime handle for transition-metal-catalyzed cross-coupling reactions.
Reactions at the Hydroxyl Group
A. Oxidation to 4-Bromo-2,6-difluorobenzaldehyde
The selective oxidation of the benzylic alcohol to the corresponding aldehyde provides another crucial building block for further elaboration, such as reductive amination or Wittig reactions.
-
Causality of Reagent Choice: Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or manganese dioxide (MnO₂) are effective. For greener protocols, catalytic systems like TEMPO with a stoichiometric oxidant can be employed. The choice often depends on scale, substrate tolerance, and purification considerations. A related oxidation of 4-bromobenzyl alcohol using a potassium 2-iodo-5-methylbenzenesulfonate catalyst has been reported with high yields.[9]
B. Etherification
Formation of an ether linkage is a common strategy to introduce lipophilic groups or to link the benzyl scaffold to other parts of a target molecule.
-
Protocol Insight (Williamson Ether Synthesis): A standard and reliable method involves deprotonating the alcohol with a suitable base (e.g., sodium hydride, NaH) in an aprotic polar solvent like THF or DMF, followed by the addition of an alkyl halide (e.g., ethyl iodide, isobutyl bromide). The alkoxide formed in situ acts as a nucleophile, displacing the halide to form the ether. Examples of ethyl and isobutyl ethers of this compound have been characterized.[10][11][12]
Reactions at the Aryl Bromide: Cross-Coupling
The carbon-bromine bond is the gateway to constructing complex biaryl systems or introducing new carbon or heteroatom substituents. Palladium-catalyzed cross-coupling reactions are the cornerstone of this strategy.[13][14] The C-Br bond is generally more reactive than a C-Cl bond but more stable and cost-effective than a C-I bond, offering a balanced profile for synthetic planning.[15]
-
Expertise in Action (Suzuki-Miyaura Coupling): This reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds. It involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. The fluorine atoms ortho to the coupling site can present a steric challenge; therefore, the choice of ligand on the palladium catalyst is critical. Bulky, electron-rich phosphine ligands often promote the requisite oxidative addition and reductive elimination steps.[16]
Generalized Protocol: Suzuki-Miyaura Cross-Coupling
-
Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Reaction: Heat the mixture under an inert atmosphere to 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Synthetic Utility Workflow
Caption: Key transformation pathways for the building block.
Applications in Drug Discovery
The structural features of this compound make it an attractive starting point for the synthesis of biologically active molecules.
-
Metabolic Stability: The presence of fluorine atoms on the aromatic ring is a well-established strategy in medicinal chemistry to block sites of oxidative metabolism (e.g., by Cytochrome P450 enzymes). This can lead to improved pharmacokinetic profiles, such as increased half-life and oral bioavailability.
-
Modulation of pKa and Conformation: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups and influence the molecule's preferred conformation through dipole-dipole or other non-covalent interactions, which can be critical for optimizing binding to a biological target.
-
Key Intermediate: This building block is explicitly cited as an intermediate in the preparation of inhibitors of the RET (Rearranged during Transfection) proto-oncogene, a receptor tyrosine kinase implicated in several types of cancer.[7] Furthermore, it has been utilized in the creation of novel compounds demonstrating significant antimicrobial and anti-inflammatory properties, highlighting its broad utility in medicinal chemistry.[1]
Conceptual Pathway to a Complex Molecule
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The Emergence of a Key Building Block: A Technical Guide to 4-Bromo-2,6-difluorobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Strategic Importance
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic incorporation of halogen atoms into molecular frameworks is a cornerstone of rational design. The unique physicochemical properties imparted by halogens—such as altered lipophilicity, metabolic stability, and binding interactions—are powerful tools for modulating the biological activity of a molecule. Within this context, 4-Bromo-2,6-difluorobenzyl alcohol has emerged as a pivotal building block, offering a trifecta of reactive handles and modulating groups that have proven invaluable in the synthesis of complex, high-value compounds.
This technical guide provides an in-depth exploration of the discovery, synthesis, and applications of this compound (CAS No. 162744-59-4). We will delve into the synthetic routes to this compound, analyze the rationale behind the experimental choices, and highlight its significant role in the development of innovative therapeutics and advanced materials. For the discerning researcher, this guide aims to be a comprehensive resource, blending established protocols with insights into the compound's chemical personality.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis.
| Property | Value |
| CAS Number | 162744-59-4 |
| Molecular Formula | C₇H₅BrF₂O |
| Molecular Weight | 223.01 g/mol |
| Appearance | White to light yellow powder or crystals[] |
| Melting Point | 76-83 °C[2] |
| Boiling Point | 250 °C |
| Density | 1.744 g/cm³ |
While a definitive, publicly available database of the complete spectroscopic data for this compound is not readily compiled, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic protons (CH₂OH), likely in the range of 4.5-4.8 ppm. The aromatic region would display a triplet for the proton at the 3-position and a doublet for the proton at the 5-position, with coupling patterns influenced by the adjacent fluorine atoms. The hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR would reveal distinct signals for the seven carbon atoms. The benzylic carbon (CH₂OH) would appear around 60-65 ppm. The aromatic carbons would exhibit complex splitting patterns due to C-F coupling, with the carbons directly bonded to fluorine showing large one-bond coupling constants.
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Strong C-F stretching bands would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of the hydroxyl group and subsequent rearrangements of the benzyl cation.
The Genesis of a Building Block: Synthesis of this compound
While the precise moment of its first synthesis is not prominently documented in readily accessible literature, the emergence of this compound is intrinsically linked to the growing interest in fluorinated building blocks for life sciences research. Its synthesis is primarily achieved through the reduction of a corresponding carbonyl compound, either an aldehyde or a carboxylic acid.
Method 1: Reduction of 4-Bromo-2,6-difluorobenzoic Acid
A robust and high-yielding method for the preparation of this compound involves the reduction of 4-bromo-2,6-difluorobenzoic acid. This precursor can be synthesized from 1-bromo-3,5-difluorobenzene.
Step 1: Synthesis of 4-Bromo-2,6-difluorobenzoic Acid
The synthesis of the carboxylic acid precursor is achieved via a directed ortho-metalation reaction.
Figure 1: Synthesis of the carboxylic acid precursor.
Experimental Protocol: Synthesis of 4-Bromo-2,6-difluorobenzaldehyde
-
A solution of 1-bromo-3,5-difluorobenzene in anhydrous tetrahydrofuran (THF) is cooled to a low temperature (typically -70 °C).
-
A strong base, such as lithium diisopropylamide (LDA), is added dropwise to effect deprotonation at the position ortho to a fluorine atom and meta to the bromine atom.
-
After stirring for a short period, a formylating agent like N-formylpiperidine is added to introduce the aldehyde functionality.
-
The reaction is quenched with an acid, and the product is extracted with an organic solvent.
-
Purification by column chromatography yields 4-bromo-2,6-difluorobenzaldehyde.
Experimental Protocol: Oxidation to 4-Bromo-2,6-difluorobenzoic Acid
The resulting aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate or sodium chlorite.
Step 2: Reduction to this compound
The final step is the reduction of the carboxylic acid.
Experimental Protocol: Reduction of 4-Bromo-2,6-difluorobenzoic Acid
-
To a solution of 4-bromo-2,6-difluorobenzoic acid in an ethereal solvent like THF, a reducing agent such as borane dimethyl sulfide complex (BH₃·SMe₂) is added.
-
The reaction mixture is heated to drive the reduction to completion.
-
Upon completion, the reaction is carefully quenched with a protic solvent like methanol.
-
Standard workup procedures, including solvent removal, yield the desired this compound.
Method 2: Direct Reduction of 4-Bromo-2,6-difluorobenzaldehyde
An alternative and more direct route is the reduction of the aldehyde.
Figure 2: Direct reduction of the aldehyde.
Experimental Protocol: Reduction of 4-Bromo-2,6-difluorobenzaldehyde
-
4-Bromo-2,6-difluorobenzaldehyde is dissolved in a suitable solvent, such as methanol or ethanol.
-
A reducing agent like sodium borohydride (NaBH₄) is added portion-wise at a controlled temperature (often 0 °C to room temperature).
-
The reaction is monitored for the disappearance of the starting aldehyde.
-
After completion, the reaction is quenched, and the product is isolated through extraction and purified if necessary.
| Synthesis Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Method 1 | 4-Bromo-2,6-difluorobenzoic Acid | Borane dimethyl sulfide | High | High yield, reliable | Requires handling of borane reagents |
| Method 2 | 4-Bromo-2,6-difluorobenzaldehyde | Sodium borohydride | Good to High | Milder conditions, readily available reagents | May require synthesis of the aldehyde precursor |
Applications in Drug Discovery and Materials Science
The utility of this compound lies in its ability to serve as a versatile scaffold in the construction of more elaborate molecules. The presence of the hydroxyl group allows for facile derivatization, while the bromo and fluoro substituents play crucial roles in modulating the properties of the final compound.
A Key Intermediate in Pharmaceutical Synthesis
This building block is particularly valuable in the synthesis of pharmaceuticals. Its incorporation into a drug candidate can enhance binding affinity, improve metabolic stability, and fine-tune pharmacokinetic properties.
One of the most notable applications is in the development of RET (Rearranged during Transfection) kinase inhibitors . RET is a receptor tyrosine kinase that, when mutated or fused with other genes, can become an oncogenic driver in various cancers, including non-small-cell lung cancer and medullary thyroid cancer[3]. The development of selective RET inhibitors has been a significant advancement in targeted cancer therapy.
For instance, the highly potent and selective RET inhibitor BOS172738 incorporates the 4-bromo-2,6-difluorobenzyl moiety. The synthesis of such inhibitors often involves the etherification of the hydroxyl group of this compound with a suitable heterocyclic core. The 2,6-difluoro substitution pattern on the benzyl ring can contribute to favorable binding interactions within the kinase domain, while the 4-bromo substituent can serve as a handle for further synthetic modifications or contribute to the overall electronic properties of the molecule.
The broader implications of using this building block in medicinal chemistry are rooted in the established principles of halogen-driven drug design. The fluorine atoms can enhance binding through hydrogen bonding and dipole-dipole interactions, while the bromine atom, a larger and more polarizable halogen, can participate in halogen bonding and influence the compound's overall lipophilicity and metabolic profile.
Utility in Agrochemicals and Materials Science
Beyond pharmaceuticals, this compound is a valuable intermediate in the synthesis of novel agrochemicals. The introduction of fluorinated motifs is a well-established strategy for enhancing the efficacy and environmental profile of pesticides and herbicides.
In the realm of materials science, this compound can be used in the development of advanced polymers and coatings. The fluorine substituents can impart desirable properties such as increased thermal stability, chemical resistance, and altered surface properties.
Conclusion: A Versatile Tool for Modern Synthesis
This compound stands as a testament to the power of strategic molecular design. Its unique combination of a reactive hydroxyl group and the modulating effects of its halogen substituents has made it an indispensable tool for chemists in both academic and industrial settings. From the intricate synthesis of life-saving cancer therapeutics to the development of high-performance materials, the influence of this versatile building block continues to expand. As the demand for increasingly sophisticated and targeted molecules grows, the importance of foundational intermediates like this compound is set to endure, paving the way for future innovations in chemistry and beyond.
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electronic effects of substituents on the 4-Bromo-2,6-difluorobenzyl alcohol aromatic ring
An In-depth Technical Guide to the Electronic Landscape of the 4-Bromo-2,6-difluorobenzyl alcohol Aromatic Ring
Abstract
This technical guide provides a comprehensive analysis of the electronic effects governing the aromatic ring of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the complex interplay between the inductive and resonance effects of the fluoro, bromo, and benzyl alcohol substituents. We will dissect the contribution of each group to the electron density distribution, predict the resulting chemical reactivity, and provide detailed protocols for experimental and computational characterization. This guide serves as a foundational resource for understanding and strategically utilizing this versatile chemical intermediate in organic synthesis and pharmaceutical development.[1]
Foundational Principles: The Language of Substituent Electronic Effects
The reactivity and properties of a substituted benzene ring are not merely the sum of its parts. They are the result of a nuanced dialogue between the substituents and the π-system of the ring. This dialogue is governed by two primary electronic mechanisms: the Inductive Effect (-I) and the Resonance Effect (+R/-M) .
-
Inductive Effect (I): This effect is transmitted through sigma (σ) bonds and arises from differences in electronegativity between atoms.[2][3] Electron-withdrawing groups (EWGs) pull electron density away from the ring through the σ-framework, while electron-donating groups (EDGs) push density towards it. Halogens are classic examples of groups with a strong electron-withdrawing inductive effect (-I).[3][4]
-
Resonance Effect (M or R): This effect involves the delocalization of electrons through the pi (π) system, occurring when a substituent's p-orbitals can overlap with the p-orbitals of the aromatic ring.[5] Substituents with lone pairs, like halogens, can donate electron density into the ring (+R effect), whereas groups with π-bonds to electronegative atoms can withdraw density (-R effect).[2][3]
Crucially, these effects do not always act in concert. For halogens, the powerful -I effect typically outweighs the weaker +R effect, making them net electron-withdrawing and thus "deactivating" the ring towards electrophilic attack. However, the +R effect, though weaker, directs incoming electrophiles to the ortho and para positions.[2][4][6]
Deconstructing the Substituents on this compound
The electronic character of the target molecule's aromatic ring is determined by the cumulative influence of three distinct substituents positioned at C1 (-CH₂OH), C2/C6 (-F), and C4 (-Br).
The Ortho Fluoro Groups (-F)
Fluorine is the most electronegative element, giving it a potent electron-withdrawing inductive (-I) effect. Its p-orbitals are of similar size to carbon's 2p orbitals, allowing for relatively effective orbital overlap for resonance. However, its extreme electronegativity means the -I effect overwhelmingly dominates its +R effect.[3][6] The two fluoro groups at the ortho positions (C2, C6) exert a powerful and symmetric pull on the ring's electron density.
The Para Bromo Group (-Br)
Like fluorine, bromine is an electronegative halogen that exhibits a strong -I effect and a weaker +R effect. However, bromine's 4p orbitals are larger and more diffuse than carbon's 2p orbitals, leading to less efficient overlap.[6] This makes its resonance donation weaker than that of fluorine. Consequently, bromine is also a net deactivating but ortho-, para-directing group.[6]
The Benzyl Alcohol Group (-CH₂OH)
The hydroxymethyl group (-CH₂OH) is electronically distinct from a hydroxyl group (-OH) directly attached to the ring. The intervening methylene (-CH₂-) acts as an insulator, preventing the oxygen's lone pairs from participating directly in resonance with the aromatic π-system.[7] Its primary influence is a very weak -I effect stemming from the electronegativity of the oxygen atom. Quantitative analysis via Hammett constants confirms its negligible electronic impact.
Quantitative Analysis: Hammett Substituent Constants
The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of a benzene ring.[8] The substituent constant, sigma (σ), reflects the electron-donating or withdrawing nature of a group. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | Position | Hammett Constant (σ) | Electronic Effect | Reference |
| Fluoro (-F) | para (σp) | +0.062 | Weakly Withdrawing | [9] |
| meta (σm) | +0.337 | Strongly Withdrawing | [9] | |
| Bromo (-Br) | para (σp) | +0.232 | Moderately Withdrawing | [9] |
| meta (σm) | +0.393 | Strongly Withdrawing | [9] | |
| Benzyl Alcohol (-CH₂OH) | para (σp) | 0.00 | Neutral | |
| meta (σm) | 0.00 | Neutral |
Table 1: Hammett constants for the relevant substituents.
This data confirms that both halogens are electron-withdrawing, with the effect being more pronounced from the meta position where resonance is not a factor. The benzyl alcohol group is shown to be electronically neutral from the perspective of the ring.
The Synthesized Electronic Landscape of the Aromatic Ring
The combination of these substituents creates a highly electron-deficient (electron-poor) aromatic ring.
-
Overall Deactivation: With two potent -I fluoro groups and one -I bromo group, the ring is strongly deactivated towards electrophilic aromatic substitution.
-
Electron Density Distribution:
-
C2, C4, C6: These positions are directly attached to the strongly withdrawing halogens and are thus significantly electron-deficient.
-
C1: This carbon is flanked by two powerful -I fluoro groups, making it highly electron-poor.
-
C3, C5: These positions are meta to the bromine and ortho to a fluorine atom. They bear the brunt of the inductive withdrawal from the adjacent fluorine and a strong meta-inductive pull from the bromine. These positions are predicted to be the most electron-deficient carbons available for nucleophilic attack.
-
The diagram below illustrates the dominant electronic forces at play.
Caption: Dominant electronic effects on the aromatic ring.
Experimental & Computational Characterization Protocols
To validate the predicted electronic effects, a combination of spectroscopic and computational methods is employed.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the electronic environment of individual nuclei. The chemical shift (δ) is highly sensitive to the electron density around an atom; lower electron density (deshielding) results in a downfield shift to higher ppm values.
Objective: To map the relative electron density across the aromatic ring using ¹³C and ¹⁹F NMR.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Use a standard pulse program with a sufficient relaxation delay (e.g., d1 = 2 seconds) to ensure accurate integration of quaternary carbons.
-
Reference the spectrum to the CDCl₃ solvent signal at δ 77.16 ppm.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Reference the spectrum to an internal or external standard, such as CFCl₃ (δ 0 ppm).
-
-
Data Analysis & Predicted Results:
-
¹³C Spectrum: Expect signals in the aromatic region (δ 100-160 ppm). Due to the powerful deshielding from the ortho-fluoro groups, the signal for C2/C6 is expected to be significantly downfield. The C-Br carbon (C4) and the C-CH₂OH carbon (C1) will also be downfield. The C3/C5 carbons, being adjacent to the C-F bond, will also be shifted downfield.
-
¹⁹F Spectrum: A single resonance is expected due to the molecular symmetry. For aromatic fluorides (Ar-F), the chemical shift typically appears in the range of -100 to -170 ppm relative to CFCl₃. The exact position will reflect the overall electron-poor nature of the ring.
-
Caption: Workflow for NMR-based electronic characterization.
Protocol: Computational Modeling & Electrostatic Potential Mapping
Computational chemistry provides a visual representation of the electron distribution. A Molecular Electrostatic Potential (MEP) map colors the electron density surface of a molecule according to the local electrostatic potential, visually identifying electron-rich (red) and electron-poor (blue) regions.
Objective: To generate an MEP map to visualize the charge distribution across the aromatic ring and identify sites susceptible to nucleophilic attack.
Methodology:
-
Structure Optimization:
-
Build the 3D structure of this compound using a molecular editor (e.g., Avogadro).
-
Perform a geometry optimization using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)) using software like Gaussian.
-
-
MEP Calculation:
-
Using the optimized geometry, perform a single-point energy calculation to generate the electrostatic potential on the electron density surface.
-
-
Visualization:
-
Load the output files into a visualization program (e.g., UCSF Chimera, GaussView).
-
Render the MEP map on the van der Waals surface. Set the color scale to map negative potential (electron-rich) to red and positive potential (electron-poor) to blue.
-
Synthesis and Applications
This compound is a valuable building block, particularly in medicinal chemistry. Its synthesis is typically achieved via the reduction of its corresponding carboxylic acid or aldehyde precursor.
-
Synthesis Route: A common laboratory-scale synthesis involves the reduction of 4-bromo-2,6-difluorobenzoic acid using a reducing agent like borane dimethyl sulfide complex (BH₃·SMe₂) in an appropriate solvent such as tetrahydrofuran (THF).[2] The precursor acid can be prepared from 1-bromo-3,5-difluorobenzene.
Caption: Common synthetic pathway to the target compound.
The highly electron-poor nature of the aromatic ring makes this compound a useful intermediate in the synthesis of complex molecules, including reported inhibitors of the RET (Rearranged during Transfection) proto-oncogene, which is a target in cancer therapy.[2]
Conclusion
The electronic character of the this compound aromatic ring is dominated by the powerful inductive electron withdrawal of the two ortho-fluoro substituents and the para-bromo substituent. The benzyl alcohol moiety has a negligible electronic influence. This combination results in a significantly electron-deficient π-system, deactivating the ring towards traditional electrophilic substitution and making it a candidate for nucleophilic aromatic substitution. The principles and protocols outlined in this guide provide a robust framework for understanding, predicting, and experimentally verifying the electronic properties of this and other similarly substituted aromatic compounds, enabling more strategic and informed applications in chemical research and development.
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A Technical Guide to the Preliminary Biological Screening of 4-Bromo-2,6-difluorobenzyl Alcohol Derivatives
Preamble: The Rationale for Screening Halogenated Benzyl Alcohols
The 4-bromo-2,6-difluorobenzyl alcohol scaffold is a compelling starting point for derivative synthesis in drug discovery. This assertion is grounded in the well-documented influence of halogenation on the pharmacological properties of organic molecules.[1][2][3][4] The strategic placement of two fluorine atoms and a bromine atom on the benzyl ring creates a unique electronic and steric profile. Fluorine, in particular, is a bioisostere of hydrogen but possesses high electronegativity, which can enhance metabolic stability, increase binding affinity to target enzymes, and improve bioavailability.[5] The bromine atom provides a site for further synthetic modification and can participate in halogen bonding, a significant non-covalent interaction in ligand-receptor binding.
Researchers have utilized this compound as a versatile building block in the synthesis of pharmaceuticals and agrochemicals, with some novel compounds showing potential antimicrobial and anti-inflammatory properties.[6] Benzyl alcohol derivatives, more broadly, have a known history of antimicrobial efficacy.[7][8][9][10][11] This confluence of structural attributes and established activities justifies a systematic preliminary biological screening to uncover the therapeutic potential of novel derivatives.
This guide outlines a logical, multi-tiered screening cascade designed to efficiently evaluate a library of this compound derivatives for potential antimicrobial and anticancer activities. The methodologies described are rooted in established, validated protocols to ensure data integrity and reproducibility.
The Genesis of a Derivative Library: A Synthetic Overview
The primary alcohol functional group of the parent compound, this compound, is the principal handle for derivatization. A library of candidate molecules can be readily synthesized through standard organic reactions such as esterification or etherification. This allows for the systematic introduction of diverse chemical moieties (R-groups), enabling the exploration of structure-activity relationships (SAR).
Caption: General synthesis pathway for creating a diverse library from the parent alcohol.
The Screening Cascade: A Strategy for Efficient Discovery
A tiered approach is the most resource-effective strategy for screening a new compound library. The initial tier consists of broad, high-throughput assays to identify general biological activity. Subsequent tiers involve more specific, mechanistically focused assays for the "hits" identified in the primary screen. This cascade funnels a large number of initial compounds down to a few promising leads.
Caption: A multi-tiered workflow for the preliminary biological screening of derivatives.
Tier 1: Primary Screening Protocols
The objective of Tier 1 is to broadly assess the biological activity of the entire derivative library to identify initial hits for further investigation.
Antimicrobial Susceptibility Testing
This initial screen aims to determine if the derivatives possess antibacterial properties. The disk diffusion method is a straightforward and widely used technique for this purpose.
Causality: We select one Gram-positive (Staphylococcus aureus) and one Gram-negative (Pseudomonas aeruginosa) bacterium to assess the spectrum of activity.[8][9] These are common pathogens, and differences in their cell wall structures provide a primary filter for broad-spectrum versus narrow-spectrum activity.
Protocol: Agar Disk Diffusion
-
Preparation of Inoculum: Cultivate the test bacteria (e.g., S. aureus, P. aeruginosa) overnight in a suitable broth like Casein-soy flour-peptone.[7] Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
-
Inoculation of Agar Plates: Uniformly streak the standardized inoculum across the surface of a Mueller-Hinton agar plate.
-
Application of Test Compounds: Aseptically place sterile paper disks onto the agar surface. Pipette a fixed volume (e.g., 10 µL) of each derivative solution (at a standard concentration, e.g., 1 mg/mL in DMSO) onto a separate disk.
-
Controls: Include a negative control (disk with DMSO only) and a positive control (disk with a known antibiotic like amoxicillin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: Measure the diameter (in mm) of the zone of inhibition around each disk, where bacterial growth is absent.[9][12]
In Vitro Cytotoxicity Screening
This screen evaluates the potential of the derivatives to inhibit the growth of cancer cells, a critical first step in cancer drug discovery.[13][14] The MTT assay is a robust and common colorimetric method for this purpose.[15]
Causality: A panel of human cancer cell lines from different tissues (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) is used to identify compounds with broad anticancer activity or potential tissue-type selectivity.[13]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed human cancer cells (e.g., HCT-116) into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the derivative compounds in the appropriate cell culture medium. Remove the old medium from the wells and add fresh medium containing the test compounds at a single, high concentration (e.g., 50 µM) for the primary screen.
-
Controls: Include a vehicle control (cells treated with medium containing the same concentration of DMSO used for the test compounds) and a positive control (a known cytotoxic drug like Doxorubicin).[15]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[15]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Collection: Measure the absorbance of each well at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle control.
Caption: Step-by-step visualization of the MTT cell viability assay protocol.
Tier 2: Potency Determination for Validated Hits
Compounds that show significant activity (e.g., >50% growth inhibition in the cytotoxicity screen or a clear zone of inhibition in the antimicrobial screen) are advanced to Tier 2 for quantitative assessment of their potency.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12] The broth microdilution method is the standard for determining MIC values.
Protocol: Broth Microdilution
-
Preparation of Compound Dilutions: In a 96-well plate, perform serial two-fold dilutions of the "hit" compounds in Mueller-Hinton broth to create a range of concentrations.
-
Inoculation: Add a standardized bacterial inoculum (adjusted to approximately 5 x 10⁵ CFU/mL) to each well.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[12] This is a quantitative measure of the compound's potency.
Half-Maximal Inhibitory Concentration (IC₅₀) Determination
The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell proliferation.[13][15]
Protocol: Dose-Response Analysis
-
Assay Setup: The experimental setup is identical to the MTT assay described in section 4.2.
-
Compound Treatment: Instead of a single concentration, cells are treated with a range of concentrations of the "hit" compound, typically using 8-10 points in a serial dilution series (e.g., from 100 µM down to nanomolar concentrations).
-
Data Analysis: After obtaining the absorbance readings, calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration.
-
IC₅₀ Calculation: Use a non-linear regression analysis (e.g., a sigmoidal dose-response curve fit) to calculate the IC₅₀ value.
Data Presentation and Interpretation
Quantitative data from Tier 2 screens should be summarized in clear, structured tables to allow for easy comparison between derivatives and against standard control compounds. This is the foundation for building a structure-activity relationship (SAR).
Table 1: Hypothetical Antimicrobial Activity of Selected Derivatives
| Compound ID | R-Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. P. aeruginosa |
|---|---|---|---|
| Parent | -H | >128 | >128 |
| DERIV-01 | -COCH₃ | 64 | >128 |
| DERIV-02 | -CH₂CH₃ | 16 | 64 |
| Amoxicillin | N/A | 4 | 128 |
Table 2: Hypothetical Cytotoxic Activity of Selected Derivatives
| Compound ID | R-Group | IC₅₀ (µM) vs. HCT-116 | IC₅₀ (µM) vs. MCF-7 |
|---|---|---|---|
| Parent | -H | >100 | >100 |
| DERIV-03 | -CO-Ph | 15.2 ± 1.8 | 25.4 ± 3.1 |
| DERIV-04 | -SO₂-Me | 5.8 ± 0.9 | 8.1 ± 1.2 |
| Doxorubicin | N/A | 0.5 ± 0.1 | 0.9 ± 0.2 |
Data presented as mean ± standard deviation from three independent experiments.[15]
Future Directions: Tier 3 and Beyond
Potent hits from Tier 2 with favorable initial profiles (e.g., high potency, good selectivity) warrant progression to mechanistic studies. For anticancer agents, this could involve apoptosis assays (e.g., Annexin V staining) to determine the mode of cell death.[13][15] For antimicrobial agents, time-kill assays or studies on cell membrane disruption could elucidate the mechanism of action. The fluorinated nature of the scaffold also suggests that enzyme inhibition is a plausible mechanism, and screening against relevant enzyme panels (e.g., kinases, proteases) could be a fruitful avenue.[5][16][17]
References
- Title: Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds Source: Benchchem URL
- Title: Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds Source: Benchchem URL
- Title: Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies Source: ResearchGate URL
- Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery Source: Kosheeka URL
- Title: Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies Source: Bioorganic & Medicinal Chemistry Letters URL
- Title: METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING Source: Unesp URL
- Title: LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING Source: WOAH URL
- Title: M100 | Performance Standards for Antimicrobial Susceptibility Testing Source: CLSI URL
- Title: Enzyme inhibition by fluoro compounds Source: ResearchGate URL
- Title: Fluorinated benzimidazolium salts: Synthesis, characterization, molecular docking studies and inhibitory properties against some metabolic enzymes Source: ResearchGate URL
- Title: Antibacterial Susceptibility Test Interpretive Criteria Source: FDA URL
- Title: Antimicrobial Susceptibility Testing | Area of Focus Source: CLSI URL
- Title: this compound Source: Chem-Impex URL
- Title: Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations Source: Research and Reviews URL
- Title: 4-BROMO-2-FLUOROBENZYL ALCOHOL synthesis Source: ChemicalBook URL
- Title: Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages Source: PMC - NIH URL
- Title: Benzyl alcohol derivatives and their use as antimicrobial agents Source: Google Patents URL
- Source: Science.
- Title: Method for preparing 4 - bromine 2,6 - difluoro benzoic acid Source: Google Patents URL
- Title: SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES Source: ResearchGate URL
- Title: Benzyl alcohol derivatives and their use as antimicrobial agents Source: Google Patents URL
- Title: Antibacterial activity of benzyl alcohol derivatives Source: ResearchGate URL
- Title: Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF 2 Source: MDPI URL
- Title: Perspective on halogenated organic compounds Source: PMC - PubMed Central - NIH URL
- Title: Halogenated organic compounds (AOX)
- Title: Advances in the Analysis of Persistent Halogenated Organic Compounds Source: Chromatography Online URL
- Source: Chemical Society Reviews (RSC Publishing)
- Title: Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase Source: MDPI URL
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commercial availability and suppliers of 4-Bromo-2,6-difluorobenzyl alcohol
An In-Depth Technical Guide to 4-Bromo-2,6-difluorobenzyl alcohol: Sourcing, Synthesis, and Application
This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of this compound (CAS No. 162744-59-4). We will delve into its chemical significance, primary applications, commercial availability from leading suppliers, and the underlying synthesis pathways. The objective is to equip scientific professionals with the necessary information to effectively source and utilize this versatile building block in their research and development endeavors.
Chemical Profile and Strategic Importance
This compound is a halogenated aromatic compound distinguished by its unique substitution pattern. The presence of two electron-withdrawing fluorine atoms ortho to the hydroxymethyl group, combined with a bromine atom at the para position, imparts distinct reactivity and physicochemical properties. This trifunctional arrangement makes it a highly valuable intermediate in multi-step organic synthesis.
The fluorine substituents enhance the compound's metabolic stability and binding affinity in biological systems, a desirable trait in pharmaceutical design. The bromine atom serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. The primary alcohol group offers a straightforward site for oxidation, esterification, or conversion into other functional groups.
Key Physicochemical Properties:
| Property | Value | Source(s) |
| CAS Number | 162744-59-4 | [1] |
| Molecular Formula | C₇H₅BrF₂O | [2] |
| Molecular Weight | 223.01 g/mol | N/A |
| Appearance | White to off-white solid | [1] |
| Melting Point | 76-85 °C (range varies by supplier) | [1][] |
| Purity | Typically ≥95% to 99%+ | [1][4][5] |
| InChI Key | LSRHFWSNUFIKER-UHFFFAOYSA-N | [] |
| SMILES | OCc1c(F)cc(Br)cc1F |
Core Applications in Research and Development
The unique structural attributes of this compound make it a crucial building block in several high-value scientific fields.
-
Pharmaceutical Development : This is the most prominent area of application. The compound serves as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[6] Its structure is particularly leveraged in the development of drugs targeting neurological disorders.[6] Researchers have successfully used it to create novel compounds demonstrating significant antimicrobial and anti-inflammatory properties, highlighting its importance in medicinal chemistry.[6]
-
Agrochemical Synthesis : Similar to pharmaceuticals, the incorporation of a fluorinated aromatic ring can enhance the biological activity and stability of pesticides and herbicides. This compound is a valuable starting material for such molecules.[6]
-
Materials Science : In the development of advanced materials, the difluorobromo-substituted phenyl ring can be incorporated into polymers and coatings.[6] The fluorine atoms can confer desirable properties such as increased chemical resistance, thermal stability, and modified surface characteristics.[6]
Commercial Availability and Supplier Landscape
This compound is readily available for research and development purposes, though it is not typically sold to individuals or for non-laboratory use.[1] It is offered by a range of chemical suppliers, from large global distributors to specialized niche manufacturers. When sourcing this material, researchers should prioritize suppliers who provide comprehensive quality assurance documentation, such as a Certificate of Analysis (CoA) and Safety Data Sheet (SDS).
The following diagram illustrates a recommended workflow for qualifying and selecting a supplier for critical reagents like this one.
Caption: A typical workflow for sourcing and qualifying a chemical supplier.
Selected Global Suppliers:
| Supplier | Typical Purity | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | 98% | Gram scale (e.g., 1 g) | A widely recognized global distributor for research chemicals.[7] |
| AK Scientific, Inc. (AKSci) | 99% (GC) | 1 g to 100 g+ | US-based supplier with detailed specifications and safety information readily available.[1] |
| Thermo Scientific Chemicals | 97% | Gram scale | Available through distributors like Fisher Scientific.[4] |
| TCI America | 98.0+% | Gram scale | Another major supplier with a strong presence in the research chemical market.[8] |
| Chemlyte Solutions | 99.0% | Grams to Kilograms | Offers larger, bulk quantities with a stated production capacity of 1000 Metric Ton/Month.[2] |
| Chem-Impex | N/A | Research quantities | Highlights applications in pharmaceutical and materials science.[6] |
| Carl ROTH | ≥95% | 10 g to 50 g | European supplier offering various pack sizes.[5] |
Note: Availability, pricing, and specifications are subject to change. Always verify with the supplier directly.
Synthesis Pathway and Quality Control
Understanding the synthesis of this compound is crucial for anticipating potential impurities. The most common laboratory and industrial route begins with 1-bromo-3,5-difluorobenzene.
The process involves a regioselective ortho-lithiation followed by formylation to yield the intermediate aldehyde, which is then reduced to the target alcohol.
Sources
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Methodological & Application
Application Note: A Detailed Protocol for the Two-Step Synthesis of 4-Bromo-2,6-difluorobenzyl alcohol
Abstract
This application note provides a comprehensive, field-tested guide for the synthesis of 4-Bromo-2,6-difluorobenzyl alcohol, a valuable fluorinated building block in the development of pharmaceuticals and agrochemicals.[1] The protocol details a robust two-step synthetic route commencing from the commercially available starting material, 1-bromo-3,5-difluorobenzene. The synthesis involves a highly regioselective directed ortho-metalation (DoM) followed by formylation to yield the key intermediate, 4-bromo-2,6-difluorobenzaldehyde. Subsequent reduction of the aldehyde provides the target alcohol in high purity. This document is intended for researchers, chemists, and process development scientists, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data.
Introduction and Synthetic Strategy
This compound is a key synthetic intermediate whose structure is prevalent in various biologically active molecules.[1] The strategic placement of the fluorine atoms can enhance metabolic stability and binding affinity, while the bromo- and hydroxyl- functionalities serve as versatile handles for further chemical modification, such as cross-coupling reactions or etherification.[2]
The synthetic approach outlined herein leverages the powerful directing effect of the fluorine atoms in 1-bromo-3,5-difluorobenzene to achieve a highly regioselective lithiation at the C4 position, between the two fluoro groups. This is a classic example of Directed ortho-Metalation (DoM), where a heteroatom directs the deprotonation of an adjacent position by a strong base. The resulting aryllithium intermediate is then trapped with a formylating agent to produce 4-bromo-2,6-difluorobenzaldehyde. This intermediate is then cleanly reduced to the target alcohol.
Overall Synthetic Scheme:
Step 1: Formylation of 1-bromo-3,5-difluorobenzene Step 2: Reduction of 4-bromo-2,6-difluorobenzaldehyde
Caption: Overall two-step workflow for the synthesis.
Part 1: Synthesis of 4-Bromo-2,6-difluorobenzaldehyde
This initial step is the most critical for establishing the correct substitution pattern on the aromatic ring. The choice of a strong, non-nucleophilic base and cryogenic conditions is paramount to ensure high yields and minimize side reactions.
Mechanistic Rationale
The C-H bond positioned between the two electron-withdrawing fluorine atoms in 1-bromo-3,5-difluorobenzene is significantly acidified. This allows for selective deprotonation by a strong base like Lithium Diisopropylamide (LDA). LDA is chosen over other organolithium reagents like n-butyllithium to prevent competitive halogen-lithium exchange at the C-Br bond.[3] The reaction is performed at -70 °C to ensure the kinetic stability of the aryllithium intermediate and to prevent side reactions. Tetrahydrofuran (THF) is an ideal solvent as it effectively solvates the lithium cation, enhancing the reactivity of the base.[4] The generated aryllithium species is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of a formylating agent, such as N-formylpiperidine or dimethylformamide (DMF), to yield the desired aldehyde after aqueous workup.[5]
Caption: Simplified mechanism of the DoM and formylation steps.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Properties |
| 1-Bromo-3,5-difluorobenzene | 192.99 | 19.3 g | 100 | Liquid, Flammable, Harmful[6] |
| Lithium Diisopropylamide (LDA) | 107.12 | 55 mL | 110 | 2.0 M solution in THF/heptane/ethylbenzene |
| N-Formylpiperidine | 113.16 | 12.4 g | 110 | Liquid |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 120 mL | - | Solvent, Flammable |
| Methyl tert-butyl ether (MTBE) | 88.15 | 2 x 100 mL | - | Extraction Solvent, Flammable |
| Hydrochloric Acid (10% aq.) | 36.46 | As needed | - | Corrosive |
| Sodium Sulfate (anhydrous) | 142.04 | As needed | - | Drying Agent |
Experimental Protocol
-
Setup: Assemble a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Initial Charge: To the flask, add 1-bromo-3,5-difluorobenzene (19.3 g, 100 mmol) and anhydrous THF (120 mL).
-
Cooling: Cool the solution to -70 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a 2.0 M solution of LDA (55 mL, 110 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -65 °C.
-
Stirring: Stir the resulting mixture at -70 °C for an additional 30 minutes.[5]
-
Formylation: Add N-formylpiperidine (12.4 g, 110 mmol) dropwise, again maintaining the temperature at -70 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C over approximately 1 hour.
-
Quenching & Workup: Pour the reaction mixture into a beaker containing ice-cold water (200 mL). Acidify the mixture to a pH of ~2 with 10% HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with MTBE (2 x 100 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel (eluent: heptane/dichloromethane 1:1) to yield the pure product.[5]
Expected Results and Characterization
-
Yield: 17.6 g (78%)[5]
-
Appearance: White solid
-
Molecular Weight: 221.00 g/mol [7]
-
Purity: >98% (as determined by GC/NMR)
Part 2: Synthesis of this compound
The final step involves the straightforward reduction of the aldehyde functional group to a primary alcohol. Sodium borohydride is an excellent choice for this transformation due to its selectivity for aldehydes and ketones, ease of handling, and simple workup.
Mechanistic Rationale
Sodium borohydride (NaBH₄) serves as a source of hydride ions (H⁻). The reaction proceeds via the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate. A protic solvent, such as methanol or ethanol, then protonates the alkoxide to yield the final benzyl alcohol product. Typically, an excess of NaBH₄ is used to ensure complete conversion.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Properties |
| 4-Bromo-2,6-difluorobenzaldehyde | 221.00 | 17.0 g | 76.9 | White Solid |
| Sodium Borohydride (NaBH₄) | 37.83 | 4.36 g | 115.4 | Solid, Water-reactive |
| Methanol (MeOH) | 32.04 | 200 mL | - | Solvent, Flammable, Toxic |
| Water (H₂O) | 18.02 | As needed | - | Quenching/Washing |
| Ethyl Acetate | 88.11 | 2 x 100 mL | - | Extraction Solvent, Flammable |
Experimental Protocol
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-2,6-difluorobenzaldehyde (17.0 g, 76.9 mmol) in methanol (200 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reducing Agent Addition: Add sodium borohydride (4.36 g, 115.4 mmol) portion-wise over 20-30 minutes, ensuring the temperature remains below 10 °C. (Note: Hydrogen gas evolution will occur).
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding water (50 mL) at 0 °C.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: Extract the remaining aqueous residue with ethyl acetate (2 x 100 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure to obtain the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the final product as a crystalline solid.
Expected Results and Characterization
-
Yield: High (typically >90%)
-
Appearance: White to yellow powder or crystals[]
-
Melting Point: 76-81 °C[]
-
Molecular Weight: 223.02 g/mol
-
Spectroscopic Data: The structure can be confirmed by ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy.[9]
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.
| Chemical | Key Hazards | Handling Precautions |
| 1-Bromo-3,5-difluorobenzene | Flammable liquid and vapor.[10] Harmful if swallowed.[11] Causes skin irritation.[12] | Keep away from heat and ignition sources.[13] Avoid contact with skin and eyes. Work in a fume hood. |
| Lithium Diisopropylamide (LDA) | Pyrophoric (may ignite spontaneously in air).[14] Reacts violently with water.[15] Causes severe skin and eye burns.[16] | Handle under an inert atmosphere (Nitrogen or Argon).[14] Use proper syringe techniques. Never work with LDA near water. Have a Class D fire extinguisher available. |
| Sodium Borohydride (NaBH₄) | Reacts with water to produce flammable hydrogen gas. Toxic if swallowed. | Add slowly and portion-wise to protic solvents. Quench carefully at low temperatures. Avoid inhalation of dust. |
| Anhydrous Solvents (THF, MTBE) | Highly flammable.[16] THF can form explosive peroxides upon storage. | Use in a well-ventilated area away from ignition sources. Use freshly distilled or inhibitor-stabilized THF. |
| Paraformaldehyde (if used) | Harmful if swallowed or inhaled.[17] Causes skin irritation and may cause an allergic skin reaction.[18] Suspected of causing cancer.[19] | Avoid creating dust. Handle with extreme care, using respiratory protection if necessary.[20] |
References
- Material Safety Data Sheet - Paraformaldehyde, 90-92%. Cole-Parmer. [Online]. Available: [Link]
- Safety Data Sheet: Paraformaldehyde. Carl ROTH. [Online]. Available: [Link]
- Material Safety Data Sheet - n-Butyllithium, 1.6M solution in hexanes. Cole-Parmer. [Online]. Available: [Link]
- A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. [Online]. Available: [Link]
- Paraformaldehyde - SAFETY DATA SHEET. Penta chemicals. [Online]. Available: [Link]
- Safety Data Sheet - PARAFORMALDEHYDE 32% SOLUTION, EM GRADE. Electron Microscopy Sciences. [Online]. Available: [Link]
- 1-Bromo-3,5-difluorobenzene PubChem CID 136313. PubChem. [Online]. Available: [Link]
- Reaction pathways for the lithiation.
- 4-Bromo-2,6-difluorobenzaldehyde PubChem CID 2773290. PubChem. [Online]. Available: [Link]
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detailed protocol for the preparation of 4-Bromo-2,6-difluorobenzyl alcohol
An Application Note and Detailed Protocol for the Preparation of 4-Bromo-2,6-difluorobenzyl alcohol
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, field-tested protocol for the laboratory-scale synthesis of this compound, a key building block in medicinal chemistry and materials science. The primary synthetic route detailed is the selective reduction of 4-Bromo-2,6-difluorobenzaldehyde using sodium borohydride. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, safety considerations, and characterization techniques, ensuring a reproducible and validated outcome for researchers in pharmaceutical development and organic synthesis.
Introduction and Significance
This compound is a valuable fluorinated aromatic intermediate. Its unique substitution pattern—a bromine atom for cross-coupling reactions and two electron-withdrawing fluorine atoms ortho to the hydroxymethyl group—imparts distinct chemical properties. These features make it a sought-after precursor in the synthesis of complex molecules, particularly for developing biologically active compounds and advanced materials.[1][] Researchers have employed this intermediate in the creation of novel compounds with significant antimicrobial and anti-inflammatory properties.[1] The protocol herein describes a reliable and efficient method for its preparation from the corresponding aldehyde.
Reaction Principle: Selective Aldehyde Reduction
The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. This protocol utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent.
Mechanism Insight: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[3][4] The carbon-oxygen double bond is highly polarized, rendering the carbon atom electron-deficient and susceptible to attack.[4][5] This initial attack forms a tetra-alkoxyborate intermediate. Subsequent workup with a protic source, such as water or dilute acid, protonates the resulting alkoxide to yield the final primary alcohol.[3][5] The choice of NaBH₄ is deliberate; it is chemoselective for aldehydes and ketones and will not reduce more stable functional groups like esters or amides under these conditions, which is a significant advantage over more powerful hydrides like lithium aluminum hydride (LiAlH₄).[3]
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Purity | Supplier Example |
| 4-Bromo-2,6-difluorobenzaldehyde | C₇H₃BrF₂O | 221.00 | 537013-51-7 | ≥96% | Sigma-Aldrich |
| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | 16940-66-2 | ≥98% | MilliporeSigma |
| Methanol (MeOH), Anhydrous | CH₃OH | 32.04 | 67-56-1 | ≥99.8% | Fisher Scientific |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade | VWR |
| Hydrochloric Acid (HCl), 1 M | HCl | 36.46 | 7647-01-0 | 1.0 M aq. | Major Suppliers |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | 7647-14-5 | ACS Grade | Major Suppliers |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | ACS Grade | Major Suppliers |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A | In-house |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel (125 mL)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm) for TLC visualization
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
Vacuum filtration apparatus (Büchner funnel and flask)
Experimental Protocol
Safety Precautions: A Mandate for Safe Science
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and nitrile gloves.[6]
-
Fume Hood: All steps, especially those involving volatile solvents and sodium borohydride, must be performed in a well-ventilated chemical fume hood.
-
Sodium Borohydride Handling: NaBH₄ is a flammable solid that reacts violently with water and acids to produce flammable hydrogen gas, which can ignite spontaneously.[7] It is also toxic if swallowed or in contact with skin. Avoid dust formation.[8] Keep away from water, acids, and sources of ignition.[7][9]
-
Quenching: The quenching of excess NaBH₄ is highly exothermic and releases hydrogen gas. Perform this step slowly and with adequate cooling in an ice bath.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[6] Aqueous waste containing borates and organic waste should be segregated.
Step-by-Step Synthesis Procedure
Step 1: Reaction Setup
-
Place a 100 mL round-bottom flask containing a magnetic stir bar on a magnetic stirrer.
-
Add 4-Bromo-2,6-difluorobenzaldehyde (2.21 g, 10.0 mmol) to the flask.
-
Add anhydrous methanol (25 mL) to dissolve the aldehyde. Stir until a clear solution is formed.
-
Cool the flask in an ice bath to 0-5 °C. This is critical for controlling the initial exotherm of the hydride addition.
Step 2: Reduction with Sodium Borohydride
-
While maintaining the temperature at 0-5 °C, slowly add sodium borohydride (0.42 g, 11.0 mmol, 1.1 equivalents) to the stirred solution in small portions over 15-20 minutes.
-
Causality Note: Portion-wise addition prevents a rapid, uncontrolled exothermic reaction and hydrogen evolution. A slight molar excess of NaBH₄ ensures the complete consumption of the starting aldehyde.
-
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 1-2 hours.
Step 3: Reaction Monitoring
-
Monitor the reaction's progress using TLC (e.g., eluent: 30% Ethyl Acetate in Hexanes).
-
Spot the starting material and the reaction mixture on a TLC plate. The product, being more polar, will have a lower Rƒ value than the starting aldehyde.
-
The reaction is complete when the starting aldehyde spot is no longer visible under a UV lamp.
Step 4: Quenching and Workup
-
Once the reaction is complete, cool the flask back down in an ice bath to 0-5 °C.
-
Slowly and carefully quench the reaction by adding 1 M HCl (approx. 15 mL) dropwise until the effervescence of hydrogen gas ceases and the pH is acidic (~pH 2-3).
-
Causality Note: The acid neutralizes excess NaBH₄ and hydrolyzes the borate ester intermediates to liberate the desired alcohol.
-
-
Remove the methanol from the mixture using a rotary evaporator.
-
Transfer the remaining aqueous slurry to a 125 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with deionized water (20 mL) and then saturated brine (20 mL).
-
Causality Note: The brine wash helps to remove residual water from the organic phase.
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product, typically a white to off-white solid, can be purified by recrystallization.[10]
-
Solvent Selection: Identify a suitable solvent system. A good choice is a binary system like heptane/ethyl acetate. The goal is to find a system where the product is soluble when hot but sparingly soluble when cold.[10]
-
Procedure: Dissolve the crude solid in a minimal amount of hot ethyl acetate. Slowly add hot heptane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum.
Characterization and Validation
The identity and purity of the final product should be confirmed by physical and spectroscopic methods.
| Property | Expected Value |
| Appearance | White to yellow powder or crystals[] |
| Melting Point | 76-81 °C[], 82-85 °C[11] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.15 (t, 2H, Ar-H), ~4.80 (s, 2H, CH₂), ~2.0 (br s, 1H, OH) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~160 (dd, C-F), ~115 (t, C-Br), ~112 (dd, C-H), ~58 (t, CH₂) |
| Mass Spectrometry (ESI-MS) | m/z: 221/223 [M-H]⁻ for C₇H₅BrF₂O |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The fluorine atoms will cause characteristic splitting patterns in the ¹³C NMR (dd = doublet of doublets, t = triplet).
Workflow Diagram
The following diagram outlines the complete synthesis workflow from starting material to final, validated product.
Caption: Synthesis workflow for this compound.
References
- Sodium borohydride MSDS. (2005, October 9). Harper College.
- Sodium Borohydride. (2007, October). ESPI Metals.
- This compound. (n.d.). Chem-Impex.
- Sodium Borohydride Hazard Summary. (1999, August). New Jersey Department of Health.
- Standard Operating Procedure: Sodium Borohydride. (n.d.). University of Washington.
- Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- Chaikin, S. W., & Brown, W. G. (1949). Reduction of Aldehydes, Ketones and Acid Chlorides by Sodium Borohydride. Journal of the American Chemical Society, 71(1), 122–125. [Link]
- What is the full reaction mechanism for NaBH4 + aldehyde? (2017, August 23). Quora.
- Clark, J. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide.
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- The Reduction of Aldehydes and Ketones. (2023, January 22). Chemistry LibreTexts.
- Supporting Information: L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). The Royal Society of Chemistry.
- 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. (n.d.). Organic Syntheses.
- Method for preparing 4 - bromine 2,6 - difluoro benzoic acid. (2007). Google Patents.
- 4-Bromobenzyl alcohol, heptafluorobutyrate - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). (n.d.). Organic Syntheses.
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Application Notes and Protocols: Selective Oxidation of 4-Bromo-2,6-difluorobenzyl alcohol
Introduction
4-Bromo-2,6-difluorobenzaldehyde is a pivotal intermediate in the synthesis of a wide array of pharmaceutical agents and agrochemicals.[1][2][3] Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the benzaldehyde ring, imparts enhanced electrophilic properties, making it a valuable building block for creating complex organic molecules with potential therapeutic applications.[3] The selective oxidation of the corresponding benzyl alcohol is a critical transformation in its synthesis. This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective and selective oxidation of 4-Bromo-2,6-difluorobenzyl alcohol to 4-Bromo-2,6-difluorobenzaldehyde.
This guide will explore various modern oxidation methodologies, delving into the mechanistic underpinnings of each to provide a rationale for experimental choices. The protocols detailed herein are designed to be robust and reproducible, ensuring high yields and purity of the desired aldehyde while minimizing over-oxidation to the carboxylic acid.
The Synthetic Challenge: Selectivity in Oxidation
The primary challenge in the oxidation of a primary benzyl alcohol, such as this compound, is to selectively form the aldehyde without further oxidation to the corresponding carboxylic acid.[4][5] Benzaldehydes are generally more susceptible to oxidation than their parent alcohols.[5] Therefore, the choice of oxidant and reaction conditions is paramount to achieving a high yield of the desired product. This guide will focus on mild and selective oxidation methods that have proven effective for this type of transformation.
Recommended Oxidation Methodologies
Several reliable methods exist for the selective oxidation of primary alcohols to aldehydes. This section will detail three widely accepted and effective protocols: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and Pyridinium Chlorochromate (PCC) Oxidation.
Swern Oxidation
The Swern oxidation is a widely used method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[6] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride (TFAA), followed by the addition of a hindered base like triethylamine.[6][7][8]
Mechanistic Insight
The reaction proceeds through the formation of an alkoxysulfonium salt intermediate. The subsequent addition of a hindered base facilitates an intramolecular E2-like elimination to yield the aldehyde, dimethyl sulfide, and a protonated base. The low reaction temperatures, typically around -78 °C, are crucial to prevent side reactions and decomposition of the active oxidant.[7][8]
Caption: Swern Oxidation Workflow.
Detailed Protocol: Swern Oxidation
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Oxalyl chloride
-
Triethylamine (Et3N), distilled
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels under an inert atmosphere (Argon or Nitrogen).
-
Dissolve anhydrous DMSO (2.2 equivalents) in anhydrous DCM and add it to the reaction flask.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM to the stirred DMSO solution via an addition funnel, maintaining the temperature below -60 °C. Stir for 15 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise via the second addition funnel, again keeping the temperature below -60 °C. Stir for 30 minutes.
-
Slowly add triethylamine (5.0 equivalents) to the reaction mixture. A precipitate may form.
-
After 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) is a hypervalent iodine reagent that provides a mild and highly selective method for oxidizing primary alcohols to aldehydes.[9] It offers several advantages, including neutral pH conditions, short reaction times, and high yields.
Mechanistic Insight
The oxidation mechanism involves a ligand exchange between the alcohol and an acetate group on the periodinane. This is followed by an intramolecular proton transfer and subsequent reductive elimination of the iodine(V) species to form the aldehyde.[9]
Caption: Dess-Martin Periodinane Oxidation Pathway.
Detailed Protocol: Dess-Martin Periodinane Oxidation
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate, saturated solution
-
Sodium thiosulfate, saturated solution
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add Dess-Martin Periodinane (1.1 - 1.5 equivalents) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a saturated solution of sodium thiosulfate.
-
Stir vigorously until the solid byproducts dissolve.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Pyridinium Chlorochromate (PCC) Oxidation
Pyridinium chlorochromate (PCC) is a milder version of chromic acid-based oxidants and is effective for the oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[4][10][11] The reaction is typically carried out in an anhydrous solvent like dichloromethane.
Mechanistic Insight
The oxidation involves the formation of a chromate ester from the alcohol and PCC. A subsequent E2-like elimination, often assisted by the pyridinium counterion acting as a base, removes a proton from the carbon bearing the oxygen, leading to the formation of the carbon-oxygen double bond.[10]
Caption: Pyridinium Chlorochromate Oxidation Process.
Detailed Protocol: PCC Oxidation
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Celite® or Florisil®
-
Standard laboratory glassware
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM, add a solution of this compound (1.0 equivalent) in anhydrous DCM in one portion.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter the mixture through a pad of Celite® or Florisil® topped with silica gel to remove the chromium byproducts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
Comparison of Oxidation Methods
| Method | Reagents | Temperature | Reaction Time | Work-up | Advantages | Disadvantages |
| Swern Oxidation | DMSO, Oxalyl Chloride, Et3N | -78 °C | 1-2 hours | Aqueous quench and extraction | High yields, mild conditions, avoids heavy metals | Requires cryogenic temperatures, produces foul-smelling byproducts, sensitive to moisture.[8] |
| DMP Oxidation | Dess-Martin Periodinane | Room Temp. | 1-3 hours | Reductive quench and extraction | Mild, neutral pH, short reaction times, high yields | Reagent is expensive and can be shock-sensitive.[9][12] |
| PCC Oxidation | Pyridinium Chlorochromate | Room Temp. | 1-2 hours | Filtration through silica/celite | Simple procedure, readily available reagent | Chromium-based reagent (toxic), can be acidic, work-up can be tedious.[13] |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.[14][15][16]
-
Oxidizing Agents: Oxidizing agents can react violently with combustible materials.[14][17] Keep them away from flammable solvents and other organic materials. In case of a spill, do not use paper towels; use an inert absorbent like vermiculite.[14][16]
-
Swern Oxidation: Oxalyl chloride is corrosive and toxic. The reaction generates carbon monoxide, a toxic gas.[8] Dimethyl sulfide is a volatile and malodorous byproduct.[8]
-
Dess-Martin Periodinane: DMP is potentially explosive and should be handled with care, avoiding heat and shock.[9][12]
-
PCC: PCC is a chromium(VI) compound, which is a suspected carcinogen. Handle with extreme care to avoid inhalation of dust and skin contact.
Conclusion
The selective oxidation of this compound to the corresponding aldehyde is a crucial step in the synthesis of many valuable compounds. The choice of oxidation method will depend on factors such as scale, available equipment, and tolerance of the substrate to different reaction conditions. The Swern and Dess-Martin periodinane oxidations are generally preferred for their mildness and high selectivity. While PCC is also effective, the toxicity of chromium reagents makes it a less desirable option in many modern synthetic laboratories. By carefully following the detailed protocols and safety guidelines presented in this application note, researchers can confidently and efficiently perform this important transformation.
References
- Master Organic Chemistry.
- TEMPO-Mediated Oxid
- Rosenau, T., et al. A Mild, Simple and General Procedure for the Oxidation of Benzyl Alcohols to Benzaldehydes. Marcel Dekker, Inc., 1996. [Link]
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- Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]
- Chemistry LibreTexts.
- Chemistry Steps.
- Organic Chemistry Portal.
- Foley, D. P., et al. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. PMC, NIH, 2023-09-07. [Link]
- Organic Chemistry Tutor.
- TEMPO (General overview). Wordpress. [Link]
- Hinzmann, A., et al. Selective TEMPO‐Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. European Journal of Organic Chemistry, 2020-03-11. [Link]
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- Chem-Impex. 4-Bromo-2,6-difluorobenzaldehyde. [Link]
- Nikitas, N. F., et al. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry, RSC Publishing, 2019-12-11. [Link]
- Grand Valley State University. Oxidizers - Lab Safety. [Link]
- Oxidation of p-nitro benzyl alcohol by Dess Martin Periodinane:A Kinetic and Mechanistic Study. Universal Print. [Link]
- Google Patents. CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile.
- The Chemistry Blog. Safe Handling of Oxidising Chemicals. (2024-09-04). [Link]
- Organic Chemistry Portal. Dess-Martin periodinane, Triacetoxyperiodinane, DMP. [Link]
- ResearchGate. Mild oxidation of benzyl alcohols to benzyl aldehydes or ketones catalyzed by visible light | Request PDF. (2025-08-06). [Link]
- Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species. [Link]
- AFNS Safety. Oxidizing Agents. [Link]
- Organic Syntheses. 1,2-Benziodoxol-3(1H). [Link]
- Kenexis. Oxidation Reaction Safeguarding with SIS. [Link]
- Eureka | Patsnap. Preparation of 4-bromo-2,6-difluorobenzonitrile. [Link]
- Wipf Group.
- IJSART. Preparation of Secondary Alcohols from 1-N-benzyl 9,10- dihydrolysergol. (2018-01-01). [Link]
- Yale Environmental Health & Safety.
- TÜBİTAK Academic Journals. Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. [Link]
- Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
- Chem-Station Int. Ed.
- Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous. (2025-08-10). [Link]
- Organic Syntheses. 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. [Link]
- PubChem. 4-Bromo-2,6-difluorobenzaldehyde | C7H3BrF2O | CID 2773290. [Link]
- CP Lab Safety. 4-Bromo-2,6-difluorobenzaldehyde, 1g, Each. [Link]
- Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]
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Application of 4-Bromo-2,6-difluorobenzyl Alcohol in the Synthesis of Advanced Agrochemicals
Introduction: The Strategic Importance of Fluorinated Benzyl Moieties in Agrochemical Design
The incorporation of fluorine atoms into active agrochemical ingredients is a well-established strategy for enhancing metabolic stability, increasing lipophilicity, and improving binding affinity to target enzymes or receptors. The 4-bromo-2,6-difluorobenzyl scaffold, in particular, serves as a critical building block in the synthesis of next-generation pesticides. The unique electronic properties conferred by the fluorine and bromine substituents make 4-Bromo-2,6-difluorobenzyl alcohol a versatile precursor for introducing this valuable moiety into complex agrochemical structures. This document provides a detailed overview and protocols for the application of this compound in the synthesis of pyrazole-carboxamide insecticides, a class of compounds known for their high efficacy and novel modes of action.
Core Synthesis Strategy: From Inert Alcohol to Reactive Electrophile
While this compound is a stable starting material, its hydroxyl group is a poor leaving group for nucleophilic substitution reactions. Therefore, the initial and crucial step in its utilization for agrochemical synthesis is its conversion to a more reactive electrophile, typically 4-Bromo-2,6-difluorobenzyl bromide. This transformation significantly enhances the reactivity of the benzylic carbon, making it susceptible to attack by nucleophiles such as the nitrogen atom of a pyrazole ring system. This conversion is a common and necessary activation step in the synthesis of a wide range of biologically active molecules.
Application in Pyrazole-Carboxamide Insecticide Synthesis
A significant application of this compound is in the synthesis of potent pyrazole-carboxamide insecticides. These compounds often function as ryanodine receptor modulators, leading to uncontrolled calcium release within insect muscle cells, resulting in paralysis and death. The 4-bromo-2,6-difluorobenzyl moiety is a key component of the toxophore, contributing to the molecule's overall efficacy and spectrum of activity.
A representative synthetic route involves the N-alkylation of a functionalized pyrazole intermediate with 4-Bromo-2,6-difluorobenzyl bromide. This reaction forms a stable carbon-nitrogen bond, linking the key structural components of the final insecticide.
Experimental Protocols
Part 1: Synthesis of 4-Bromo-2,6-difluorobenzyl Bromide
Objective: To convert this compound into the more reactive 4-Bromo-2,6-difluorobenzyl bromide.
Rationale: The hydroxyl group of the starting alcohol is a poor leaving group. Conversion to the bromide using a reagent like phosphorus tribromide (PBr₃) creates a highly reactive benzylic bromide, an excellent electrophile for subsequent N-alkylation reactions.
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of this compound in anhydrous diethyl ether.
-
Cool the solution in an ice bath to 0 °C with continuous stirring.
-
Slowly add 0.4 equivalents of phosphorus tribromide (PBr₃) dropwise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution to neutralize any unreacted PBr₃ and HBr.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-Bromo-2,6-difluorobenzyl bromide.
-
The product can be used in the next step without further purification or can be purified by column chromatography if necessary.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Phosphorus tribromide (PBr₃) |
| Solvent | Anhydrous diethyl ether |
| Reaction Temp. | 0 °C to Room Temperature |
| Typical Yield | >90% |
Part 2: Synthesis of a Pyrazole-Carboxamide Insecticide
Objective: To synthesize a pyrazole-carboxamide insecticide via N-alkylation of a pyrazole intermediate with 4-Bromo-2,6-difluorobenzyl bromide. This protocol is based on the general methodology described in patent CN104292201A.
Rationale: This step involves a nucleophilic substitution reaction where the nitrogen atom of the pyrazole ring attacks the electrophilic benzylic carbon of 4-Bromo-2,6-difluorobenzyl bromide, displacing the bromide leaving group and forming the final product. The use of a base is critical to deprotonate the pyrazole nitrogen, thereby increasing its nucleophilicity.
Materials:
-
4-Bromo-2,6-difluorobenzyl bromide (from Part 1)
-
A suitable pyrazole-carboxamide intermediate (e.g., N-(aryl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
Procedure:
-
In a round-bottom flask, combine 1.0 equivalent of the pyrazole-carboxamide intermediate, 1.2 equivalents of potassium carbonate, and a suitable volume of DMF.
-
Stir the mixture at room temperature for 15-20 minutes to ensure homogeneity.
-
Add 1.1 equivalents of 4-Bromo-2,6-difluorobenzyl bromide to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and maintain this temperature with stirring for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then a small amount of cold diethyl ether or hexane to remove non-polar impurities.
-
Dry the solid product under vacuum to obtain the crude pyrazole-carboxamide insecticide.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
| Parameter | Value |
| Electrophile | 4-Bromo-2,6-difluorobenzyl bromide |
| Nucleophile | Pyrazole-carboxamide intermediate |
| Base | Potassium carbonate (K₂CO₃) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temp. | 60-80 °C |
| Typical Yield | 70-90% |
Visualizing the Synthesis Workflow
Caption: Nucleophilic substitution at the benzylic carbon.
Conclusion and Future Perspectives
This compound is a valuable and versatile starting material for the synthesis of advanced agrochemicals, particularly pyrazole-carboxamide insecticides. The straightforward conversion to its corresponding bromide allows for efficient incorporation of the biologically important 4-bromo-2,6-difluorobenzyl moiety into target molecules. The protocols outlined in this document provide a solid foundation for researchers and scientists in the field of agrochemical development to explore the synthesis of novel and effective crop protection agents. Further research may focus on the development of more sustainable and efficient methods for the synthesis of this key intermediate and its derivatives, as well as its application in the creation of other classes of agrochemicals.
References
- CN104292201A: A kind of pyrazole-carboxamide compounds containing benzyl and preparation method and applic
Application Notes: The Strategic Utility of 4-Bromo-2,6-difluorobenzyl Alcohol in Pharmaceutical Intermediate Synthesis
Introduction: The Fluorine Advantage in Medicinal Chemistry
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery. Fluorinated organic compounds frequently demonstrate enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] Within this context, 4-Bromo-2,6-difluorobenzyl alcohol (CAS: 162744-59-4) emerges as a highly valuable and versatile building block for pharmaceutical synthesis.[2] Its structure is uniquely functionalized: two ortho-fluorine atoms activate the aromatic ring, a para-bromine atom serves as a handle for cross-coupling reactions, and a primary alcohol group provides a site for oxidation or derivatization.[1] These features make it an ideal starting material for complex molecules, particularly in the development of novel therapeutics with antimicrobial and anti-inflammatory properties.[2]
Physicochemical Properties
A comprehensive understanding of a starting material's physical properties is critical for reaction optimization and safety. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 162744-59-4 | [2][3] |
| Molecular Formula | C₇H₅BrF₂O | [2][] |
| Molecular Weight | 223.01 g/mol | [][5] |
| Appearance | White to light yellow powder or crystal | [2][] |
| Melting Point | 76-83 °C | [2][][5] |
| Purity | ≥98% | [2][5] |
| SMILES | OCc1c(F)cc(Br)cc1F | [5] |
| InChI Key | LSRHFWSNUFIKER-UHFFFAOYSA-N | [][5] |
Core Synthetic Application: A Gateway to Functionalized Aldehydes
A primary and pivotal application of this compound in pharmaceutical synthesis is its oxidation to the corresponding aldehyde, 4-Bromo-2,6-difluorobenzaldehyde (CAS: 537013-51-7).[6] This transformation is critical because aldehydes are versatile intermediates, readily participating in a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions essential for building complex drug molecules.[7][8] The resulting aldehyde serves as a key precursor in the synthesis of various pharmaceutical agents that target specific biological pathways.[7]
Logical Workflow: From Alcohol to Advanced Intermediates
The synthetic utility of this compound is best understood as the initial step in a multi-stage synthesis plan. The alcohol is first oxidized to the more reactive aldehyde, which can then be elaborated into more complex structures.
Caption: Synthetic pathway from the alcohol to advanced intermediates.
Protocol: Selective Oxidation of this compound
This protocol describes a representative method for the selective oxidation of the primary alcohol to an aldehyde using Pyridinium Chlorochromate (PCC), a common and relatively mild oxidizing agent that minimizes over-oxidation to the carboxylic acid.
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped chemical laboratory. All necessary safety precautions must be taken, including the use of personal protective equipment (PPE) and a fume hood. Users must consult the Safety Data Sheet (SDS) for all reagents before use.
Materials and Reagents
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel (for column chromatography)
-
Hexane (for chromatography)
-
Ethyl Acetate (for chromatography)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Nitrogen or Argon balloon)
-
Chromatography column
-
Rotary evaporator
Experimental Workflow Diagram
Caption: Step-by-step workflow for the oxidation protocol.
Step-by-Step Procedure
-
Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of this compound in anhydrous dichloromethane (DCM).
-
Reaction: To the stirred solution, add 1.5 equivalents of Pyridinium Chlorochromate (PCC) in one portion. The mixture will turn into a dark brown slurry.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (alcohol) is completely consumed (typically 1-3 hours).
-
Work-up: Upon completion, dilute the reaction mixture with additional DCM. Pass the entire mixture through a short plug of silica gel to filter out the chromium salts. Wash the silica plug thoroughly with DCM to ensure all product is collected.
-
Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude aldehyde.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Isolation: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield 4-Bromo-2,6-difluorobenzaldehyde as a solid.
Conclusion
This compound is a strategically important intermediate whose value is unlocked through its efficient conversion to 4-Bromo-2,6-difluorobenzaldehyde. This foundational step provides medicinal chemists with a versatile substrate, rich in functionality, that is primed for elaboration into novel and complex molecular architectures. Its judicious use can significantly streamline the synthesis of next-generation pharmaceutical candidates.
References
- The Role of Fluorinated Aromatics: this compound. (n.d.). NINGBO INNO PHARMCHEM.
- 162744-59-4 | this compound | Tetrahedron. (n.d.). Tetrahedron.
- Aldehyde synthesis by oxidation of alcohols and rearrangements - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
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- 3. 162744-59-4 | this compound | Tetrahedron [thsci.com]
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- 6. This compound research | Sigma-Aldrich [sigmaaldrich.com]
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- 8. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
Application Note: Strategic Protection of the Hydroxyl Group in 4-Bromo-2,6-difluorobenzyl Alcohol
Introduction
4-Bromo-2,6-difluorobenzyl alcohol is a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its utility often lies in multi-step synthetic sequences where the reactivity of the benzylic hydroxyl group must be temporarily masked to prevent unwanted side reactions. The presence of two electron-withdrawing fluorine atoms ortho to the hydroxymethyl group, along with a bromine atom at the para position, introduces unique electronic and steric challenges that must be considered when selecting an appropriate protecting group. This application note provides a detailed guide to the strategic selection and implementation of protecting groups for the hydroxyl moiety of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
The Challenge: Protecting a Sterically Hindered and Electronically Deactivated Alcohol
The choice of a protecting group is a critical decision in any synthetic strategy. For this compound, the key considerations are:
-
Steric Hindrance: The two ortho-fluorine atoms create a sterically congested environment around the benzylic hydroxyl group, which can hinder the approach of bulky protecting group reagents.
-
Electronic Effects: The electron-withdrawing nature of the fluorine and bromine substituents decreases the nucleophilicity of the hydroxyl oxygen, potentially slowing down protection reactions.
-
Stability: The protecting group must be stable to the reaction conditions planned for subsequent steps in the synthesis, which could include organometallic reactions, oxidations, or reductions.
-
Orthogonality: The deprotection conditions should be mild enough to not affect other functional groups in the molecule, including the aryl-bromide and aryl-fluoride bonds.
This guide will focus on three robust and commonly employed protecting group strategies: Silyl Ethers, Methoxymethyl (MOM) Ethers, and Benzyl (Bn) Ethers.
Section 1: Silyl Ether Protection: A Versatile and Mild Approach
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of installation and removal under mild and often orthogonal conditions.[2][3] For this compound, the choice of the silyl group's steric bulk is crucial for achieving a balance between reactivity and stability.
tert-Butyldimethylsilyl (TBS) Ether: The Workhorse Silyl Group
The tert-Butyldimethylsilyl (TBS) group is a popular choice, offering a good balance of stability and ease of cleavage.[4] It is stable to a wide range of non-acidic reagents but can be readily removed with fluoride ion sources or under acidic conditions.[2][5]
Protection Workflow:
TBS Protection Workflow
Experimental Protocol: TBS Protection
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add imidazole (2.5 eq).
-
Stir the solution at room temperature until all solids have dissolved.
-
Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq) portion-wise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the desired TBS-protected alcohol.
Deprotection Protocol: Fluoride-Mediated Cleavage
The Si-F bond is exceptionally strong, making fluoride ions a highly selective reagent for cleaving silyl ethers.[4]
-
Dissolve the TBS-protected this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify by flash chromatography to yield the deprotected this compound.
Triisopropylsilyl (TIPS) Ether: For Enhanced Stability
For synthetic routes involving harsher conditions, the more sterically hindered triisopropylsilyl (TIPS) group provides greater stability compared to TBS.[4][6] Its removal typically requires stronger acidic conditions or a more potent fluoride source.
Protection Protocol: TIPS Protection
The procedure is similar to TBS protection, but due to the increased steric bulk of TIPS-Cl, the reaction may require a stronger base or longer reaction times. Using 2,6-lutidine as a base with TIPS-triflate (TIPS-OTf) is a more reactive combination for hindered alcohols.[4]
Data Summary: Silyl Ether Protection
| Protecting Group | Reagents for Protection | Typical Reaction Time (Protection) | Reagents for Deprotection | Typical Reaction Time (Deprotection) | Relative Stability (Acidic Conditions) |
| TBS | TBS-Cl, Imidazole, DMF | 2-4 hours | TBAF, THF | 1-2 hours | Moderate[4] |
| TIPS | TIPS-OTf, 2,6-lutidine, CH2Cl2 | 4-8 hours | HF-Pyridine, THF | 2-4 hours | High[4][6] |
Section 2: Methoxymethyl (MOM) Ether Protection: Robust and Orthogonal
Methoxymethyl (MOM) ethers are acetal-based protecting groups that are stable to a wide pH range (pH 4-12) and are inert to many oxidizing and reducing agents, as well as organometallic reagents.[7] This makes them a valuable choice when subsequent reactions involve strong bases or nucleophiles.
Protection Workflow:
MOM Protection Workflow
Experimental Protocol: MOM Protection
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (CH2Cl2, 0.5 M) at 0 °C, add N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Add chloromethyl methyl ether (MOM-Cl, 1.5 eq) dropwise to the cooled solution. Caution: MOM-Cl is a carcinogen and should be handled with appropriate safety precautions in a fume hood.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the MOM-protected product.
Deprotection Protocol: Acidic Cleavage
MOM ethers are readily cleaved under acidic conditions.[7][8][9]
-
Dissolve the MOM-protected alcohol (1.0 eq) in methanol (0.2 M).
-
Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (a few drops) or p-toluenesulfonic acid (0.1 eq).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give the deprotected alcohol, which can be further purified by chromatography if necessary.
Section 3: Benzyl (Bn) Ether Protection: Stability Under a Range of Conditions
Benzyl ethers are robust protecting groups, stable to both acidic and basic conditions, as well as many oxidizing and reducing agents.[2] This makes them suitable for syntheses requiring a wide array of chemical transformations. The primary method for their removal is catalytic hydrogenolysis, which offers a mild and highly selective deprotection pathway.[2][10]
Protection Workflow:
Benzyl Ether Protection Workflow
Experimental Protocol: Benzyl Ether Protection (Williamson Ether Synthesis)
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.
-
Add benzyl bromide (BnBr, 1.2 eq) dropwise to the reaction mixture. A catalytic amount of tetra-n-butylammonium iodide (TBAI) can be added to accelerate the reaction.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain the benzyl-protected ether.
Deprotection Protocol: Catalytic Hydrogenolysis
-
Dissolve the benzyl-protected alcohol (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate (0.1 M).
-
Add a catalytic amount of palladium on carbon (10% Pd/C, 10 mol%).
-
Flush the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Comparative Summary of Protecting Group Strategies
| Protecting Group | Key Advantages | Key Disadvantages | Orthogonal Deprotection Conditions |
| TBS Ether | Mild protection/deprotection; good stability. | Labile to strong acids. | Fluoride ions (TBAF). |
| MOM Ether | Stable to a wide pH range and organometallics.[7] | Deprotection requires acidic conditions; MOM-Cl is carcinogenic.[5] | Acidic hydrolysis (e.g., HCl in MeOH).[7] |
| Benzyl Ether | Very stable to a wide range of reagents.[2] | Requires reductive conditions for deprotection, which may not be compatible with other functional groups (e.g., alkenes, alkynes). | Catalytic hydrogenolysis (H2, Pd/C).[2] |
Conclusion
The successful synthesis of complex molecules derived from this compound is highly dependent on the judicious choice and application of a protecting group for its hydroxyl functionality. The steric and electronic properties of this particular substrate necessitate careful consideration of reaction conditions. Silyl ethers, particularly TBS, offer a versatile and mild option for many synthetic routes. MOM ethers provide robustness towards a wide range of nucleophilic and basic conditions, while benzyl ethers offer exceptional stability, with a highly selective deprotection method. The detailed protocols and comparative data presented in this application note serve as a comprehensive guide for researchers to make informed decisions and execute these critical transformations with confidence and success.
References
- Methoxymethyl ether - Wikipedia. [URL: https://en.wikipedia.org/wiki/Methoxymethyl_ether]
- METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP - AdiChemistry. [URL: https://www.adichemistry.com/protective-groups/hydroxyl/mom-ether/methoxymethyl-ether-mom-group.html]
- Alcohol Protecting Groups - University of Windsor. [URL: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1003&context=chemistry-teaching-resources]
- Acidic cleavage of ethers (SN2) - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2015/02/27/acidic-cleavage-of-ethers-sn2/]
- Protecting Groups For Alcohols - Chemistry Steps. [URL: https://www.chemistrysteps.com/protecting-groups-for-alcohols/]
- Protection of OH group of alcohol - SlideShare. [URL: https://www.slideshare.net/ZahraRakhsh/protection-of-oh-group-of-alcohol]
- A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate - SynOpen. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0036-1588921]
- Mild cleavage of methoxymethyl (MOM) ethers with trimethylsilyl bromide - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Mild-cleavage-of-methoxymethyl-(MOM)-ethers-with-Hanessian-Delorme/9b10b0010996898d9e03d32578f1e29e8c4e4c9f]
- This compound - Chem-Impex. [URL: https://www.chemimpex.com/products/4-bromo-2-6-difluorobenzyl-alcohol]
- A Comparative Guide to MOM and SEM Protecting Groups for Benzyl Alcohols - Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-mom-and-sem-protecting-groups-for-benzyl-alcohols/]
- Protecting Groups For Alcohols - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2011/10/19/protecting-groups-for-alcohols/]
- Silyl Protective Groups - Chem-Station. [URL: https://www.chem-station.com/en/reactions-2/protection/silyl-protective-groups]
- Cleavage Of Ethers With Acid - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2014/11/19/cleavage-of-ethers-with-acid/]
- Deprotection of Silyl Ethers - Gelest. [URL: https://www.gelest.com/technical-library/deprotection-of-silyl-ethers/]
- Benzyl group - Wikipedia. [URL: https://en.wikipedia.org/wiki/Benzyl_group]
- Silyl ether - Wikipedia. [URL: https://en.wikipedia.org/wiki/Silyl_ether]
- A simple, efficient and chemoselective deprotection of aryl silyl ethers using sodium hydride - Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ra/c2ra21541a]
- A Comparative Guide to Common Alcohol Protecting Groups: MOM, TBS, and Benzyl Ethers - Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-common-alcohol-protecting-groups-mom-tbs-and-benzyl-ethers/]
- tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. [URL: http://www.organic-chemistry.org/protectivegroups/hydroxyl/tbdms-ethers.htm]
- Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) - Suzhou Highfine Biotech. [URL: https://www.highfine.com/en/news/protecting-groups-in-organic-synthesis-protection-and-deprotection-of-alcoholic-hydroxyl-groups-i-12.html]
- ether cleavage with strong acids - YouTube. [URL: https://m.youtube.
- 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/13%3A_Ethers_Epoxides_and_Sulfides/13.10%3A_Protecting_Groups_in_Organic_Synthesis]
- ORGANIC SYNTHESIS - ResearchGate. [URL: https://www.researchgate.
- Directed (ortho) Metallation - University of Michigan. [URL: https://dept.chem.lsa.umich.
- Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids - ResearchGate. [URL: https://www.researchgate.
- Cleavage of Ethers - Organic Chemistry - Jack Westin. [URL: https://jackwestin.com/resources/mcat-content/organic-chemistry/cleavage-of-ethers]
- Benzyl Ethers - Organic Chemistry Portal. [URL: http://www.organic-chemistry.org/protectivegroups/hydroxyl/benzyl-ethers.htm]
- Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c01198]
- Directed Ortho-Metalations of Benzyl Alcohols, Arenesulfonic Acids, and Thiophenol: New Methodology for Electrophilic Aromatic Substitutions and the Preparation of New Sulfuranes - University of Illinois. [URL: https://www.ideals.illinois.edu/items/29532]
- α-Lithiobenzyloxy as a Directed Metalation Group in ortho -Lithiation Reactions - ResearchGate. [URL: https://www.researchgate.
- 162744-59-4 this compound - AKSci. [URL: https://www.aksci.com/item_detail.php?
- 4.4 Alkoxymethyl Ethers - Wiley. [URL: https://onlinelibrary.wiley.com/doi/10.1002/9783527678103.ch4.4]
- CAS 162744-59-4 this compound - BOC Sciences. [URL: https://www.bocsci.com/product/4-bromo-2-6-difluorobenzyl-alcohol-cas-162744-59-4-287959.html]
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- This compound 98% - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/642594]
- Directed ortho metalation - Wikipedia. [URL: https://en.wikipedia.
- Protection of Alcohol by Ether - SynArchive. [URL: https://www.synarchive.com/protecting-group/oh-ether]
- MOM Ethers - Organic Chemistry Portal. [URL: http://www.organic-chemistry.org/protectivegroups/hydroxyl/mom-ethers.htm]
- Benzyl Deprotection of Alcohols - J&K Scientific. [URL: https://jk-scientific.com/ws/en/blog/benzyl-deprotection-of-alcohols]
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Application Notes and Protocols: A Guide to the Scale-Up Synthesis of 4-Bromo-2,6-difluorobenzyl alcohol
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Abstract
This document provides a comprehensive guide for the scale-up synthesis of 4-Bromo-2,6-difluorobenzyl alcohol, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The protocol herein details a robust and scalable two-step synthetic route commencing from the commercially available 1-bromo-3,5-difluorobenzene. The process involves a highly regioselective lithiation followed by formylation to yield 4-bromo-2,6-difluorobenzaldehyde, which is subsequently reduced to the target alcohol. This application note emphasizes practical, field-proven insights into reaction optimization, work-up procedures, purification strategies, and critical safety considerations essential for transitioning from laboratory-scale to pilot-plant or industrial production.
Introduction: The Significance of this compound
This compound is a versatile synthetic building block whose value is derived from its unique substitution pattern.[1] The presence of two fluorine atoms ortho to the brominated site significantly influences the molecule's electronic properties and reactivity, making it an attractive precursor for complex molecular architectures. Specifically, this compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, including those targeting neurological disorders.[1] Its application extends to materials science, where it can be incorporated into advanced polymers and coatings.[1] The increasing demand for this intermediate necessitates the development of a scalable, efficient, and safe manufacturing process.
Strategic Approach to Scalable Synthesis
The selected synthetic strategy prioritizes commercially available starting materials, operational simplicity, and high overall yield. The two-step route, outlined below, has been optimized for scale-up, minimizing the use of hazardous reagents where possible and incorporating straightforward purification techniques.
Overall Synthetic Scheme:
Caption: Two-step synthesis of this compound.
The initial step involves a directed ortho-metalation of 1-bromo-3,5-difluorobenzene. The use of n-butyllithium at low temperatures ensures the highly regioselective formation of the lithium salt, which is then quenched with N,N-dimethylformamide (DMF) to afford the intermediate aldehyde.[2][3] The subsequent reduction of the aldehyde to the target alcohol is achieved using sodium borohydride, a mild and selective reducing agent suitable for large-scale operations.
Detailed Synthesis Protocols
Step 1: Synthesis of 4-Bromo-2,6-difluorobenzaldehyde
This procedure is adapted from established literature methods for the formylation of halogenated aromatic compounds.[2][3]
Reaction Parameters:
| Parameter | Value |
| Starting Material | 1-Bromo-3,5-difluorobenzene |
| Key Reagents | n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -78 °C to 0 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
Experimental Protocol:
-
Reactor Preparation: A suitable multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel is thoroughly dried and purged with nitrogen.
-
Reagent Charging: Charge the reactor with anhydrous tetrahydrofuran (THF). Cool the solvent to -78 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Lithiation: Add 1-bromo-3,5-difluorobenzene to the cooled THF. To this solution, add n-butyllithium (typically a 2.5 M solution in hexanes) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The addition rate should be carefully controlled to manage the exotherm. After the addition is complete, allow the reaction mixture to stir at -78 °C for 1-2 hours.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture, again maintaining the internal temperature below -70 °C. After the addition, allow the reaction to stir for an additional 2-3 hours at -78 °C, then warm to 0 °C over 1 hour.[2]
-
Quenching and Work-up: Slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution, ensuring the temperature does not exceed 10 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude 4-bromo-2,6-difluorobenzaldehyde. For scale-up, purification is typically achieved by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by silica gel plug filtration to remove baseline impurities.[2]
Workflow for Step 1:
Caption: Workflow for the synthesis of the aldehyde intermediate.
Step 2: Scale-Up Reduction to this compound
The reduction of the aldehyde to the corresponding benzyl alcohol is a critical step. Sodium borohydride is the reagent of choice for its operational safety and selectivity on a large scale.
Reaction Parameters:
| Parameter | Value |
| Starting Material | 4-Bromo-2,6-difluorobenzaldehyde |
| Key Reagent | Sodium Borohydride (NaBH4) |
| Solvent | Methanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 90-98% |
Experimental Protocol:
-
Reactor Setup: A clean, dry, jacketed reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet is used.
-
Reagent Charging: Dissolve the 4-bromo-2,6-difluorobenzaldehyde in methanol and charge it into the reactor. Cool the solution to 0 °C.
-
Reduction: In a separate vessel, prepare a solution or slurry of sodium borohydride in a small amount of methanol (if desired for easier handling) or add it portion-wise as a solid. Carefully and slowly add the sodium borohydride to the aldehyde solution, maintaining the internal temperature below 10 °C. The addition is exothermic, and careful temperature control is crucial.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching and Work-up: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of acetone to consume any excess sodium borohydride. Following this, carefully add water.
-
Extraction: Extract the product into a suitable organic solvent such as ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude this compound. This product is often of high purity (≥98%) and may not require further purification.[] If necessary, it can be recrystallized or purified by column chromatography for very high purity applications.[5]
Safety and Handling Precautions
n-Butyllithium:
-
Highly pyrophoric and reacts violently with water and air.
-
Must be handled under an inert atmosphere (nitrogen or argon).
-
Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and chemical-resistant gloves.
Sodium Borohydride:
-
Toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.
-
Reacts with water to release flammable gases which may ignite spontaneously.
-
All handling should be performed in a well-ventilated fume hood, and contact with water must be strictly avoided during storage and handling.[6]
-
In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction. Do not use water.
-
Appropriate PPE, including respiratory protection, safety goggles, and gloves, is mandatory.[6][7]
Analytical Characterization
The purity and identity of the final product should be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A C18 column with a water/acetonitrile gradient is typically effective.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and isomeric purity.
Typical Purity of Final Product: ≥98%[][9]
Conclusion
The protocols detailed in this application note provide a clear and scalable pathway for the synthesis of this compound. By adhering to the described procedures and safety precautions, researchers and drug development professionals can confidently produce this valuable intermediate in multigram to kilogram quantities, facilitating its application in pharmaceutical and materials science research and development.
References
- Sodium borohydride - Safety Data Sheet. (n.d.).
- Sodium borohydride - Standard Operating Procedure. (2012). UC Center for Laboratory Safety.
- SAFETY DATA SHEET - Sodium borohydride. (2025). Sigma-Aldrich.
- SODIUM BOROHYDRIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
- This compound. (n.d.). Chem-Impex.
- Method for preparing 4 - bromine 2,6 - difluoro benzoic acid. (2007). Google Patents.
- 4-Bromo-2,6-difluorobenzaldehyde synthesis. (n.d.). ChemicalBook.
- Preparation of 4-bromo-2,6-difluorobenzonitrile. (n.d.). Google Patents.
- 4-BROMO-2-FLUOROBENZYL ALCOHOL synthesis. (n.d.). ChemicalBook.
- Application Notes and Protocols: HPLC Purification of Synthesized Benzyl Alcohol Glucuronide. (n.d.). Benchchem.
- This compound 98.0+%. (n.d.). TCI America™ | Fisher Scientific.
- This compound 98. (n.d.). Sigma-Aldrich.
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- 5. 4-BROMO-2-FLUOROBENZYL ALCOHOL synthesis - chemicalbook [chemicalbook.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound 98 162744-59-4 [sigmaaldrich.com]
analytical methods for monitoring reactions of 4-Bromo-2,6-difluorobenzyl alcohol (TLC, HPLC, GC)
Introduction: The Critical Role of Reaction Monitoring in Pharmaceutical Synthesis
4-Bromo-2,6-difluorobenzyl alcohol is a key building block in the synthesis of various pharmaceutical compounds, particularly in the development of novel therapeutics. Its unique substitution pattern, featuring both bromine and fluorine atoms, imparts specific properties to the final active pharmaceutical ingredient (API).[1][] The precise control and monitoring of chemical reactions involving this intermediate are paramount to ensure the desired product is formed with high purity and yield, minimizing the formation of potentially harmful byproducts. In the landscape of pharmaceutical development, robust and reliable analytical methods are not merely a quality control measure; they are integral to the principles of Quality by Design (QbD) and are mandated by regulatory bodies globally.[3][4][5]
This comprehensive guide provides detailed application notes and validated starting protocols for the three most common chromatographic techniques used for reaction monitoring: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). The methodologies presented herein are designed to be adaptable and serve as a strong foundation for researchers, scientists, and drug development professionals. The rationale behind each experimental choice is elucidated, empowering the user to not only follow the protocol but also to understand and troubleshoot the analytical process. All proposed methods are developed in alignment with the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure development.[6][7][8]
Thin-Layer Chromatography (TLC): A Rapid and Versatile Screening Tool
TLC is an invaluable technique for the qualitative monitoring of reaction progress due to its simplicity, speed, and low cost.[3] It provides a rapid visual assessment of the consumption of starting material and the formation of products and byproducts.
The Science Behind TLC Separation
TLC operates on the principle of differential partitioning of components between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or a mixture of solvents).[3] The separation is based on the polarity of the compounds. For this compound, which is a moderately polar compound due to the hydroxyl group, a normal-phase TLC system with a silica gel stationary phase is most appropriate. Less polar compounds will travel further up the plate (higher Retention Factor, R_f), while more polar compounds will have a stronger interaction with the stationary phase and travel shorter distances (lower R_f).
Protocol for TLC Analysis
Materials:
-
TLC Plates: Silica gel 60 F₂₅₄ plates
-
TLC Chamber
-
Capillary tubes for spotting
-
Mobile Phase (Solvent System)
-
Visualization agent (UV lamp, staining solution)
Procedure:
-
Plate Preparation: With a pencil, gently draw a starting line approximately 1 cm from the bottom of the TLC plate.
-
Sample Preparation: Dissolve a small amount of the reaction mixture in a volatile solvent (e.g., ethyl acetate, dichloromethane). Prepare solutions of the starting material (this compound) and, if available, the expected product to be used as standards.
-
Spotting: Using a capillary tube, spot small, concentrated spots of the starting material, reaction mixture, and product standard on the starting line. A co-spot (spotting the reaction mixture on top of the starting material spot) can be useful for confirmation.[3]
-
Development: Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp at 254 nm. Aromatic compounds like this compound will appear as dark spots on a fluorescent background. Further visualization can be achieved using a p-anisaldehyde stain, which is effective for alcohols.[9]
-
Interpretation: Calculate the R_f value for each spot (R_f = distance traveled by the spot / distance traveled by the solvent front). The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
Data Presentation and Interpretation
| Compound | Expected Polarity | Expected R_f Value | Visualization |
| This compound | Moderate | Low to Medium | UV (254 nm), p-anisaldehyde stain (colored spot) |
| Less Polar Product (e.g., ether) | Low | High | UV (254 nm) |
| More Polar Product (e.g., acid) | High | Low | UV (254 nm), may require a specific stain |
Table 1: Expected TLC Behavior of this compound and Potential Reaction Products.
Caption: Workflow for TLC Monitoring of Reactions.
High-Performance Liquid Chromatography (HPLC): For Quantitative Analysis and Purity Assessment
HPLC is a powerful technique for both qualitative and quantitative analysis of reaction mixtures. It offers high resolution, sensitivity, and reproducibility, making it the method of choice for determining the purity of the final product and quantifying the conversion of the starting material.
Principles of Reversed-Phase HPLC for Halogenated Aromatics
For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most suitable approach. In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[10] The separation is based on the hydrophobic interactions between the analytes and the stationary phase. More polar compounds will elute earlier, while less polar compounds will be retained longer. The presence of fluorine atoms in the analyte can lead to unique interactions with specialized stationary phases, such as those with pentafluorophenyl (PFP) groups, which can enhance selectivity.
Protocol for HPLC Analysis
Instrumentation and Materials:
-
HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Sample Solvent: Acetonitrile.
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in acetonitrile to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrument Setup:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Gradient Program:
-
0-5 min: 50% B
-
5-15 min: 50% to 80% B
-
15-20 min: 80% B
-
20-22 min: 80% to 50% B
-
22-25 min: 50% B
-
-
Data Analysis: Integrate the peaks in the chromatogram to determine the area of each peak. The percentage of each component can be calculated based on the relative peak areas.
Data Presentation and System Suitability
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (for main peak) | 0.8 - 1.5 | Ensures good peak shape for accurate integration. |
| Theoretical Plates (for main peak) | > 2000 | Indicates good column efficiency and separation power. |
| Resolution (between critical pairs) | > 1.5 | Ensures baseline separation of the analyte from impurities. |
Table 2: System Suitability Parameters for HPLC Method Validation.
Caption: Workflow for HPLC Analysis of Reaction Mixtures.
Gas Chromatography (GC): A High-Resolution Method for Volatile Compounds
GC is a powerful technique for separating and analyzing volatile compounds. For this compound, direct analysis is possible; however, derivatization is often recommended to improve peak shape and thermal stability. A purity of over 98% for this compound has been specified by GC, confirming its suitability for this analytical technique.[11]
The Rationale for Derivatization in GC Analysis
The presence of the polar hydroxyl group in this compound can lead to peak tailing due to interactions with the GC column's stationary phase.[12] Derivatization, such as silylation or acylation, replaces the active hydrogen of the hydroxyl group with a nonpolar functional group.[12] This increases the compound's volatility and thermal stability, resulting in sharper peaks and improved sensitivity.[12]
Protocol for GC-MS Analysis (with Derivatization)
Instrumentation and Materials:
-
Gas Chromatograph with a Mass Spectrometer (GC-MS) detector.
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Procedure:
-
Sample Preparation and Derivatization:
-
To a small, dry vial, add a known amount of the reaction mixture.
-
Evaporate the solvent under a stream of nitrogen.
-
Add 100 µL of BSTFA with 1% TMCS and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrument Setup:
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 300°C at 15°C/min.
-
Hold at 300°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-550).
-
-
-
Data Analysis: Identify the peaks based on their retention times and mass spectra. Quantify the components by integrating the peak areas.
Expected Data and Interpretation
| Compound | Derivatization | Expected Elution | Key Mass Fragments (m/z) |
| This compound (derivatized) | TMS-ether | Earlier | Molecular ion and characteristic fragments of the TMS derivative. |
| Unreacted Starting Material (underivatized) | None | Later, broader peak | Molecular ion and fragments of the original alcohol. |
| Product (derivatized if applicable) | TMS-ether | Varies | Molecular ion and fragments of the derivatized product. |
Table 3: Expected GC-MS Behavior of Derivatized this compound.
Caption: Workflow for GC-MS Analysis with Derivatization.
Method Validation and Good Practices
While the provided protocols are robust starting points, it is imperative that for regulated environments, these methods are fully validated according to ICH guidelines.[6][7][8] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The effective monitoring of reactions involving this compound is fundamental to ensuring the quality and safety of pharmaceutical products. The choice of analytical technique—TLC for rapid qualitative screening, HPLC for quantitative analysis and purity assessment, and GC for high-resolution separation of volatile components—should be guided by the specific requirements of the analysis at each stage of the chemical process. The protocols and insights provided in this guide offer a comprehensive framework for developing and implementing reliable analytical methods, thereby supporting the efficient and controlled synthesis of APIs.
References
- ICH Q14: Analytical Procedure Development. European Medicines Agency. [Link]
- ICH Q14- Analytical Procedure Development - PSC Biotech. [Link]
- Use of TLC to monitor the progress of an enzymatic synthesis reaction.
- Gas Chromatographic Assessment of Residual Solvents Present inExcipient-Benzyl Alcohol. Semantic Scholar. [Link]
- This compound, 2-methylpropyl ether - the NIST WebBook. [Link]
- ICH Q14 – latest guideline on analytical procedure development. [Link]
- ICH Guidance Q14 / Q2(R2)
- This compound, 10 g, CAS No. 162744-59-4 | Research Chemicals. [Link]
- Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new deriv
- Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Gas Chromatographic Assessment of Residual Solvents Present in Excipient-Benzyl Alcohol. Longdom Publishing. [Link]
- Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. Publisso. [Link]
- Reversed Phase HPLC Method Development. Phenomenex. [Link]
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
- Validating Analytical Methods in Pharmaceuticals. Pharmuni. [Link]
- This compound (C7H5BrF2O). PubChemLite. [Link]
- HPLC Methods for analysis of Benzyl alcohol.
- QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS. PMC - NIH. [Link]
- TLC Visualiz
Sources
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- 3. researchgate.net [researchgate.net]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. youtube.com [youtube.com]
- 6. 162744-59-4 this compound AKSci N684 [aksci.com]
- 7. [PDF] Gas Chromatographic Assessment of Residual Solvents Present inExcipient-Benzyl Alcohol | Semantic Scholar [semanticscholar.org]
- 8. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 9. epfl.ch [epfl.ch]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound | 162744-59-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
derivatization of 4-Bromo-2,6-difluorobenzyl alcohol for new material development
An Application Guide to the Strategic Derivatization of 4-Bromo-2,6-difluorobenzyl Alcohol for Advanced Materials
Authored by: A Senior Application Scientist
Abstract
The unique molecular architecture of this compound—featuring a reactive hydroxyl group, a versatile brominated site for cross-coupling, and the electron-withdrawing nature of two fluorine atoms—positions it as a pivotal building block in modern materials science. The strategic derivatization of this molecule unlocks pathways to a diverse range of functional materials, including high-performance polymers, advanced liquid crystals, and bespoke metal-organic frameworks (MOFs). This guide provides an in-depth exploration of key derivatization strategies, supported by detailed experimental protocols and the scientific rationale behind methodological choices. It is designed for researchers, chemists, and materials scientists engaged in the development of next-generation materials.
Introduction: The Strategic Value of this compound
This compound is more than a simple aromatic compound; it is a multi-functional platform for molecular engineering. The presence and positioning of its functional groups offer distinct advantages:
-
Fluorine Substitution: The ortho-difluoro pattern significantly influences the molecule's electronic properties, enhancing thermal stability, modulating dipole moments, and promoting unique intermolecular interactions such as those desirable in liquid crystal phases.[1] Fluorinated compounds are also of significant interest in medicinal chemistry and materials science for their unique properties.[2][3]
-
Bromine Handle: The bromine atom serves as an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions. This enables the construction of complex molecular architectures through the formation of new carbon-carbon bonds, a cornerstone of modern organic synthesis.[4][5][6]
-
Hydroxymethyl Group: The primary alcohol functionality (-CH₂OH) is a versatile site for derivatization through etherification or esterification, allowing for the introduction of flexible chains, polymerizable units, or specific recognition motifs.
This guide will detail protocols for leveraging these functionalities to create novel and sophisticated materials.
Caption: Derivatization pathways of this compound.
Derivatization at the Hydroxyl Group: Ether & Ester Synthesis
Modifying the benzylic alcohol is often the first step in designing a new material. Etherification and esterification are fundamental reactions for this purpose.
Williamson Ether Synthesis for Flexible Spacers
The Williamson ether synthesis is a reliable method for forming an ether linkage, which can be used to attach long alkyl chains (to promote liquid crystallinity) or polymerizable groups.[7]
Principle: The protocol involves the deprotonation of the alcohol with a strong base to form an alkoxide, followed by nucleophilic substitution (Sₙ2) on an alkyl halide. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to ensure complete deprotonation without competing reactions.
Protocol: Synthesis of 4-Bromo-2,6-difluoro-1-((octyloxy)methyl)benzene
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
1-Bromooctane (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Safety Precautions: NaH reacts violently with water. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon). DMF is a skin irritant. Wear appropriate personal protective equipment (PPE).
-
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add NaH (1.2 eq).
-
Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, carefully decanting the hexane each time.
-
Add anhydrous DMF to the flask, and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DMF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add 1-bromooctane (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with EtOAc (3x). Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient).
-
Table 1: Expected Yields and Characterization Data for Etherification
| Alkyl Halide | Product Name | Expected Yield | ¹H NMR (CDCl₃, δ ppm) Highlights |
|---|---|---|---|
| 1-Bromooctane | 4-Bromo-2,6-difluoro-1-((octyloxy)methyl)benzene | 85-95% | ~4.6 (s, 2H, Ar-CH₂-O), ~3.5 (t, 2H, O-CH₂-alkyl), 0.8-1.6 (m, 15H, alkyl chain) |
| Allyl Bromide | 1-((Allyloxy)methyl)-4-bromo-2,6-difluorobenzene | 80-90% | ~5.9 (m, 1H, =CH), ~5.3 (m, 2H, =CH₂), ~4.6 (s, 2H, Ar-CH₂-O), ~4.1 (d, 2H, O-CH₂-allyl) |
Esterification for Rigid Core Modification
Esterification connects the benzyl alcohol to carboxylic acids, creating more rigid structures often found in liquid crystals and polymers. Direct Fischer esterification is often inefficient for sterically hindered alcohols. A more effective method is coupling with an acyl chloride or using a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide).
Protocol: Synthesis of 4-Bromo-2,6-difluorobenzyl 4-methoxybenzoate
-
Principle: This protocol uses 4-methoxybenzoyl chloride, a reactive acylating agent. A mild base like pyridine is used to neutralize the HCl byproduct, driving the reaction to completion.
-
Materials & Reagents:
-
This compound (1.0 eq)
-
4-Methoxybenzoyl chloride (1.1 eq)
-
Anhydrous pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine, Anhydrous MgSO₄
-
-
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Add anhydrous pyridine (2.0 eq) and cool the mixture to 0 °C.
-
Add a solution of 4-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure ester.
-
Derivatization at the Bromo Group: C-C Cross-Coupling
The true power of this building block is realized through palladium-catalyzed cross-coupling reactions at the bromine site. This allows for the programmed assembly of complex aryl structures.
Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is arguably the most versatile method for creating C(sp²)-C(sp²) bonds, essential for synthesizing the biaryl cores of many liquid crystals and conjugated polymers.[4][6] The reaction's tolerance for a wide variety of functional groups makes it exceptionally powerful.[5]
Principle: The reaction involves a catalytic cycle with a palladium(0) species. Key steps include oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with a boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Sources
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- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Benzyl Ethers [organic-chemistry.org]
Application Note: A Comprehensive Guide to Nucleophilic Substitution on 4-Bromo-2,6-difluorobenzyl Alcohol
Introduction
4-Bromo-2,6-difluorobenzyl alcohol is a key synthetic intermediate prized in medicinal chemistry and materials science for its unique electronic and structural properties. The presence of two ortho-fluorine atoms significantly influences the reactivity of the benzylic position, while the bromine atom offers a handle for subsequent cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing nucleophilic substitution reactions at the benzylic position of this valuable substrate. We will delve into the critical mechanistic considerations that govern the reaction outcome and provide detailed, validated protocols for achieving desired substitutions through both Sₙ2 and Sₙ1 pathways.
Mechanistic Considerations: The "Why"
The success of a nucleophilic substitution reaction on a benzylic alcohol hinges on understanding and controlling the underlying reaction mechanism. Unlike simple alkyl alcohols, benzylic systems possess unique electronic features that allow them to react via multiple pathways.
The Challenge: Activating the Hydroxyl Group
The primary challenge in any nucleophilic substitution of an alcohol is that the hydroxyl group (–OH) is a notoriously poor leaving group. Its conjugate acid, water (H₂O), has a pKa of ~15.7, making the hydroxide anion (HO⁻) a strong base and thus resistant to displacement. Therefore, a direct substitution is not feasible and the hydroxyl group must first be "activated" by converting it into a better leaving group.[1][2] This activation is the critical first step in any successful protocol. Common activation strategies include:
-
Protonation: Under acidic conditions, the hydroxyl group is protonated to form an oxonium ion. This creates an excellent, neutral leaving group: water (H₂O).[3][4]
-
Conversion to a Sulfonate Ester: Reaction with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, TsCl) in the presence of a base converts the alcohol into a tosylate. The tosylate anion is a very weak base and an excellent leaving group, stabilized by resonance.[5][6]
-
In-situ Activation: Reagents like those used in the Mitsunobu reaction (e.g., triphenylphosphine and DEAD) activate the alcohol in the reaction mixture, allowing for a one-pot substitution.[7][8]
The Dichotomy: Sₙ1 vs. Sₙ2 Pathways
This compound, being a primary benzylic alcohol, is uniquely positioned to react via either an Sₙ1 or Sₙ2 mechanism depending on the chosen conditions.[9]
-
The Sₙ1 Pathway: This two-step mechanism involves the initial loss of the activated leaving group to form a resonance-stabilized benzylic carbocation. The planarity of this intermediate allows the nucleophile to attack from either face, leading to racemization if the carbon were chiral. This pathway is favored by conditions that stabilize the carbocation intermediate, such as polar protic solvents, and by the use of weak, non-basic nucleophiles.[3][4]
-
The Sₙ2 Pathway: This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The reaction proceeds with an inversion of stereochemistry. For benzylic systems, the Sₙ2 transition state is stabilized by the adjacent π-system of the aromatic ring, making this pathway highly favorable even for a primary substrate.[10][11] Strong nucleophiles and polar aprotic solvents, which do not solvate the nucleophile as strongly, favor the Sₙ2 mechanism.
Diagram 1: Competing Sₙ1 and Sₙ2 mechanistic pathways for activated benzyl alcohols.
Guiding the Reaction: The Role of Reagents and Solvents
The choice of nucleophile, solvent, and activation method provides the synthetic chemist with precise control over the reaction pathway. The following table summarizes the key factors influencing the mechanism.
| Factor | Favors Sₙ1 Pathway | Favors Sₙ2 Pathway | Causality |
| Nucleophile | Weak (H₂O, ROH, RCOOH) | Strong (N₃⁻, CN⁻, RS⁻, RO⁻) | Strong nucleophiles force the concerted Sₙ2 mechanism, while weak nucleophiles wait for the formation of a stable carbocation.[4] |
| Solvent | Polar Protic (e.g., Ethanol, Water) | Polar Aprotic (e.g., DMF, Acetonitrile, Acetone) | Protic solvents stabilize the carbocation intermediate and the leaving group through hydrogen bonding. Aprotic solvents do not solvate the nucleophile as strongly, increasing its reactivity. |
| Substrate | Tertiary > Secondary > Benzylic | Methyl > Primary > Secondary > Benzylic | Sₙ1 relies on carbocation stability. Sₙ2 is sensitive to steric hindrance, but benzylic systems are electronically activated.[4][10] |
Experimental Protocols: The "How"
Safety Precautions
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[12][13]
-
General Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reagent Handling: Many reagents used in these protocols (e.g., p-toluenesulfonyl chloride, sodium azide, strong acids) are corrosive, toxic, or potentially explosive. Consult the Safety Data Sheet (SDS) for each reagent before use.[12][13][14]
General Workflow
The overall process for nucleophilic substitution on this compound follows a consistent sequence of steps, regardless of the specific mechanism targeted.
Diagram 2: General experimental workflow for nucleophilic substitution.
Protocol 1: Sₙ2-Favored Synthesis of 4-Bromo-2,6-difluorobenzyl Azide
This two-step protocol first activates the alcohol by converting it to a tosylate, which is then displaced by the potent azide nucleophile in a classic Sₙ2 reaction.[15][16]
Materials and Equipment:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
4-Dimethylaminopyridine (DMAP) (catalytic)
-
Sodium azide (NaN₃)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware, magnetic stirrer, ice bath
-
Rotary evaporator, equipment for column chromatography
Procedure:
Step A: Activation (Tosylation) [5][17][18]
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1-0.2 eq).
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the internal temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Upon completion, the reaction mixture containing the crude benzyl tosylate can be worked up or used directly in the next step. For workup: Dilute with DCM, wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Dissolve the crude 4-Bromo-2,6-difluorobenzyl tosylate from Step A in anhydrous DMF.
-
Add sodium azide (1.5 - 2.0 eq) to the solution. Caution: Sodium azide is highly toxic.
-
Heat the reaction mixture to 60-80 °C and stir for 2-6 hours. Monitor by TLC for the disappearance of the tosylate intermediate.
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-Bromo-2,6-difluorobenzyl azide.
Protocol 2: Sₙ1-Favored Synthesis of 4-Bromo-2,6-difluorobenzyl Ethyl Ether (Solvolysis)
This protocol utilizes a weak nucleophile (ethanol), which also acts as the solvent, and an acid catalyst to promote an Sₙ1 reaction via a benzylic carbocation intermediate.[2][20]
Materials and Equipment:
-
This compound
-
Anhydrous Ethanol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄) or a Lewis Acid (e.g., Bi(OTf)₃)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware, magnetic stirrer
-
Rotary evaporator, equipment for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in an excess of anhydrous ethanol in a round-bottom flask.
-
To the stirring solution, add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%).
-
Heat the reaction mixture to a gentle reflux (approx. 78 °C) for 6-18 hours.
-
Monitor the reaction progress by TLC. The reaction is complete when the starting alcohol spot has disappeared.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid catalyst by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Remove the bulk of the ethanol solvent using a rotary evaporator.
-
Partition the remaining residue between water and diethyl ether.
-
Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield pure 4-Bromo-2,6-difluorobenzyl ethyl ether.
Data Summary and Comparison
The selection of a protocol should be guided by the desired product and the stability of the substrate to the reaction conditions. The following table provides a comparative summary.
| Parameter | Protocol 1 (Sₙ2-Favored) | Protocol 2 (Sₙ1-Favored) |
| Target Product | 4-Bromo-2,6-difluorobenzyl Azide | 4-Bromo-2,6-difluorobenzyl Ethyl Ether |
| Mechanism | Sₙ2 | Sₙ1 |
| Activation | Conversion to Tosylate | Acid Catalysis (Protonation) |
| Nucleophile | Azide (N₃⁻) - Strong | Ethanol (EtOH) - Weak |
| Solvent | DMF (Polar Aprotic) | Ethanol (Polar Protic) |
| Temperature | 60-80 °C | ~78 °C (Reflux) |
| Key Advantages | High predictability; works with a wide range of strong nucleophiles. | Operationally simple; one-pot procedure. |
| Potential Issues | Two-step process; tosylate can be unstable. | Potential for elimination side-products; limited to weak nucleophiles. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Incomplete activation of the alcohol. 2. Wet solvents or reagents. 3. Nucleophile is too weak for the conditions. 4. Insufficient temperature or reaction time. | 1. Confirm tosylate formation by TLC/NMR; use fresh TsCl. 2. Use freshly distilled, anhydrous solvents. 3. For Sₙ2, use a stronger nucleophile. For Sₙ1, ensure the acid catalyst is active. 4. Increase reaction time or temperature moderately. |
| Formation of Multiple Products | 1. Competing elimination (E1/E2) reactions. 2. (For Sₙ1) Rearrangement of carbocation (less likely for this substrate). 3. Side reactions with the solvent or impurities. | 1. Use less-hindered, non-basic nucleophiles for Sₙ2. Use lower temperatures. 2. Not applicable here, but a consideration for other substrates. 3. Ensure high purity of all starting materials and solvents. |
| Difficult Purification | 1. Byproducts from the Mitsunobu reaction (phosphine oxide). 2. Unreacted starting material co-eluting with the product. | 1. Use specialized purification techniques for phosphine oxide removal. 2. Optimize reaction conditions for full conversion; adjust chromatography solvent system for better separation. |
Conclusion
Nucleophilic substitution on this compound is a versatile and powerful transformation for accessing a wide array of functionalized molecules. The key to success lies in the initial activation of the hydroxyl group into a competent leaving group. By carefully selecting the nucleophile, solvent, and reaction conditions, chemists can effectively control the mechanistic pathway, favoring either Sₙ1 or Sₙ2, to achieve the desired synthetic outcome with high efficiency and predictability. The protocols and principles outlined in this guide provide a robust framework for the successful application of this important reaction in research and development.
References
- Organic Chemistry Portal. (n.d.). Benzyl azide synthesis by azidonation.
- Tummatorn, J., Thongsornkleeb, C., Ruchirawat, S., Thongaram, P., & Kaewmee, B. (2015). Convenient and Direct Azidation of sec-Benzyl Alcohols by Trimethylsilyl Azide with Bismuth(III)
- The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION.
- Indian Academy of Sciences. (2012). A practical one-pot synthesis of azides directly from alcohols. Journal of Chemical Sciences, 124(3), 687–691.
- Wikipedia. (n.d.). Mitsunobu reaction.
- Chem-Station Int. Ed. (2014). Mitsunobu Reaction.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Direct and enantiospecific ortho-benzylation of phenols by the Mitsunobu reaction.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Google Patents. (n.d.). US6320085B1 - Process for the preparation of benzyl-ethers.
- Molecules. (2019). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.
- Chem Help ASAP. (2021). synthesis of benzyl azide & azide safety - laboratory experiment.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base.
- PrepChem.com. (n.d.). Synthesis of benzyl azide.
- The University of Northern Colorado. (2012). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides.
- Chemistry Steps. (n.d.). Alcohols in SN1 and SN2 Reactions.
- National Institutes of Health. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
- The Journal of Organic Chemistry. (2014). Effect of Allylic Groups on SN2 Reactivity.
- Semantic Scholar. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.
- Beilstein Journal of Organic Chemistry. (2018). Stereochemical outcomes of C–F activation reactions of benzyl fluoride.
- ResearchGate. (n.d.). Reactions of benzyl alcohol under different reaction conditions.
- YouTube. (2024). SN1 reaction at the Benzylic position.
- ACS Publications. (n.d.). The synthesis of substituted benzyl phenyl ethers: An undergraduate organic chemistry experiment.
- ResearchGate. (n.d.). Direct Nucleophilic SN1‐Type Reactions of Alcohols.
- National Institutes of Health. (n.d.). Effect of Allylic Groups on SN2 Reactivity.
- Chemistry LibreTexts. (2024). 11.5: Characteristics of the SN1 Reaction.
- PubMed Central. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.
- ResearchGate. (2024). (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.
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safety precautions for handling 4-Bromo-2,6-difluorobenzyl alcohol in the lab
An Application Note and Protocol for the Safe Handling of 4-Bromo-2,6-difluorobenzyl alcohol in a Laboratory Setting
Introduction: Understanding the Compound
This compound (CAS No. 162744-59-4) is a halogenated aromatic alcohol widely utilized as a key intermediate and building block in organic synthesis.[1] Its unique structure, featuring bromine and fluorine substituents, imparts specific reactivity that is valuable in the development of novel pharmaceuticals and agrochemicals.[1] Professionals in drug discovery and development may encounter this compound in the synthesis of molecules targeting neurological disorders or as a versatile reagent for creating more complex chemical entities.[1][]
However, the same structural features that make it synthetically useful also necessitate stringent safety protocols. This guide provides a comprehensive framework for handling this compound, grounding all recommendations in the principles of chemical safety and risk mitigation to ensure the well-being of laboratory personnel. All products are intended for research and development purposes and must be handled by technically qualified individuals.[3]
Section 1: Hazard Identification and Comprehensive Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. This compound is classified as an irritant to the skin, eyes, and respiratory system.[4] Before any handling of this compound, a mandatory risk assessment must be performed.
Chemical and Physical Properties
Understanding the physical state and properties of a chemical is critical for anticipating its behavior during handling and in the event of a spill.
| Property | Value | Source(s) |
| CAS Number | 162744-59-4 | [4][5] |
| Molecular Formula | C₇H₅BrF₂O | [1] |
| Molecular Weight | 223.01 g/mol | [][6] |
| Appearance | White to light yellow powder or crystal | [1][] |
| Melting Point | 76-85 °C | [3][6] |
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a universal standard for hazard communication.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Signal Word | Warning |
(Source: Consolidated from multiple Safety Data Sheets[3][4][5][7])
The primary hazards are irritant in nature. The aromatic ring substituted with electronegative fluorine atoms and a bromine atom, combined with the reactive benzyl alcohol moiety, likely contributes to its irritant properties upon contact with biological tissues.
Section 2: The Hierarchy of Controls: A Multi-Layered Safety Approach
Effective safety management relies on a layered approach known as the "Hierarchy of Controls." This principle prioritizes the most effective control measures first. Personal Protective Equipment (PPE), while essential, is considered the last line of defense.
Caption: Hierarchy of Controls prioritizes engineering and administrative solutions.
Engineering Controls
These are physical changes to the workspace that isolate personnel from hazards.
-
Chemical Fume Hood: All handling of this compound solid and its solutions must be performed inside a certified chemical fume hood.[8] This is critical to prevent inhalation of the powder or any potential vapors, directly addressing the respiratory irritation hazard (H335).[9]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[10]
-
Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[9]
Administrative Controls
These are work practices and procedures that reduce exposure duration and frequency.
-
Standard Operating Procedures (SOPs): Adherence to the protocols outlined in this document is mandatory.
-
Training: All personnel must be trained on the specific hazards of this compound and the procedures for safe handling, storage, and emergency response.
-
Restricted Access: Designate specific areas within the lab for handling this compound to limit potential exposure to untrained personnel.
-
Hygiene: Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory.[9]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is crucial and non-negotiable.[8][11][12]
| Protection Type | Specification | Rationale and Causality |
| Eye and Face | Chemical safety goggles and a face shield.[8][13] | Protects against splashes and airborne particles that can cause serious eye irritation (H319).[14] Safety glasses are insufficient as they do not provide a seal against dust or splashes.[13] |
| Skin and Body | Chemical-resistant gloves (Nitrile rubber recommended), a lab coat, and closed-toe shoes.[8][15] | Prevents skin contact, which can lead to irritation (H315).[5] Contaminated clothing must be removed immediately and washed before reuse.[4] |
| Respiratory | Use only in a chemical fume hood.[8] | If ventilation is inadequate or in the case of a large spill, a NIOSH-approved respirator with cartridges for organic vapors and particulates should be used.[8][15] This mitigates the risk of respiratory tract irritation (H335).[14] |
Section 3: Standard Operating Protocols (SOPs)
A systematic workflow ensures that safety is integrated into every step of the experimental process, from preparation to disposal.
Caption: A systematic workflow for handling this compound.
Protocol for Safe Handling and Use
-
Preparation:
-
Thoroughly review this guide and the manufacturer's Safety Data Sheet (SDS) before beginning work.[8]
-
Don all required PPE as specified in Table 3.
-
Prepare the work area by ensuring the chemical fume hood is operational and free of clutter.[8]
-
Place all necessary equipment (spatulas, weigh boats, glassware, solvents) inside the fume hood.
-
-
Handling:
-
Perform all manipulations, including weighing and transferring the solid compound, within the fume hood to contain any dust.[16]
-
Use appropriate tools (e.g., spatulas, powder funnels) to minimize the generation of airborne dust.
-
When not in use, keep the container tightly closed to prevent accidental spills or contamination.[14]
-
Avoid contact with skin, eyes, and clothing.[10]
-
-
Storage:
-
Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[9][14]
-
Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[9][17]
-
The storage area should be clearly labeled. Consider storing it in a locked cabinet.[4]
-
Protocol for Spill Cleanup
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect: Don appropriate PPE, including respiratory protection if the spill is large or outside a fume hood.
-
Contain: Prevent the solid from spreading. Do not use water, as this may create a larger contaminated area.
-
Clean: Carefully sweep or shovel the spilled material into a suitable, labeled container for chemical waste.[14][17] Avoid actions that generate dust.[14]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and paper towels, placing all cleaning materials into the hazardous waste container.
-
Dispose: Seal the waste container and dispose of it according to institutional and local regulations.[4]
Protocol for Waste Disposal
-
Classification: All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.
-
Collection: Collect waste in designated, clearly labeled, and sealed containers. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: Arrange for disposal through a licensed waste disposal company, adhering to all local, state, and federal regulations.[5]
Section 4: Emergency Procedures
Immediate and correct response to an exposure or fire is critical.
Caption: A decision tree for first aid response to exposure.
First Aid Measures
-
If on Skin: Immediately take off all contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[4] If skin irritation occurs, get medical advice/attention.[5]
-
If in Eyes: Rinse cautiously with water for several minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[14] If eye irritation persists, get medical advice/attention.[4]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[4] If the person is not breathing, give artificial respiration.[14] Call a poison center or doctor if you feel unwell.[4]
-
If Swallowed: Rinse the mouth with water.[18] Never give anything by mouth to an unconscious person.[18] Get medical advice/attention.[5]
In all cases of exposure, show the Safety Data Sheet to the attending medical professional.[18]
Firefighting Measures
-
Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO₂).[5][10]
-
Special Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[9][17]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[17]
References
- Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
- Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
- Carl ROTH. (n.d.). This compound, 10 g.
- Tetrahedron. (n.d.). 162744-59-4 | this compound.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2,6-difluorobenzyl Alcohol
Welcome to the Technical Support Center for the synthesis of 4-Bromo-2,6-difluorobenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance to improve yield and troubleshoot common issues encountered during this multi-step synthesis. Our focus is on providing not just protocols, but the scientific reasoning behind each step to empower you to make informed decisions in your laboratory work.
The synthesis of this compound is a two-step process, beginning with the formylation of 1-bromo-3,5-difluorobenzene to produce the key intermediate, 4-Bromo-2,6-difluorobenzaldehyde. This is followed by the selective reduction of the aldehyde to the desired benzyl alcohol. This guide will address both stages of the synthesis.
Part 1: Synthesis of 4-Bromo-2,6-difluorobenzaldehyde
The critical step in the synthesis of the aldehyde intermediate is the ortho-lithiation of 1-bromo-3,5-difluorobenzene, followed by quenching with a formylating agent. The fluorine atoms direct the lithiation to the C2 position.
Experimental Protocol: Ortho-lithiation and Formylation
Materials:
-
1-bromo-3,5-difluorobenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1-bromo-3,5-difluorobenzene (1.0 eq) and anhydrous THF (approx. 0.5 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Slowly add anhydrous DMF (1.5 eq) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-Bromo-2,6-difluorobenzaldehyde.
-
The crude product can be purified by column chromatography on silica gel.
Troubleshooting Guide: Aldehyde Synthesis
| Problem | Potential Cause | Solution |
| Low or no conversion of starting material | 1. Inactive n-BuLi. 2. Presence of moisture. 3. Reaction temperature too high. | 1. Titrate the n-BuLi solution before use. 2. Ensure all glassware is flame-dried and solvents are anhydrous. 3. Maintain a strict temperature of -78 °C during lithiation and formylation. |
| Formation of multiple products | 1. Competing side reactions due to temperature fluctuations. 2. Reaction of n-BuLi with DMF. | 1. Maintain strict temperature control. 2. Add DMF slowly and ensure it is anhydrous. |
| Low yield after work-up | Emulsion formation during extraction. | Add more brine to the separatory funnel to break the emulsion. |
Frequently Asked Questions (FAQs): Aldehyde Synthesis
Q1: Why is the reaction carried out at -78 °C? A1: Organolithium reagents are highly reactive and can undergo side reactions at higher temperatures.[1] Maintaining a low temperature of -78 °C is crucial for the stability of the lithiated intermediate and to ensure regioselective formylation.
Q2: Can I use a different formylating agent? A2: Yes, other formylating agents like N-formylpiperidine can be used.[2] However, DMF is a common and readily available choice.
Q3: How do I know if my n-BuLi is still active? A3: The concentration of n-BuLi solutions can decrease over time. It is essential to titrate the solution before use to determine the accurate molarity.
Part 2: Reduction of 4-Bromo-2,6-difluorobenzaldehyde to this compound
The second stage of the synthesis involves the reduction of the aldehyde functional group to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[3]
Experimental Protocol: Aldehyde Reduction
Materials:
-
4-Bromo-2,6-difluorobenzaldehyde
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-Bromo-2,6-difluorobenzaldehyde (1.0 eq) in methanol or ethanol (approx. 0.2 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.0 - 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Add deionized water to the residue and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
Troubleshooting Guide: Alcohol Synthesis
| Problem | Potential Cause | Solution |
| Incomplete reaction | 1. Insufficient NaBH₄. 2. Deactivated NaBH₄. | 1. Use a slight excess of NaBH₄ (up to 1.5 eq). 2. Use a fresh bottle of NaBH₄. |
| Formation of borate esters | Incomplete hydrolysis during work-up. | Ensure the reaction is properly quenched with acid and stirred for a sufficient time to hydrolyze the borate esters. |
| Low yield after purification | 1. Product loss during extraction. 2. Co-elution of impurities during chromatography. | 1. Perform multiple extractions with ethyl acetate. 2. Optimize the solvent system for column chromatography using TLC. |
Frequently Asked questions (FAQs): Alcohol Synthesis
Q1: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄)? A1: While LiAlH₄ would also reduce the aldehyde, it is a much stronger and less selective reducing agent. NaBH₄ is preferred for its milder nature and ease of handling.[3]
Q2: What is the purpose of adding acid during the work-up? A2: The acid serves two purposes: it quenches any unreacted NaBH₄ and protonates the intermediate alkoxide to form the final alcohol product.
Q3: My final product is an oil instead of a solid. What should I do? A3: The presence of impurities can lower the melting point of the product. Further purification by column chromatography may be necessary to obtain a crystalline solid.
Visualizing the Synthesis
To better understand the reaction sequence, the following diagrams illustrate the key transformations.
Sources
Technical Support Center: Synthesis of 4-Bromo-2,6-difluorobenzyl alcohol
Welcome to the technical support center for the synthesis and purification of 4-Bromo-2,6-difluorobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during its synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Impurities Related to Starting Materials and Reaction Intermediates
Question 1: My final product is contaminated with unreacted 4-Bromo-2,6-difluorobenzaldehyde. What are the likely causes and how can I fix this?
Answer: This is one of the most common impurities and can arise from two primary sources: incomplete reduction of the starting material or post-synthesis oxidation of your final product.
-
Cause A: Incomplete Reduction The conversion of an aldehyde to an alcohol is typically straightforward, but failures can occur due to compromised reagent activity or suboptimal reaction conditions.
-
Reagent Inactivity: Sodium borohydride (NaBH₄) is a common reagent for this reduction. It is susceptible to hydrolysis. Ensure you are using a freshly opened bottle or a properly stored reagent. The activity of older NaBH₄ can be significantly diminished.
-
Insufficient Stoichiometry: While a slight excess of the reducing agent is often used, ensure you have calculated the molar equivalents correctly. A 1:1 stoichiometry is often insufficient to drive the reaction to completion. A 1.2 to 1.5 molar equivalent of NaBH₄ is a good starting point.
-
Low Temperature: While the reaction is often performed at 0 °C to control exothermicity, allowing it to slowly warm to room temperature and stir for several hours ensures completion.
-
-
Cause B: Product Oxidation Benzyl alcohols are prone to oxidation back to the aldehyde, especially when exposed to air over time.[1] This can occur during workup, purification, or storage.
-
During Workup: Avoid overly harsh oxidative conditions during your workup procedure.
-
During Storage: Store the purified this compound under an inert atmosphere (Nitrogen or Argon), protected from light, and at a recommended temperature of 2-8 °C.[2]
-
Troubleshooting Protocol: Addressing Aldehyde Impurity
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting aldehyde. A co-spotted lane with your starting material is essential.
-
Reagent Validation: If incomplete conversion is persistent, test your NaBH₄ on a simple, reliable aldehyde (like benzaldehyde) to confirm its activity.
-
Purification: If the impurity is already present in your crude product, it can be separated using column chromatography. The alcohol is more polar than the aldehyde and will have a lower Rf value. A gradient elution with a hexane/ethyl acetate system is typically effective.
Question 2: I'm synthesizing the alcohol by reducing 4-Bromo-2,6-difluorobenzoic acid, but my final product contains both the starting acid and the intermediate aldehyde. Why is this happening?
Answer: The reduction of a carboxylic acid to an alcohol requires a more powerful reducing agent than an aldehyde, such as Lithium Aluminum Hydride (LAH) or a borane complex (e.g., BH₃·SMe₂).[3] The presence of both starting material and the intermediate aldehyde points to issues with the reduction cascade.
-
Mechanism Insight: The reduction of a carboxylic acid with LAH proceeds through a complex mechanism, but can be simplified as an initial deprotonation, followed by reduction to an aldehyde-like intermediate, which is then immediately reduced further to the alcohol. If the reducing agent is consumed or its activity is insufficient, the reaction can stall, leaving a mixture of species.
-
Common Causes:
-
Insufficient LAH/Borane: Carboxylic acid reduction requires more equivalents of the hydride reagent compared to aldehyde reduction. For LAH, at least 0.75 equivalents are theoretically needed, but using 1.5-2.0 equivalents is common practice to ensure completion.
-
Reagent Quenching: LAH and borane react violently with protic sources (water, alcohols). Ensure your solvent (e.g., THF, Diethyl Ether) is scrupulously anhydrous. Any moisture will consume the reagent and lower the effective stoichiometry.
-
Reaction Time/Temperature: These reductions are often started at 0 °C and then refluxed for several hours. Insufficient reaction time or temperature will lead to incomplete conversion.
-
Workflow: Optimizing Carboxylic Acid Reduction
Caption: Workflow for optimizing the reduction of fluorinated benzoic acids.
Category 2: Byproducts Formed During the Reaction
Question 3: I've isolated a significant, less-polar byproduct that runs higher than the starting aldehyde on TLC. What is it and how do I prevent its formation?
Answer: A common, less-polar byproduct in benzyl alcohol syntheses is the corresponding bis(benzyl) ether . In this case, it would be bis(4-bromo-2,6-difluorobenzyl) ether .
-
Mechanism of Formation: This ether is typically formed via an acid-catalyzed dehydration reaction where two molecules of the benzyl alcohol condense, eliminating one molecule of water. The benzylic carbocation is relatively stable, facilitating this Sₙ1-type reaction.
2 x (4-Br-2,6-F₂-C₆H₂CH₂OH) --[H⁺]--> (4-Br-2,6-F₂-C₆H₂CH₂)₂O + H₂O
-
Conditions Promoting Formation:
-
Acidic Workup: Quenching a reduction (especially an LAH reaction) with strong acid can create the conditions for ether formation. A careful, sequential quench (e.g., Fieser workup: water, then NaOH solution) is recommended to keep the mixture basic.
-
High Temperatures During Purification: Attempting to distill this compound, especially if traces of acid are present, can lead to ether formation.[4]
-
Synthesis from Aldehyde using Aluminum Reagents: Certain reagents, like methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR), can sometimes produce Tishchenko-type byproducts, which are esters, but ether formation is also a possibility under related conditions.[5]
-
Preventative & Remediation Strategy:
-
Control pH: Ensure your reaction workup is performed under neutral or slightly basic conditions to prevent acid-catalyzed dehydration.
-
Avoid High-Temperature Distillation: Purification via column chromatography or recrystallization is preferable to distillation for this class of compounds.
-
Removal: The bis(benzyl) ether is significantly less polar than the desired alcohol. It can be effectively removed by silica gel column chromatography.[4] The ether will elute much earlier than the product.
Category 3: Purification and Stability Issues
Question 4: My crude product is a persistent oil and refuses to crystallize, even though the pure compound is a solid. What's the problem?
Answer: This is a classic case of freezing-point depression caused by the presence of significant impurities. Even small amounts of solvents or side-products can inhibit the formation of a crystal lattice. The melting point of pure this compound is reported to be in the range of 76-81 °C.[]
Troubleshooting Protocol: Inducing Crystallization
-
Thorough Drying: First, ensure all residual solvents (e.g., ethyl acetate, THF, diethyl ether) have been removed under high vacuum. Residual solvent is the most common cause of an oily product.[4][7]
-
Purification is Key: If the product remains oily after drying, it indicates a high level of impurities. Column chromatography is the recommended next step to separate the desired alcohol from byproducts like the starting aldehyde, the corresponding ether, or others.
-
Recrystallization Solvent Screen: Once a purer fraction is obtained, perform a solvent screen for recrystallization. A good solvent system is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[4] Common systems for benzyl alcohols include heptane/ethyl acetate, toluene, or isopropanol/water mixtures.
-
Seeding: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.
Question 5: What are the key analytical techniques I should use to identify these byproducts?
Answer: A multi-technique approach is best for unambiguous identification of impurities.
| Impurity/Byproduct | Origin | Recommended Analytical Method(s) | Key Observables |
| 4-Bromo-2,6-difluorobenzaldehyde | Incomplete Reduction / Oxidation | TLC, GC-MS, ¹H NMR | TLC: Higher Rf than alcohol. ¹H NMR: Presence of aldehyde proton (~10 ppm). GC-MS: Distinct parent ion peak at m/z 220/222. |
| 4-Bromo-2,6-difluorobenzoic acid | Incomplete Reduction | TLC, LC-MS, ¹H NMR | TLC: Lower Rf than alcohol (streaks without acid in eluent). ¹H NMR: Very broad carboxylic acid proton (>10 ppm). LC-MS: Detectable in negative ion mode. |
| bis(4-bromo-2,6-difluorobenzyl) ether | Acid-catalyzed Dehydration | TLC, GC-MS, ¹H NMR | TLC: Much higher Rf than alcohol. ¹H NMR: Absence of alcohol -OH peak, characteristic benzylic CH₂ signal (~4.5-5.0 ppm). GC-MS: High molecular weight parent ion. |
| 1-bromo-3,5-difluorobenzene | Unreacted Precursor | GC-MS | GC-MS: Elutes early, parent ion at m/z 192/194. |
Visual Guide to Byproduct Formation
This diagram illustrates the primary synthetic pathways to this compound and the points at which common byproducts are introduced.
Caption: Synthetic pathways and common byproduct origins.
References
- Chemical Transformations of Benzyl Alcohol Caused by
- Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols.Taylor & Francis Online.[Link]
- Benzyl alcohol Impurities and Rel
- METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).Organic Syntheses Procedure.[Link]
- Residual Solvents in Benzyl Alcohol.Greenfield Global.[Link]
Sources
- 1. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 7. greenfield.com [greenfield.com]
Technical Support Center: Purification of Crude 4-Bromo-2,6-difluorobenzyl Alcohol by Recrystallization
Welcome to the technical support center for the purification of 4-bromo-2,6-difluorobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this key synthetic intermediate. As a versatile building block in the synthesis of pharmaceuticals and agrochemicals, obtaining high-purity this compound is critical for downstream applications.[1] This document provides a comprehensive resource to address challenges you may encounter during its purification.
Physicochemical Properties of this compound
A thorough understanding of the physical properties of this compound is fundamental to developing a robust recrystallization protocol.
| Property | Value | Source |
| CAS Number | 162744-59-4 | [][3] |
| Molecular Formula | C₇H₅BrF₂O | [][3] |
| Molecular Weight | 223.01 g/mol | [][3] |
| Appearance | White to light yellow powder or crystals | [1][] |
| Melting Point | 76-83 °C | [1][3] |
| Boiling Point | 250 °C | [] |
| Density | 1.744 g/cm³ | [] |
Experimental Protocol: Recrystallization of this compound
This protocol provides a step-by-step methodology for the purification of crude this compound. The selection of an appropriate solvent is critical; a solvent screening should be performed if the ideal solvent is not known. For halogenated aromatic compounds like this compound, moderately polar solvents or a mixed solvent system are often effective.[4]
Solvent Selection:
The ideal solvent for recrystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below. For this compound, consider the following solvents or solvent systems:
-
Single Solvents: Ethanol, methanol, isopropanol, toluene, or ethyl acetate.
-
Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) can be highly effective. Common examples include ethanol/water, acetone/water, or toluene/hexane.[4][5]
Step-by-Step Procedure:
-
Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a magnetic stir bar and the selected solvent.
-
Heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid completely dissolves at or near the boiling point of the solvent. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5]
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution.
-
Reheat the solution to boiling for a few minutes while stirring to allow the charcoal to adsorb the colored impurities.[5]
-
-
Hot Filtration:
-
To remove insoluble impurities (and activated charcoal if used), perform a hot gravity filtration.
-
Preheat a funnel and a receiving Erlenmeyer flask to prevent premature crystallization.
-
Pour the hot solution through a fluted filter paper into the preheated receiving flask.
-
-
Crystallization:
-
Cover the receiving flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Collection and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.
-
Recrystallization Workflow Diagram
Caption: Recrystallization workflow for this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution and re-cool.- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. |
| "Oiling Out" (Formation of a liquid layer instead of solid crystals) | - The compound is coming out of solution at a temperature above its melting point.- High concentration of impurities depressing the melting point. | - Add a small amount of the "good" solvent to the hot solution to lower the saturation point.- Ensure slow cooling to allow crystallization to occur at a lower temperature.- Consider a different solvent system with a lower boiling point. |
| Low Yield of Purified Product | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Ensure the filtration apparatus is adequately preheated before hot filtration. |
| Crystals are Discolored | - Presence of colored impurities.- Residual bromine from the synthesis. | - Add activated charcoal to the hot solution before filtration.[4]- Wash the crude product with a dilute solution of a reducing agent like sodium bisulfite before recrystallization to quench any residual bromine.[4] |
| Crystals are Small and Powdery | - The solution was cooled too quickly. | - Allow the solution to cool more slowly at room temperature before placing it in an ice bath. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, such as 4-bromo-2,6-difluorotoluene, and byproducts from the synthesis, such as the corresponding aldehyde or carboxylic acid if oxidation has occurred. If a bromination step was involved in the synthesis of the starting material, residual bromine or poly-brominated species could also be present.[4]
Q2: How do the fluorine atoms affect the recrystallization process?
A2: The highly electronegative fluorine atoms can influence the compound's polarity and crystal lattice energy. The presence of fluorine atoms on the aromatic ring may affect its solubility in various solvents.[6] It is important to perform a solvent screen to find the optimal conditions for this specific fluorinated compound.
Q3: Is it better to use a single solvent or a mixed solvent system?
A3: This depends on the solubility profile of the crude material. A single solvent is often simpler to work with. However, a mixed solvent system (e.g., ethanol/water) can provide a steeper solubility curve, which is ideal for high-recovery recrystallization.[4][5] The choice should be based on experimental solubility tests.
Q4: My compound is still impure after one recrystallization. What should I do?
A4: A second recrystallization is often effective for further purification. Ensure that you are using the correct solvent and technique. If impurities persist, column chromatography may be necessary to separate compounds with similar solubilities.
Q5: Can I reuse the mother liquor?
A5: The mother liquor contains dissolved product. You can often recover a second crop of crystals by concentrating the mother liquor and repeating the cooling process. However, this second crop may be less pure than the first.
References
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
- Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide.
- PURIFICATION OF FLUORINATED ALCOHOLS.
- Purification of fluorinated alcohols.
- p-bromoacetanilide after 1 recrystallis
- Method for the bromination of aromatic compound.
- Fluorine Elimination from 4-Fluorobenzyl Alcohol by Pseudomonas spp. Journal of Health Science. [Link]
- This compound. Tetrahedron. [Link]
- Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. dCollection. [Link]
- This compound, 10 g. Carl ROTH. [Link]
- Bromination of Aryl Esters of 3-Nitro Salicylic Acid. Proceedings of the Indian Academy of Sciences - Section A. [Link]
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- This compound, 2-methylpropyl ether. NIST WebBook. [Link]
- A kind of preparation method of p-bromobenzyl bromide.
Sources
troubleshooting failed reactions involving 4-Bromo-2,6-difluorobenzyl alcohol
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Welcome to the technical support center for 4-Bromo-2,6-difluorobenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting for failed reactions and answers to frequently asked questions. The unique electronic properties of this molecule, stemming from the interplay between the electron-withdrawing fluorine atoms and the bromine atom, present specific challenges and opportunities in synthesis.[1][2] This guide will equip you with the knowledge to navigate these complexities.
Troubleshooting Failed Reactions
The following section addresses common issues encountered during reactions involving this compound, offering probable causes and actionable solutions.
Diagram: General Troubleshooting Workflow
Caption: A general workflow for troubleshooting failed reactions.
Issue 1: Failed or Low-Yield Oxidation to 4-Bromo-2,6-difluorobenzaldehyde
Probable Cause:
-
Incomplete Reaction: The electron-withdrawing nature of the two fluorine atoms can deactivate the benzylic position, making oxidation more challenging compared to unsubstituted benzyl alcohol.
-
Over-oxidation: While less common for this substrate, strong oxidizing agents could potentially lead to the formation of the corresponding carboxylic acid, 4-bromo-2,6-difluorobenzoic acid.
-
Catalyst Inactivation: In catalytic oxidations, the catalyst may be poisoned or deactivated. For instance, in a magnetically separable nanoparticle-catalyzed reaction, ensuring the catalyst's activity is crucial.[3]
Solutions & Protocols:
-
Choice of Oxidant: For a clean and efficient oxidation, consider milder, more selective oxidizing agents. A common and effective method involves using pyridinium chlorochromate (PCC) or a Swern oxidation.
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent over-oxidation.
-
Catalyst Optimization: When using a catalytic system, such as with hydrogen peroxide and a nanomagnetic Fe3O4 catalyst, optimizing the catalyst loading and the amount of oxidant is critical for achieving high yields.[3]
Table 1: Recommended Oxidation Conditions
| Oxidizing System | Solvent | Temperature (°C) | Key Considerations |
| PCC | Dichloromethane (DCM) | Room Temperature | Stoichiometric amounts are typically required. |
| Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | Dichloromethane (DCM) | -78 to Room Temp | Requires cryogenic conditions. |
| Fe3O4/H2O2 | Water | 50 | A greener alternative, requires catalyst optimization.[3] |
Experimental Protocol: Oxidation using PCC
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Issue 2: Unsuccessful Nucleophilic Substitution (e.g., Williamson Ether Synthesis)
Probable Cause:
-
Poor Leaving Group: The hydroxyl group of an alcohol is a poor leaving group. For a nucleophilic substitution to occur, it must first be converted into a better leaving group.
-
Steric Hindrance: The two fluorine atoms ortho to the benzylic alcohol can create steric hindrance, potentially slowing down the rate of nucleophilic attack.
-
Intramolecular Hydrogen Bonding: The presence of ortho-fluorine atoms can lead to intramolecular hydrogen bonding between the hydroxyl proton and a fluorine atom, which can affect the alcohol's reactivity.[2][4]
Solutions & Protocols:
-
Activation of the Hydroxyl Group: Convert the alcohol to a better leaving group, such as a tosylate or mesylate, before reacting with the nucleophile. A more direct approach is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form a more nucleophilic alkoxide.[5][6]
-
Choice of Base and Solvent: In a Williamson ether synthesis, the choice of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial.[6] Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are generally preferred.[6]
Diagram: Williamson Ether Synthesis Workflow
Caption: A simplified workflow for the Williamson ether synthesis.
Experimental Protocol: Williamson Ether Synthesis
-
To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF in a flame-dried flask under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 3: Failure in Suzuki-Miyaura Cross-Coupling Reactions
Probable Cause:
-
Direct Coupling of the Alcohol: The hydroxyl group of this compound is not a suitable leaving group for direct Suzuki-Miyaura coupling. The reaction targets the carbon-bromine bond.
-
Catalyst Inhibition/Deactivation: The free hydroxyl group can potentially interfere with the palladium catalyst.
-
Substrate Reactivity: While the carbon-bromine bond is the reactive site, the electronic environment of the aromatic ring, influenced by the fluorine and benzyl alcohol groups, can affect the efficiency of the coupling reaction.
Solutions & Protocols:
-
Protecting the Hydroxyl Group: To prevent potential interference with the catalyst, the hydroxyl group can be protected with a suitable protecting group (e.g., silyl ether) prior to the coupling reaction.
-
Careful Selection of a Catalyst System: The choice of palladium catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling.[7][8] Modern catalyst systems often utilize bulky, electron-rich phosphine ligands.[8]
-
Reaction Conditions: The reaction temperature and solvent can significantly impact the outcome of the coupling.
Table 2: Recommended Suzuki-Miyaura Coupling Conditions
| Palladium Catalyst | Ligand | Base | Solvent |
| Pd(PPh3)4 | (none) | K2CO3 or Cs2CO3 | Toluene/Water or Dioxane/Water |
| Pd(OAc)2 | SPhos or XPhos | K3PO4 | Toluene or Dioxane |
| PdCl2(dppf) | (none) | Na2CO3 | DME/Water |
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 equivalent), the desired boronic acid or boronate ester (1.2 equivalents), a suitable base (e.g., K2CO3, 2.0 equivalents), and the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9][10]
Q2: What are the typical physical properties of this compound?
A2: this compound is typically a white to light yellow crystalline powder.[1] Its melting point is in the range of 76-83 °C.[1][]
Q3: Are there any specific safety precautions to consider when handling this compound?
A3: Standard laboratory safety precautions should be followed, including wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[10][12] It may cause skin and eye irritation, as well as respiratory irritation.[10][12] Ensure work is conducted in a well-ventilated area or a fume hood.[10][12]
Q4: How can I purify crude this compound?
A4: The most common method for purifying this compound is recrystallization or column chromatography on silica gel. The choice of solvent for recrystallization will depend on the impurities present. For column chromatography, a solvent system of ethyl acetate and hexanes is often effective.
Q5: Can the bromine atom in this compound be displaced by a nucleophile?
A5: While the primary focus is often on reactions at the benzylic alcohol, the bromine atom can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[7][13] Direct nucleophilic aromatic substitution of the bromine is generally difficult under standard conditions due to the electron-rich nature of the aromatic ring.
References
- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
- Google Patents. (n.d.). US3314762A - Bromine purification process.
- National Institutes of Health. (n.d.). Stereochemical outcomes of C–F activation reactions of benzyl fluoride.
- Google Patents. (n.d.). US3145084A - Purification of liquid bromine contaminated with organic impurities.
- National Institutes of Health. (n.d.). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives.
- Google Patents. (n.d.). CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile.
- ResearchGate. (n.d.). Sustainable bromination of organic compounds: A critical review.
- NIST. (n.d.). This compound, 2-methylpropyl ether.
- Tetrahedron. (n.d.). 162744-59-4 | this compound.
- The Royal Society of Chemistry. (2014). In Situ Activation of Benzyl Alcohols with XtalFluor-E.
- Chemistry LibreTexts. (2025). 18.2: Preparing Ethers.
- ResearchGate. (n.d.). Chemical structures of the benzyl alcohol derivatives under study.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
- Cheméo. (n.d.). Chemical Properties of this compound, 1-methylpropyl ether.
- Carl ROTH. (n.d.). This compound, 10 g.
- dCollection. (n.d.). Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes.
- National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling).
- Organic Syntheses. (n.d.). Procedure.
- National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- ResearchGate. (n.d.). Oxidation of 4-bromobenzyl alcohol (1 mmol) in water with different....
- ResearchGate. (2024). (PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 4-Bromo-2,6-difluorobenzyl alcohol Coupling
Welcome to the technical support center dedicated to the optimization of cross-coupling reactions involving 4-Bromo-2,6-difluorobenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently encountered challenges. Our approach is rooted in mechanistic principles to empower you to not only solve immediate experimental issues but also to strategically design more robust and efficient coupling reactions.
The substrate, this compound, presents a unique combination of features. The aryl bromide provides a reactive site for palladium-catalyzed cross-coupling.[1][2] The ortho-difluoro substitution pattern electronically activates the C-Br bond towards oxidative addition, a key step in many catalytic cycles.[3] However, the presence of a primary benzyl alcohol requires careful consideration of reaction conditions to prevent unwanted side reactions. This guide will walk you through common issues and their rational solutions.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common problems encountered during the coupling of this compound, presented in a question-and-answer format.
Issue 1: Low to No Product Yield
Q1: My reaction shows little to no conversion of the starting material. What are the primary factors I should investigate first?
A1: When a cross-coupling reaction fails, a systematic, multi-point check is essential. Low conversion is typically traced back to one of three areas: the integrity of the reaction environment, the quality of the reagents, or the activity of the catalyst system.
Initial Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for low reaction yield.
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[4] Ensure your solvent was thoroughly degassed (e.g., by three freeze-pump-thaw cycles or sparging with argon for at least 30 minutes) and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Reagent Purity:
-
Solvents: Use anhydrous solvents, as water can interfere with the catalytic cycle and promote side reactions like boronic acid decomposition.[5]
-
Base: Ensure the base is dry and of high purity. The presence of excess moisture can be detrimental.
-
Boronic Acid/Ester: Boronic acids can dehydrate to form cyclic boroxines or undergo protodeboronation.[6][7] Verify the purity of your coupling partner. Using stable boronic esters, such as pinacol esters, can sometimes circumvent stability issues.[6][7]
-
-
Catalyst Activity: Most palladium-catalyzed cross-couplings rely on a Pd(0) active species.[1][8] If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced in situ to Pd(0) to initiate the catalytic cycle.[5][9] Inefficient reduction can be a major cause of reaction failure. Consider using a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a modern pre-catalyst designed for easy activation.[9]
Q2: I've confirmed my setup and reagents are good, but the reaction is still failing. How do I choose a better catalyst, ligand, and base?
A2: The interplay between the palladium source, ligand, and base is critical and substrate-dependent. For an electron-rich aryl bromide like this compound, the choice of these components dictates the success of the reaction.
Catalyst and Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. Its choice is crucial for balancing the rates of oxidative addition and reductive elimination.[1][2]
-
For Suzuki-Miyaura Coupling: Electron-rich, bulky phosphine ligands are often the solution for challenging substrates.
-
Buchwald-type biarylphosphines (e.g., SPhos, XPhos) are excellent for promoting the oxidative addition of aryl bromides and facilitating the subsequent steps.
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a robust and versatile ligand suitable for a wide range of Suzuki couplings.[10]
-
-
For Sonogashira Coupling: A combination of a palladium catalyst and a copper(I) co-catalyst is traditional.[11][12] However, copper-free conditions are often preferred to avoid homocoupling of the alkyne (Glaser coupling). This typically requires a palladium catalyst with a suitable phosphine ligand and an amine base.
-
For Buchwald-Hartwig Amination: This reaction is highly dependent on specialized ligands.[10][13] Sterically hindered biaryl phosphine ligands developed by Buchwald and Hartwig are the state-of-the-art and are essential for achieving high yields.[10][13]
The Critical Role of the Base: The base plays multiple roles in the catalytic cycle, most notably in the transmetalation step of the Suzuki-Miyaura reaction.[8][14] It activates the organoboron species by forming a more nucleophilic "ate" complex.[15][16][17]
| Base | pKa (Conjugate Acid) | Strength | Common Applications & Comments |
| K₂CO₃ / Cs₂CO₃ | ~10.3 / ~10.3 | Moderate | Often used in aqueous solvent mixtures. Effective and widely applicable. Cesium carbonate is more soluble in organic solvents and can be more effective. |
| K₃PO₄ | ~12.3 | Strong | A strong, non-nucleophilic base. Excellent for Suzuki couplings, particularly with sterically hindered or electron-rich partners. Often used in anhydrous conditions (e.g., toluene, dioxane). |
| KOtBu / NaOtBu | ~19 | Very Strong | Primarily used in Buchwald-Hartwig aminations.[18] Generally too harsh for Suzuki couplings with sensitive substrates, as it can promote side reactions. |
| Organic Amines (Et₃N, DIPEA) | ~11 | Weak | Commonly used in Sonogashira couplings.[12][19] Generally not strong enough to efficiently promote the transmetalation step in Suzuki reactions. |
As a Senior Application Scientist, my recommendation is to start Suzuki-Miyaura optimization for this substrate with a Pd(II) pre-catalyst, a Buchwald-type ligand (like SPhos), and K₃PO₄ in an anhydrous ethereal solvent like dioxane or THF.
Issue 2: Significant Side Product Formation
Q3: I am observing significant homocoupling of my boronic acid coupling partner. What causes this and how can I prevent it?
A3: Homocoupling of the organoboron reagent is a common side reaction that consumes your nucleophile and complicates purification.[2] It is typically caused by the presence of oxidants, most commonly residual oxygen in the reaction mixture.[2] The mechanism often involves a Pd(II)-mediated process that occurs in parallel to the desired catalytic cycle.
Solutions to Minimize Homocoupling:
-
Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction headspace are scrupulously free of oxygen.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst [e.g., Pd(PPh₃)₄] or a highly efficient pre-catalyst can minimize the concentration of reactive Pd(II) species that might promote homocoupling before the main catalytic cycle begins.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling pathway.
Q4: My main side product appears to be 2,6-difluorotoluene, resulting from the debromination of my starting material. Why is this happening?
A4: The formation of the hydrodehalogenated (in this case, debrominated) product is known as protodebromination. This side reaction can occur through several pathways, often involving the interception of an organopalladium intermediate before it can undergo the desired coupling step.
Common Causes and Mitigation Strategies:
-
Source of Protons: The most common proton source is residual water. Using anhydrous solvents and reagents is crucial. The benzyl alcohol moiety of the substrate itself is a potential proton source, especially under strongly basic conditions.
-
Inefficient Transmetalation: If the transmetalation step is slow, the Ar-Pd(II)-Br intermediate has a longer lifetime, increasing the chance of it being intercepted by a proton source. To accelerate transmetalation:
-
Reaction Temperature: While higher temperatures increase the rate of the desired reaction, they can also accelerate catalyst decomposition and side reactions. Try running the reaction at a lower temperature for a longer period.[22][23]
Issue 3: Reaction Stalls or is Sluggish
Q5: My reaction starts and produces some product, but then it stalls before reaching full conversion. What leads to this catalyst deactivation?
A5: Catalyst deactivation is a common reason for incomplete reactions. The active Pd(0) species can be lost from the catalytic cycle through several pathways.[24][25][26]
Primary Deactivation Pathways:
-
Formation of Palladium Black: Agglomeration of Pd(0) atoms into inactive palladium clusters or nanoparticles ("palladium black") is a frequent mode of deactivation.[27] This is often visible as a black precipitate.
-
Cause: This can be caused by excessively high temperatures, high catalyst concentrations, or the use of ligands that are not robust enough to stabilize the monomeric Pd(0) species throughout the reaction.[22]
-
Solution: Use a more sterically hindered and electron-rich ligand to better stabilize the catalyst. Lowering the reaction temperature may also help, even if it requires a longer reaction time.[23]
-
-
Product Inhibition: In some cases, the coupled product can coordinate strongly to the palladium center, inhibiting its ability to re-enter the catalytic cycle.[24][28]
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways under the reaction conditions.
Caption: Simplified Suzuki-Miyaura catalytic cycle and a key deactivation pathway.
Frequently Asked Questions (FAQs)
Q: Is the benzyl alcohol functional group on this compound stable to typical cross-coupling conditions?
A: Generally, yes. The primary alcohol is relatively robust. However, under very harsh basic conditions or at high temperatures, side reactions are possible. For instance, with a very strong base like KOtBu, deprotonation of the alcohol could occur. This is not typically an issue with the carbonate or phosphate bases used for Suzuki couplings. If you are performing a Buchwald-Hartwig amination, where strong bases are required, it is prudent to monitor for potential side reactions involving the alcohol.
Q: How do the ortho-difluoro substituents influence the reactivity of the C-Br bond?
A: The two fluorine atoms are strongly electron-withdrawing via the inductive effect. This makes the ipso-carbon (the carbon attached to the bromine) more electron-deficient and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[3] This is generally beneficial, making the oxidative addition step of the catalytic cycle faster and more efficient compared to a non-fluorinated analogue.[29]
Q: Can I use boronic esters instead of boronic acids with this substrate?
A: Absolutely. Boronic esters, particularly pinacol esters (Bpin), are often advantageous. They are generally more stable, easier to handle and purify, and less prone to side reactions like protodeboronation than the corresponding boronic acids.[6][7] While it was once thought that boronic esters must first hydrolyze to the boronic acid to react, recent studies have shown they can often transmetalate directly.[6] Their use is highly recommended, especially when troubleshooting stability issues with the boronic acid.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Reaction Condition Screening
This protocol outlines a general method for screening reaction conditions on a small scale.
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add this compound (e.g., 0.1 mmol, 1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). Add these to the reaction vial.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.
-
Solvent Addition: Add the degassed, anhydrous solvent (e.g., dioxane or toluene, to make a ~0.1 M solution) via syringe.
-
Reaction: Place the vial in a pre-heated oil bath or heating block set to the desired temperature (e.g., 80-100 °C). Stir for the designated time (e.g., 4-24 hours).
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. The organic layer can then be dried and concentrated for analysis and purification.
Protocol 2: Solvent Degassing by Freeze-Pump-Thaw
This is the most effective method for removing dissolved oxygen from solvents.
-
Freeze: Place the solvent in a robust Schlenk flask and cool it in a liquid nitrogen bath until completely frozen.
-
Pump: With the solvent frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes.
-
Thaw: Close the flask to the vacuum line and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You may see bubbles of gas being released from the liquid.
-
Repeat: Repeat this entire three-step cycle at least two more times to ensure all dissolved gas is removed. After the final cycle, backfill the flask with an inert gas like argon.
References
- Wikipedia. (n.d.). Suzuki reaction.
- Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 136(10), 3845–3856.
- Hwang, Y., et al. (2019). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry, 84(8), 4653–4660.
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- Pérez-Temprano, M. H., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 129(48), 15024–15033.
- Campeau, L.-C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(11), 3028-3035.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Molander, G. A., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(43), 17302–17315.
- ACS Publications. (n.d.). Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation To Produce Dihydrogen.
- Gorte, R. J., & Vohs, J. M. (n.d.). Deactivation Mechanisms of Pd/ceria in Water-gas shift Reaction. University of Pennsylvania ScholarlyCommons.
- PubMed. (2019). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions. Journal of Organic Chemistry.
- ResearchGate. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
- Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
- Bakewell, C., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1693–1703.
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(6), 1166–1179.
- Wikipedia. (n.d.). Cross-coupling reaction.
- ResearchGate. (n.d.). Temperature effect on coupling reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Szostak, M., et al. (2015). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science, 6(12), 7055–7065.
- Hazari, N., & Melvin, P. R. (2020). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 142(1), 38–53.
- Reddit. (n.d.). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- ResearchGate. (n.d.). Temperature effect on the model SM cross-coupling reaction using ligand....
- Kirlikovali, K. O., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Kashani, S. K., & Jessiman, J. E. (n.d.).
- PubMed. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- NIH. (n.d.).
- Tetrahedron. (n.d.). This compound.
- ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction.
- BenchChem. (n.d.).
- ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction.
- BenchChem. (n.d.). 4-Iodobenzyl Alcohol vs. 4-Bromobenzyl Alcohol: A Comparative Guide to Reactivity in Cross-Coupling Reactions.
- PubMed Central. (2024).
- NIST WebBook. (n.d.). This compound, 2-methylpropyl ether.
Sources
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Technical Support Center: Purification of 4-Bromo-2,6-difluorobenzyl alcohol
Prepared by the Office of Senior Application Scientists
Welcome to the technical support hub for 4-Bromo-2,6-difluorobenzyl alcohol (CAS: 162744-59-4). This guide is designed for researchers, chemists, and drug development professionals who utilize this key intermediate in their synthetic workflows. We understand that achieving high purity is critical for the success of subsequent reactions and the integrity of your research. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound.
This compound is a versatile building block in medicinal chemistry and materials science, often used in the synthesis of complex, biologically active molecules.[1] Its purity is paramount, as common impurities can interfere with downstream applications. This guide offers practical, field-tested solutions to common purification challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Issue 1: My final product is an oil or a waxy, low-melting solid.
Question: I've completed the synthesis and work-up, but my this compound isn't the expected white crystalline solid. Instead, it's an oil or a waxy solid with a broad, low melting point. What's wrong?
Answer: This is a classic sign of significant impurity presence. Pure this compound should be a white to light yellow crystalline solid with a melting point in the range of 79-85°C.[1][2] The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point.
Possible Causes & Solutions:
-
Residual Solvents: Solvents from the reaction or extraction (e.g., THF, Ethyl Acetate, Dichloromethane) may be trapped in the product.
-
Solution: Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating (e.g., 30-40°C), for several hours or overnight.
-
-
Unreacted Starting Material: The most common precursor is 4-Bromo-2,6-difluorobenzaldehyde. Aldehydes are typically lower melting and can form an oily mixture with the desired alcohol.
-
Solution: A preliminary wash with a 5% sodium bisulfite solution during the aqueous work-up can help remove residual aldehyde. For remaining traces, column chromatography is highly effective.[3]
-
-
Byproduct Formation: The formation of ether byproducts, such as bis(4-bromo-2,6-difluorobenzyl) ether, can occur under certain conditions. These are often oily and less polar than the desired alcohol.
-
Solution: Column chromatography is the best method to separate the less polar ether byproduct from the more polar benzyl alcohol.
-
Issue 2: My purified product still shows an aldehyde peak (~9.5-10.5 ppm) in the ¹H NMR spectrum.
Question: I've already purified my product by recrystallization, but my NMR analysis still indicates the presence of the starting aldehyde. How can I remove it?
Answer: This indicates that recrystallization was not sufficient to remove the 4-Bromo-2,6-difluorobenzaldehyde impurity, likely due to similar crystal packing or co-crystallization. While recrystallization is excellent for removing many impurities, structurally similar molecules can sometimes be difficult to separate.
Solutions:
-
Flash Column Chromatography: This is the most reliable method for separating the more polar benzyl alcohol from the less polar aldehyde. A well-chosen eluent system will provide a clean separation.
-
Preparative TLC: For very small scales, preparative thin-layer chromatography can be used to isolate the pure alcohol.
-
Chemical Scavenging (Pre-Purification): Before attempting final purification, dissolve the crude product in a suitable solvent and treat it with a resin-bound aldehyde scavenger, such as an amino-functionalized silica gel. The resin can then be filtered off, and the product can be recovered from the filtrate.
Issue 3: I have very poor recovery after recrystallization.
Question: I tried to purify my crude product by recrystallization, but I lost most of my material. What went wrong?
Answer: Low recovery is a common issue in recrystallization and usually points to a suboptimal choice or volume of solvent.[3]
Possible Causes & Solutions:
-
Solvent Choice: The chosen solvent may be too effective, meaning the product remains significantly soluble even at low temperatures.
-
Solution: The ideal solvent should dissolve the compound completely when hot but very poorly when cold.[4] Conduct small-scale solubility tests with various solvents (Hexanes, Toluene, Ethyl Acetate, Ethanol) and mixed solvent systems (e.g., Hexane/Ethyl Acetate, Toluene/Heptane) to find the optimal choice.
-
-
Excessive Solvent Volume: Using too much hot solvent to dissolve the crude product is the most frequent cause of low yield.
-
Solution: Add the hot solvent portion-wise, with stirring, until the solid just dissolves. Using the absolute minimum volume required is key. If you've added too much, carefully evaporate some of the solvent to re-saturate the solution before cooling.[5]
-
-
Premature Cooling/Filtration: Cooling the solution too quickly can trap impurities, and filtering before crystallization is complete will leave product in the mother liquor.
-
Solution: Allow the flask to cool slowly to room temperature undisturbed. Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize precipitation before vacuum filtration.
-
Troubleshooting Decision Workflow
This diagram outlines a logical workflow for diagnosing and solving common purification issues.
Caption: A decision tree for troubleshooting common purification issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: The impurity profile depends on the synthetic route. The most common method is the reduction of 4-Bromo-2,6-difluorobenzaldehyde. Therefore, typical impurities include:
-
Unreacted Starting Material: 4-Bromo-2,6-difluorobenzaldehyde.[6]
-
Precursor Contaminants: Residual 1-bromo-3,5-difluorobenzene from the aldehyde synthesis.[7]
-
Over-oxidation Product: 4-Bromo-2,6-difluorobenzoic acid, if the reducing conditions are not well-controlled or if the product is exposed to air over time.
-
Ether Byproduct: Bis(4-bromo-2,6-difluorobenzyl) ether, formed via self-condensation, especially under acidic conditions.
-
Residual Solvents: Solvents used in the reaction and work-up procedures.
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A combination of techniques provides the most complete picture of purity:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress and for identifying the number of components in the crude mixture. It's also crucial for developing a solvent system for column chromatography.[3]
-
Gas Chromatography (GC): Provides quantitative purity data (e.g., >98% purity). It is highly effective for detecting volatile impurities and residual solvents.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired product and identifying the structures of any impurities present in significant amounts (>1%).
-
High-Performance Liquid Chromatography (HPLC): A powerful quantitative technique, especially for non-volatile impurities like the benzoic acid derivative.
Q3: What is a good starting point for developing a column chromatography protocol?
A3: Flash column chromatography on silica gel is highly effective. The benzyl alcohol is moderately polar, so a non-polar/polar solvent gradient is ideal.
Step-by-Step Protocol Development:
-
TLC Analysis: Spot your crude material on a silica gel TLC plate. Develop the plate in various hexane/ethyl acetate mixtures (e.g., 9:1, 4:1, 2:1). The ideal system will show good separation between the product spot (Rf ≈ 0.2-0.4) and any impurities.
-
Column Packing: Prepare a slurry of silica gel in 100% hexanes and pack the column without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and loading the resulting powder onto the column.[8]
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 Hexane/Ethyl Acetate). Gradually increase the polarity of the mobile phase (gradient elution) to elute your product. Collect fractions and monitor them by TLC to pool the pure product fractions.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for separating moderately polar compounds. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Offers a wide polarity range to effectively separate non-polar impurities from the desired alcohol. |
| Example Gradient | Start with 5% EtOAc in Hexanes, gradually increase to 20-30% EtOAc. | This ensures less polar impurities elute first, followed by the product, leaving highly polar impurities on the column. |
| Loading Capacity | 1-5% of silica gel weight | Overloading the column leads to poor separation and co-elution of impurities.[3] |
Q4: How should I properly store the purified this compound?
A4: To maintain its purity and stability, this compound should be stored in a well-sealed container, protected from light. It is best stored in a cool, dry place.[2] Long-term storage in a refrigerator or freezer is recommended to minimize potential degradation.
General Purification Workflow
The following diagram illustrates the general workflow for purifying crude this compound.
Caption: General workflow for the purification of this compound.
References
- 4-Bromo-2,6-difluorobenzaldehyde | C7H3BrF2O.PubChem.
- METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).Organic Syntheses Procedure.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 162744-59-4 this compound AKSci N684 [aksci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Bromo-2,6-difluorobenzaldehyde | C7H3BrF2O | CID 2773290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Bromo-2,6-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Oxidation of 4-Bromo-2,6-difluorobenzyl alcohol
Welcome to the technical support center for synthetic challenges in drug development and fine chemical synthesis. This guide provides in-depth troubleshooting advice and validated protocols for a frequently encountered challenge: the selective oxidation of 4-Bromo-2,6-difluorobenzyl alcohol to its corresponding aldehyde. This transformation is crucial for the synthesis of various pharmaceutical intermediates, but the substrate's unique electronic and steric properties present significant hurdles. This document is designed to help you navigate these challenges, optimize your reaction conditions, and achieve high yields of the desired product, 4-Bromo-2,6-difluorobenzaldehyde.
Frequently Asked Questions & Troubleshooting
This section addresses the most common issues encountered during the oxidation of this specific substrate in a question-and-answer format.
Q1: Why is my oxidation of this compound so slow or incomplete, with starting material remaining even after extended reaction times?
A1: This is the most common challenge and is rooted in the inherent properties of your substrate. Two main factors are at play:
-
Electronic Deactivation: The benzyl ring is substituted with three powerful electron-withdrawing groups (EWGs): two fluorine atoms and one bromine atom. These groups pull electron density away from the benzylic carbon. This deactivation strengthens the benzylic C-H bond, making it more difficult to break during the rate-determining step of many oxidation mechanisms.[1][2][3] Consequently, reaction rates are significantly slower compared to the oxidation of electron-rich or unsubstituted benzyl alcohols.[1][2]
-
Steric Hindrance: The two fluorine atoms are in the ortho positions, flanking the primary alcohol. This creates considerable steric bulk around the reaction center, which can impede the approach of the oxidizing agent, especially if the oxidant itself is a bulky complex.[1]
To overcome this, you need to select an oxidant that is highly reactive yet selective, and reaction conditions may need to be slightly more forcing (e.g., longer reaction times or gentle heating) than for simple benzyl alcohols. However, this must be balanced to avoid side reactions.
Q2: I am observing significant over-oxidation to 4-Bromo-2,6-difluorobenzoic acid. How can I improve selectivity for the aldehyde?
A2: Over-oxidation is a classic problem when oxidizing primary alcohols. The initially formed aldehyde can be further oxidized to a carboxylic acid. This is particularly problematic with powerful, non-selective oxidants like potassium permanganate or Jones reagent (chromic acid), especially under aqueous conditions.[4][5]
The mechanism often involves the hydration of the aldehyde to form a gem-diol intermediate in the presence of water. This hydrate is often more easily oxidized than the starting alcohol.[6]
To enhance selectivity for the aldehyde, consider the following:
-
Use Anhydrous Conditions: Perform the reaction in a meticulously dried solvent (like dichloromethane) under an inert atmosphere (Nitrogen or Argon). This minimizes the formation of the gem-diol hydrate.[7]
-
Choose a Mild, Aldehyde-Selective Oxidant: Reagents like Dess-Martin Periodinane (DMP) or those used in a Swern oxidation are specifically designed to stop at the aldehyde stage and are known for their high selectivity under mild conditions.[8][9][10] Pyridinium chlorochromate (PCC) is also effective in anhydrous solvents for this purpose.[5][7][11]
-
Control Reaction Time: Carefully monitor the reaction's progress using Thin-Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent the slower over-oxidation of the product.
Q3: My standard oxidant (e.g., MnO₂, TEMPO/Bleach) is ineffective. What are the recommended oxidation systems for this specific alcohol?
A3: Due to the electronic deactivation and steric hindrance discussed in Q1, standard or very mild oxidants often fail. You require a robust system known to be effective for hindered and electron-poor substrates. We strongly recommend one of the following two methods:
-
Dess-Martin Periodinane (DMP) Oxidation: This is an excellent choice. DMP is a hypervalent iodine reagent that operates under mild, neutral conditions (room temperature) and is known for its high tolerance of sensitive functional groups.[8][12] Its mechanism does not require harsh acidity or basicity, and workups are often straightforward.[12]
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (TFAA) at very low temperatures (-78 °C).[9][10] It is exceptionally mild and highly reliable for producing aldehydes without over-oxidation.[9] It is also very effective for sterically hindered alcohols.[13] The main drawback is the need for cryogenic temperatures and the production of foul-smelling dimethyl sulfide as a byproduct.[9][10]
A third option, Pyridinium Chlorochromate (PCC) Oxidation , can also be effective. It is a classic method that works well for primary alcohols in anhydrous dichloromethane (DCM).[14][15] However, it involves a chromium (VI) reagent, which is toxic and presents waste disposal challenges.[11]
The following workflow can help guide your decision-making process.
Q4: The work-up for my Swern/DMP oxidation is problematic. What are the best practices for purification?
A4: Proper work-up is critical for isolating your product, 4-bromo-2,6-difluorobenzaldehyde, which is a solid at room temperature (m.p. 76-81 °C).[16]
-
For Dess-Martin Periodinane (DMP) Oxidation:
-
Quenching: The reaction is typically quenched by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃). The thiosulfate reduces the excess DMP and the iodinane byproduct, making them more soluble in the aqueous layer.
-
Work-up: Stir the quenched mixture vigorously for 15-20 minutes until the layers are clear. Separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can usually be purified by column chromatography on silica gel using a non-polar eluent system, such as a gradient of ethyl acetate in hexanes.[17]
-
-
For Swern Oxidation:
-
Quenching: After the reaction is complete (as judged by TLC), it is quenched at low temperature (-78 °C) by adding water or a saturated aqueous NH₄Cl solution. Crucially, allow the reaction to warm to room temperature after quenching. Adding the quenching agent at a warmer temperature can lead to vigorous side reactions.
-
Work-up: Extract the mixture with an organic solvent like diethyl ether or dichloromethane. The triethylammonium salts are water-soluble and will be removed in the aqueous layer. Wash the combined organic layers with dilute acid (e.g., 0.1 M HCl) to remove any remaining amine, followed by water and brine. Dry and concentrate as described above.
-
Odor Removal: The byproduct dimethyl sulfide is volatile and has a strong, unpleasant odor.[9] Rinsing all glassware with a bleach solution will oxidize it to odorless DMSO and dimethyl sulfone.[9]
-
Purification: Silica gel chromatography is the standard method for purifying the final product.[18]
-
Comparative Overview of Recommended Protocols
The table below summarizes the key aspects of the two most recommended oxidation methods for this challenging substrate.
| Parameter | Dess-Martin Periodinane (DMP) Oxidation | Swern Oxidation |
| Primary Reagents | Dess-Martin Periodinane (DMP) | DMSO, Oxalyl Chloride (or TFAA), Triethylamine (Et₃N) |
| Typical Conditions | Anhydrous CH₂Cl₂, Room Temperature, 1-4 hours | Anhydrous CH₂Cl₂, -78 °C to Room Temp., 1-2 hours |
| Selectivity | Excellent; stops cleanly at the aldehyde.[8][12] | Excellent; no over-oxidation observed.[9][10] |
| Pros | • Operationally simple (room temperature)[8]• Neutral pH, mild conditions[8]• High yields and chemoselectivity[8] | • Very mild; ideal for sensitive substrates• Highly effective for hindered alcohols[13]• Byproducts are volatile or water-soluble |
| Cons/Challenges | • DMP is expensive and can be explosive under certain conditions[8]• Stochiometric amounts of reagent needed• Iodinane byproduct must be removed during work-up | • Requires cryogenic temperatures (-78 °C)• Production of malodorous dimethyl sulfide[9]• Sensitive to water; requires strictly anhydrous conditions |
Detailed Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol is adapted from standard literature procedures for the oxidation of sensitive alcohols.[8][12]
Methodology:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Reaction: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.3 eq) in one portion. The mixture may become slightly cloudy.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (e.g., using 20% ethyl acetate in hexanes). The reaction is typically complete within 1 to 4 hours.
-
Quenching: Once the starting material is consumed, dilute the reaction mixture with DCM and pour it into a separatory funnel containing a vigorously stirred, biphasic mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (1:1 ratio, approx. 10 volumes relative to the initial DCM).
-
Work-up: Stir the mixture until the layers are clear. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (1x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel to afford the pure 4-Bromo-2,6-difluorobenzaldehyde.
Protocol 2: Swern Oxidation
This protocol is a robust method for converting hindered alcohols to aldehydes, based on established procedures.[9][19]
Methodology:
-
Activator Formation: In a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DCM and cool it to -78 °C (a dry ice/acetone bath). To the cold solvent, add oxalyl chloride (1.5 eq) via syringe, followed by the dropwise addition of anhydrous DMSO (3.0 eq). Stir the mixture at -78 °C for 15 minutes. You may observe gas evolution (CO, CO₂).
-
Alcohol Addition: Add a solution of this compound (1.0 eq) in a small amount of anhydrous DCM dropwise to the activated DMSO mixture. Ensure the internal temperature remains below -65 °C. Stir the resulting mixture at -78 °C for 30-45 minutes.
-
Ylide Formation: Add anhydrous triethylamine (Et₃N, 5.0 eq) dropwise to the reaction mixture, again ensuring the temperature does not rise above -65 °C. A thick white precipitate (triethylammonium chloride) will form. Stir at -78 °C for 1 hour.
-
Quenching: Quench the reaction while still at -78 °C by the slow addition of water.
-
Warm-up and Work-up: Remove the cold bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add more water. Separate the layers and extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (1x), saturated aqueous NaHCO₃ (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. (2025). Royal Society of Chemistry.
- Selective oxidation of benzylic and allylic alcohols with PhI(OOCCF3)2/catalytic 2,3-Dichloro-5,6. (2022). Taylor & Francis Online.
- Dess–Martin periodinane. (n.d.). Wikipedia.
- Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. (n.d.). Oriental Journal of Chemistry.
- 4-Bromo-2,6-difluorobenzaldehyde | 537013-51-7. (n.d.). ChemicalBook.
- TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. (n.d.). Organic Chemistry Portal.
- Conversion of oxidations of benzyl alcohols as a function of time using... (n.d.). ResearchGate.
- 4-Bromo-2,6-difluorobenzaldehyde synthesis. (n.d.). ChemicalBook.
- Proposed mechanism for the oxidation of benzyl alcohol. (n.d.). ResearchGate.
- A Comparative Guide to the Oxidation of Benzyl Alcohol: Yield and Selectivity of Common Oxidizing Agents. (n.d.). Benchchem.
- Dess-Martin Oxidation. (n.d.). Organic Chemistry Portal.
- Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. (n.d.). Iraqi National Journal of Chemistry.
- TEMPO-Mediated Oxidations. (n.d.). Organic Reactions.
- Swern oxidation. (n.d.). Wikipedia.
- Oxidation of sterically hindered alcohols to carbonyls with dimethyl sulfoxide-trifluoracetic anhydride. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- Swern Oxidation. (n.d.). Organic Chemistry Portal.
- Preparation of Secondary Alcohols from 1-N-benzyl 9,10- dihydrolysergol. (2018). IJSART.
- Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry.
- 4-Bromo-2,6-difluorobenzaldehyde 96 537013-51-7. (n.d.). Sigma-Aldrich.
- PCC Oxidation Mechanism. (n.d.). Chemistry Steps.
- A Comparative Analysis of the Reactivity of 2- Bromo-3,6-dichlorobenzyl alcohol and 2,6. (n.d.). Benchchem.
- Oxidation of Alcohols with PCC. (n.d.). Organic Chemistry Tutor.
- Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. (2025). Iraqi National Journal of Chemistry.
Sources
- 1. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04822A [pubs.rsc.org]
- 2. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. Swern Oxidation [organic-chemistry.org]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. Dess-Martin Oxidation [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 4-Bromo-2,6-difluorobenzaldehyde 96 537013-51-7 [sigmaaldrich.com]
- 17. 4-Bromo-2,6-difluorobenzaldehyde | 537013-51-7 [chemicalbook.com]
- 18. 4-Bromo-2,6-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 19. ijsart.com [ijsart.com]
preventing side reactions during the derivatization of 4-Bromo-2,6-difluorobenzyl alcohol
Welcome to the technical support center for the derivatization of 4-Bromo-2,6-difluorobenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but sometimes challenging fluorinated building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate common issues and prevent unwanted side reactions during your experiments.
The unique structure of this compound, with its electron-withdrawing fluorine and bromine substituents, presents specific challenges in achieving clean and efficient derivatization. The fluorine atoms at the ortho positions increase the steric hindrance around the benzylic alcohol and, along with the bromine atom, decrease the electron density of the aromatic ring. This can impact the reactivity of the hydroxyl group and introduce the potential for specific side reactions. This guide will provide you with the insights and protocols needed to overcome these challenges.
Troubleshooting Common Derivatization Reactions
O-Acylation (Esterification)
O-acylation is a fundamental transformation used to introduce an ester functionality. However, the reduced nucleophilicity of the hydroxyl group in this compound, due to the electron-withdrawing effects of the halogens, can lead to sluggish or incomplete reactions.
dot
Caption: Troubleshooting logic for Williamson ether synthesis.
FAQs for Williamson Ether Synthesis:
-
Q4: I am getting a low yield of my desired ether. What is the likely cause?
-
A4: A common issue is incomplete deprotonation of the alcohol. Due to the electron-withdrawing effects of the halogens, the hydroxyl group is more acidic than in a typical benzyl alcohol, but a sufficiently strong base is still required to generate the alkoxide quantitatively. Using a strong base like sodium hydride (NaH) or potassium hydride (KH) in an anhydrous aprotic solvent like THF or DMF is recommended. A[1][2]nother possibility is that your alkyl halide is undergoing elimination, which is more likely with secondary and tertiary halides.
-
[3]* Q5: Is there a risk of nucleophilic aromatic substitution (SNAr) of the fluorine atoms under the basic conditions of the Williamson ether synthesis?
- A5: While SNAr on fluoroarenes is a known reaction, it typically requires strong electron-withdrawing groups positioned ortho or para to the fluorine atom and often harsh reaction conditions. I[4][5]n the case of this compound, the alkoxide is formed at the benzylic position, and the primary reaction should be with the alkyl halide. While intramolecular SNAr is a theoretical possibility if a nucleophilic center is generated ortho to a fluorine, it is generally not a major competing pathway under standard Williamson ether synthesis conditions. However, it is good practice to use the mildest basic conditions that still achieve deprotonation and to monitor for any unexpected byproducts.
-
Q6: Can I use a weaker base like potassium carbonate?
-
A6: For unactivated alcohols, a strong base like NaH is generally necessary for complete deprotonation. W[6]hile phenols can be alkylated using weaker bases like K₂CO₃, the acidity of the benzylic alcohol in your substrate is not as high. Using a weaker base will likely result in an equilibrium with a low concentration of the alkoxide, leading to a slow and incomplete reaction.
-
Oxidation to 4-Bromo-2,6-difluorobenzaldehyde
The oxidation of this compound to the corresponding aldehyde is a key transformation. The primary challenge is to achieve complete conversion without over-oxidation to the carboxylic acid.
dot
Caption: Troubleshooting logic for oxidation reactions.
FAQs for Oxidation:
-
Q7: I am getting a mixture of the aldehyde and the starting material. How can I drive the reaction to completion?
-
A7: Incomplete oxidation can be due to insufficient oxidant or deactivation of the reagent. Ensure you are using a slight excess of the oxidizing agent (typically 1.1-1.5 equivalents for reagents like Dess-Martin periodinane). For Swern oxidations, maintaining anhydrous conditions is critical, as moisture will quench the reactive species.
-
[7]* Q8: My oxidation is producing the carboxylic acid as a byproduct. How can I prevent this?
- A8: Over-oxidation is a common problem with strong, non-selective oxidizing agents. To favor the formation of the aldehyde, it is crucial to use a mild and selective oxidant. The Dess-Martin periodinane (DMP) oxidation and the Swern oxidation are excellent choices for this transformation as they are known to stop at the aldehyde stage for primary alcohols. C[8][9][10][11]areful control of the reaction time and temperature is also important.
-
Q9: Are there any specific considerations for the work-up of these oxidation reactions?
-
A9: For a DMP oxidation, the work-up typically involves quenching with a solution of sodium thiosulfate to reduce any remaining hypervalent iodine species. F[12]or a Swern oxidation, a careful quench at low temperature is necessary to avoid side reactions, and the work-up must manage the foul-smelling dimethyl sulfide byproduct, often by washing with an oxidizing solution like bleach.
-
[7]### Recommended Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific experimental setup and scale.
Protocol 1: O-Acetylation using Acetic Anhydride and DMAP
| Reagent/Parameter | Quantity/Value |
| This compound | 1.0 eq |
| Acetic Anhydride | 1.5 eq |
| 4-(Dimethylamino)pyridine (DMAP) | 0.1 eq |
| Triethylamine (Et₃N) | 2.0 eq |
| Dichloromethane (DCM) | Anhydrous, sufficient to dissolve |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-6 hours (monitor by TLC) |
Step-by-Step Methodology:
-
Dissolve this compound and DMAP in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine, followed by the dropwise addition of acetic anhydride.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Williamson Ether Synthesis using Sodium Hydride
| Reagent/Parameter | Quantity/Value |
| This compound | 1.0 eq |
| Sodium Hydride (60% dispersion in mineral oil) | 1.2 eq |
| Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | 1.1 eq |
| Tetrahydrofuran (THF) | Anhydrous, sufficient to dissolve |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-12 hours (monitor by TLC) |
Step-by-Step Methodology:
-
To a suspension of sodium hydride in anhydrous THF in a flame-dried flask under an inert atmosphere, add a solution of this compound in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Dess-Martin Periodinane (DMP) Oxidation
| Reagent/Parameter | Quantity/Value |
| This compound | 1.0 eq |
| Dess-Martin Periodinane (DMP) | 1.2 eq |
| Dichloromethane (DCM) | Anhydrous, sufficient to dissolve |
| Temperature | Room temperature |
| Reaction Time | 1-3 hours (monitor by TLC) |
Step-by-Step Methodology:
-
Dissolve this compound in anhydrous DCM in a flask under an inert atmosphere.
-
Add Dess-Martin periodinane in one portion at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and quench by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously until the solid dissolves and the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography on silica gel.
References
- Alcohol Protecting Groups
- Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) - Suzhou Highfine Biotech
- 4-Bromo-2,6-difluorobenzaldehyde synthesis - ChemicalBook
- Williamson Ether Synthesis - Utah Tech University
- Sustainable Approaches for the Protection and Deprotection of Functional Groups - NIH
- The Williamson Ether Synthesis - Master Organic Chemistry
- Dess–Martin oxid
- Alcohol to Ether using Williamson synthesis (O-Alkyl
- Williamson Ether Synthesis - J&K Scientific LLC
- Williamson ether synthesis (video) - Khan Academy
- Appendix 6: Protecting groups - Oxford Learning Link
- Swern oxid
- CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google P
- Benzyl Protection of Alcohols - J&K Scientific LLC
- 1,2-Benziodoxol-3(1H) - Organic Syntheses Procedure
- Formyloxyacetoxyphenylmethane and 1,1-diacylals as versatile O-formylating and O-acyl
- Swern Oxid
- Dess-Martin Periodinane (DMP) - Common Organic Chemistry
- CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile - Google P
- Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media - ResearchG
- Dess-Martin periodinane (DMP)
- Swern Oxid
- Friedel–Crafts Acyl
- Swern Oxid
- Swern Oxid
- 2,6-Difluorobenzyl bromide - Chem-Impex
- Dess-Martin Oxid
- This compound, 2-methylpropyl ether - the NIST WebBook
- Lewis Acid Catalyzed Acylation Reactions: Scope and Limit
- Nucleophilic Arom
- Chemical Properties of this compound, 1-methylpropyl ether - Cheméo
- Lewis acid catalyzed acylation reactions: scope and limit
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry
- Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a - ResearchG
- Concerted Nucleophilic Arom
- 162744-59-4 this compound AKSci N684
- 16.
- 2,6-Difluorobenzyl bromide synthesis - ChemicalBook
- Ester synthesis by esterific
- Sequential Nucleophilic Aromatic Substitution Reactions of Activ
- Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/deriv
- Fischer Esterific
- Development of Fluorous Lewis Acid-C
- Development of Fluorous Lewis Acid Catalyzed Reactions - ResearchG
- Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Deriv
- Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Deriv
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- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 9. Swern Oxidation [organic-chemistry.org]
- 10. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 11. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
work-up procedure optimization for reactions with 4-Bromo-2,6-difluorobenzyl alcohol
Introduction: 4-Bromo-2,6-difluorobenzyl alcohol is a versatile and valuable building block in modern medicinal and materials science, prized for the unique reactivity conferred by its halogenated structure.[1][2] The strategic placement of two fluorine atoms ortho to the benzyl alcohol moiety, combined with a bromine atom at the para position, offers multiple avenues for synthetic elaboration. However, these same features can introduce specific challenges during reaction work-up and purification. The electron-withdrawing nature of the fluorine atoms influences the acidity of the hydroxyl group and the overall polarity of the molecule, while the compound's high crystallinity can complicate handling and purification.
This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for optimizing work-up procedures for reactions involving this compound. We will move beyond generic protocols to address specific, commonly encountered issues, explaining the chemical principles behind each troubleshooting step to empower you to design robust, efficient, and reproducible work-up strategies.
Part 1: Core Characteristics and Safety
A thorough understanding of the physicochemical properties of this compound is the foundation of an effective work-up strategy. These properties dictate the choice of solvents, extraction conditions, and purification techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 162744-59-4 | [3][][5] |
| Molecular Formula | C₇H₅BrF₂O | [][5] |
| Molecular Weight | 223.01 g/mol | [][5] |
| Appearance | White to light yellow powder or crystal | [1][] |
| Melting Point | 76-83 °C | [1][][5] |
| Boiling Point | ~250 °C | [] |
| Solubility | Low water solubility | [6] |
| Purity (Typical) | ≥98% (GC) | [1] |
Safety & Handling: this compound is classified as an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[5][7][8]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][8]
-
Handling: Avoid creating dust.[8][9] Wash hands thoroughly after handling.[6][7]
-
Storage: Store in a cool, dry, well-ventilated place with the container tightly closed.[7][10]
Part 2: Troubleshooting Guide & FAQs
This section addresses the most common challenges encountered during the work-up of reactions involving this compound in a practical question-and-answer format.
Troubleshooting Common Issues
Question 1: My reaction mixture forms a persistent emulsion during aqueous extraction with ethyl acetate/dichloromethane. How can I resolve this?
Answer: Emulsion formation is common when dealing with fluorinated compounds due to their unique partitioning behavior and the potential for partially soluble byproducts.
-
Causality: The fluorine atoms increase the molecule's lipophilicity but can also engage in hydrogen bonding, leading to complex interfacial behavior. The presence of fine solid particulates or amphiphilic side products can further stabilize emulsions.
-
Immediate Solutions:
-
Brine Wash: Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase makes it more polar, forcing organic components into the organic layer and disrupting the emulsion.
-
Filtration: If fine solids are suspected, filter the entire biphasic mixture through a pad of Celite® (diatomaceous earth). This removes the particulates that stabilize the emulsion.
-
Solvent Modification: Add a small amount of a different organic solvent. For example, if using ethyl acetate, adding some toluene can alter the interfacial tension and break the emulsion.
-
-
Preventative Measures:
-
Ensure all starting materials are fully dissolved before initiating the reaction.
-
After quenching the reaction, consider adding the organic extraction solvent before adding the aqueous solution, and stir gently rather than shaking vigorously.
-
Question 2: I'm experiencing low recovery of my product after extraction. Where could it be going?
Answer: Low recovery can stem from several factors, including solubility issues, unexpected reactivity, or mechanical loss.
-
Causality: this compound has a melting point of 76-83 °C and can precipitate out of solution if the organic phase becomes too concentrated or if the temperature drops, especially if using solvents like hexanes. The weakly acidic nature of the benzylic alcohol can also lead to loss if an overly basic aqueous wash is used.
-
Troubleshooting Steps:
-
Check for Precipitation: Carefully inspect the flask and the interface between layers for any solid precipitate. If found, you may need to add more organic solvent or gently warm the mixture to redissolve the product.
-
Back-Extraction: Extract the aqueous layer one or two more times with fresh organic solvent to recover any dissolved product.
-
pH Control: When performing a basic wash (e.g., with NaHCO₃ solution to remove acidic impurities), ensure the pH does not exceed ~8.5. A strongly basic solution (pH > 10) can deprotonate the benzylic alcohol, forming the corresponding alkoxide, which is water-soluble.
-
Analyze the Aqueous Layer: If significant loss is suspected, acidify a small sample of the combined aqueous layers to pH ~5 and extract with ethyl acetate. A TLC or LC-MS analysis of this extract can confirm if your product was lost to the aqueous phase.
-
Question 3: My final product is contaminated with a significant amount of unreacted this compound. How can I remove it during work-up?
Answer: Separating the starting material from a structurally similar product can be challenging. Leveraging the reactivity of the hydroxyl group is often the most effective strategy.
-
Causality: The starting alcohol is moderately polar. If your product is of similar polarity (e.g., an ether or a simple ester), chromatographic separation can be difficult.
-
Work-up Based Solutions:
-
Basic Wash (for acidic products): If your product is acidic, a wash with a mild base like NaHCO₃ will extract the product into the aqueous layer, leaving the neutral starting alcohol in the organic layer. The aqueous layer can then be re-acidified and extracted to recover the pure product.
-
Acidic Wash (for basic products): If your product is basic (e.g., an amine), a wash with dilute acid (e.g., 1M HCl) will extract the product into the aqueous layer, leaving the starting alcohol behind.
-
Derivatization (for neutral products): This is an advanced technique. If both product and starting material are neutral, you can selectively react the unreacted alcohol. For example, adding a small amount of isocyanate could convert the alcohol to a much more polar carbamate, which can then be easily removed by silica gel chromatography. This should be a last resort.
-
-
Purification Tip: Consider using a different chromatography stationary phase. Fluorous solid-phase extraction (F-SPE) cartridges can be effective for separating fluorinated compounds from non-fluorinated ones.[11]
Frequently Asked Questions (FAQs)
Q: How does the difluoro-substitution pattern affect the work-up procedure compared to a non-fluorinated benzyl alcohol? A: The two ortho-fluorine atoms are strongly electron-withdrawing, which has two main consequences:
-
Increased Acidity: The hydroxyl proton of this compound is more acidic than that of benzyl alcohol. This means it can be partially deprotonated by weaker bases, increasing its solubility in aqueous basic solutions. Caution is advised during bicarbonate or carbonate washes.
-
Modified Polarity: While fluorine is highly electronegative, organofluorine compounds are often less polar than their non-fluorinated analogs in terms of their ability to engage in dipole-dipole interactions with polar stationary phases like silica gel.[11] This can lead to unexpected elution orders during chromatography. The molecule may elute faster than you would predict based solely on the presence of the polar -OH group.
Q: What are the optimal solvent systems for extracting products derived from this compound? A: The choice depends on the product's polarity.
-
General Purpose: Ethyl acetate (EtOAc) is an excellent first choice. It has moderate polarity, is a good solvent for the starting material and many derivatives, and is not excessively volatile.
-
For Less Polar Products: Dichloromethane (DCM) or a mixture of EtOAc/Hexanes can be used. DCM is denser than water, which can be advantageous for separations.
-
Avoid: Diethyl ether can be problematic due to its high volatility and tendency to form peroxides.
Q: What are some key considerations for the chromatographic purification of compounds made from this starting material? A: The unique properties of organofluorine compounds can be leveraged for better separation.
-
Solvent System: Standard ethyl acetate/hexane (or heptane) gradients are usually effective. The fluorination may require you to use a less polar mobile phase than you would for a non-fluorinated analog to achieve the same retention factor (Rf).
-
Tailing: The acidic nature of the benzylic proton can sometimes cause peak tailing on silica gel. Adding 0.1-1% triethylamine (TEA) or acetic acid to the eluent can suppress this by neutralizing active sites on the silica. Use TEA for neutral or basic compounds and acetic acid for acidic compounds.
-
Alternative Techniques: As mentioned, heavily fluorinated molecules have unique partition properties.[11] For challenging separations, consider fluorous solid-phase extraction or using a fluorinated stationary phase in HPLC.[11]
Part 3: Optimized Protocols & Workflows
The following section provides detailed, step-by-step protocols for common work-up scenarios.
Workflow: Selecting the Right Work-up Strategy
This decision tree provides a logical path to selecting an appropriate work-up procedure based on the nature of your product and the impurities present.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 162744-59-4 | this compound | Tetrahedron [thsci.com]
- 5. 4-溴-2,6-二氟苯甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. echemi.com [echemi.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. 4-BROMO-2-FLUOROBENZYL ALCOHOL - Safety Data Sheet [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-2,6-difluorobenzyl alcohol
Authored for professionals in research, chemical synthesis, and drug development, this guide provides in-depth technical support for experiments involving 4-Bromo-2,6-difluorobenzyl alcohol. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reactions effectively.
The unique electronic and steric properties of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, present both opportunities and challenges in chemical synthesis.[1] The two fluorine atoms ortho to the benzylic alcohol provide significant steric hindrance and are strongly electron-withdrawing, influencing the reactivity of the benzylic position. The bromo substituent further modifies the electronic properties of the aromatic ring. Understanding how solvents mediate the reactivity of this substrate is paramount for achieving desired outcomes.
This guide is structured in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Nucleophilic Substitution Reactions
Question 1: I am attempting a nucleophilic substitution on this compound, but I am observing very slow reaction rates and low yields. What could be the cause and how can I improve it?
Answer:
Slow reaction rates in nucleophilic substitutions of this compound are often multifactorial, stemming from the inherent properties of the substrate and suboptimal reaction conditions. The primary factors to consider are the choice of reaction mechanism (SN1 vs. SN2) and the solvent's role in facilitating the desired pathway.
Causality Behind Experimental Choices:
The steric hindrance from the two ortho-fluorine atoms significantly disfavors a direct backside attack required for an SN2 mechanism. Therefore, an SN1 pathway, which proceeds through a carbocation intermediate, is often more plausible for this substrate. However, the electron-withdrawing nature of the fluorine atoms can destabilize the benzylic carbocation, slowing down the SN1 reaction. Your choice of solvent is critical in navigating this reactivity challenge.
Troubleshooting Guide: Nucleophilic Substitution
| Issue | Potential Cause | Recommended Solution & Explanation |
| Slow or No Reaction | Inappropriate Solvent Choice: The solvent may not be effectively stabilizing the transition state or intermediate of the desired pathway. | For an SN1 pathway , use a polar protic solvent such as water, ethanol, or methanol.[2][3] These solvents excel at stabilizing the benzylic carbocation intermediate through hydrogen bonding and solvation of the leaving group.[2][3] For an SN2 pathway (if attempted with a very strong, unhindered nucleophile), a polar aprotic solvent like DMF, DMSO, or acetonitrile is necessary to enhance the nucleophile's reactivity by minimizing solvation of the nucleophile itself.[2][4][5] |
| Low Yield | Poor Solubility: The substrate or nucleophile may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.[6] | Ensure complete dissolution of all reactants. If solubility is an issue in your current solvent, consider switching to a more polar solvent. For instance, if you are using a less polar solvent like dichloromethane for an SN1 reaction, switching to a more polar protic solvent like a mixture of water and ethanol could improve both solubility and reaction rate. |
| Side Product Formation (e.g., Elimination) | Solvent Acting as a Nucleophile (Solvolysis): In protic solvents, the solvent itself can act as a nucleophile, leading to undesired ether or ester byproducts. | If solvolysis is a significant issue, consider using a less nucleophilic polar protic solvent, or switch to a polar aprotic solvent and a stronger, more targeted nucleophile. |
Experimental Protocol: SN1 Substitution with a Halide
This protocol details a representative SN1 reaction for the conversion of this compound to the corresponding benzyl chloride.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of this compound in a 3:1 (v/v) mixture of concentrated hydrochloric acid and 1,4-dioxane.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Upon completion, carefully quench the reaction by adding the mixture to a separatory funnel containing cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Visualization of Solvent Effects in Nucleophilic Substitution
Caption: Solvent choice dictates the favored nucleophilic substitution pathway.
Section 2: Oxidation Reactions
Question 2: I am trying to oxidize this compound to the corresponding aldehyde, but I am getting a mixture of the aldehyde and the carboxylic acid, along with unreacted starting material. How can I improve the selectivity for the aldehyde?
Answer:
The over-oxidation of benzyl alcohols to carboxylic acids is a common challenge in organic synthesis.[7] The choice of oxidant is paramount, but the solvent plays a crucial, often overlooked, role in modulating the reactivity of both the substrate and the oxidant, thereby influencing selectivity.
Causality Behind Experimental Choices:
For the selective oxidation to the aldehyde, the reaction must be stopped after the initial oxidation step. Solvents can influence this in several ways: by affecting the solubility and activity of the oxidant, by stabilizing or destabilizing intermediates, and in some cases, by participating in the reaction mechanism. For a substrate like this compound, the electron-withdrawing fluorine atoms can make the initial oxidation more challenging, potentially requiring harsher conditions that then promote over-oxidation.
Troubleshooting Guide: Oxidation
| Issue | Potential Cause | Recommended Solution & Explanation |
| Over-oxidation to Carboxylic Acid | Oxidant is too strong or reaction conditions are too harsh. | Use a milder, more selective oxidant such as Pyridinium Chlorochromate (PCC) or a Swern oxidation. |
| Solvent Choice: Some solvents can promote over-oxidation. For instance, in aqueous conditions, the intermediate aldehyde hydrate can be more readily oxidized to the carboxylic acid. | Perform the reaction in an anhydrous non-polar aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). These solvents minimize the formation of the aldehyde hydrate and can improve selectivity for the aldehyde.[8] | |
| Low Conversion/Unreacted Starting Material | Poor solubility of the oxidant or substrate. | Ensure all reactants are fully dissolved. If using a solid oxidant that is not soluble, a solvent that can at least partially dissolve it or a phase-transfer catalyst may be necessary. |
| Inappropriate solvent for the chosen oxidant. | The effectiveness of many oxidants is highly solvent-dependent. For example, TEMPO-catalyzed oxidations often work well in dichloromethane. Always consult literature for the optimal solvent for your specific oxidant system. |
Experimental Protocol: Selective Oxidation using PCC
This protocol provides a method for the selective oxidation of this compound to 4-Bromo-2,6-difluorobenzaldehyde.
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Celite®
-
Anhydrous diethyl ether
-
Round-bottom flask, magnetic stirrer, filtration funnel
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM in a round-bottom flask, add a solution of this compound (1 equivalent) in anhydrous DCM dropwise.
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with an equal volume of anhydrous diethyl ether.
-
Pass the mixture through a short pad of silica gel and Celite® to filter out the chromium salts.
-
Wash the filter cake with additional anhydrous diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.
-
The product can be further purified by column chromatography if necessary.
Visualization of the Oxidation Process
Caption: Solvent and oxidant choice are key to selective aldehyde synthesis.
Summary of Solvent Properties and Their Influence
| Solvent Type | Examples | Key Properties | Effect on Nucleophilic Substitution | Effect on Oxidation |
| Polar Protic | Water, Ethanol, Methanol | High dielectric constant, capable of hydrogen bonding.[3][9] | Favors SN1 by stabilizing carbocation intermediates.[2][10] Can decrease nucleophilicity in SN2 reactions.[3] | Can promote over-oxidation to carboxylic acids by forming aldehyde hydrates. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High dielectric constant, not capable of hydrogen bonding.[4][9] | Favors SN2 by enhancing the reactivity of the nucleophile.[2][5] | Generally good for many oxidation reactions, but the specific choice depends on the oxidant. |
| Non-polar Aprotic | Hexane, Toluene, Dichloromethane | Low dielectric constant, not capable of hydrogen bonding. | Generally poor solvents for nucleophilic substitutions of polar substrates due to low solubility.[2] | Often the preferred choice for selective oxidations to aldehydes to prevent over-oxidation.[8] |
By carefully considering the interplay between the substrate, reagents, and the solvent, researchers can effectively troubleshoot and optimize reactions involving this compound, leading to improved yields, higher selectivity, and more robust synthetic procedures.
References
- TutorChase. How does the choice of solvent influence a reaction's rate?
- Mahmoud, A. R. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate.
- Chem LibreTexts. NS7. Solvent Effects - aliphatic nucleophilic substitution.
- ResearchGate. How the solvent effect the reaction rate? (2013).
- ResearchGate. Solvent effect on the oxidation of benzyl alcohol by TPSD at 298 K.
- ChemRxiv. Kinetic Solvent Effects in Organic Reactions.
- Chem LibreTexts. 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015).
- ResearchGate. Solvent controlled selective photocatalytic oxidation of benzyl alcohol over Ni@C/TiO2.
- IISTE.org. The Effect of Dielectric Constant On The Kinetics of Reaction Between Plasma Albumin And Formaldehyde In Ethanol.
- Indian Academy of Sciences. FTIR study of hydrogen bonding between substituted benzyl alcohols and acrylic esters.
- Journal of the American Chemical Society. Synthesis of Benzylic Alcohols by C–H Oxidation. (2019).
- Indian Academy of Sciences. Nucleophilic substitution at a benzylic carbon by an ambident nucleophile.
- ResearchGate. Hydrogen bonding between substituted benzyl alcohols and acrylic esters...
- MDPI. Sustainable Solvent-Free Selective Oxidation of Benzyl Alcohol Using Ru(0) Supported on Alumina. (2023).
- ACS Catalysis. Solvent-Free Benzyl Alcohol Oxidation Using Spatially Separated Carbon-Supported Au and Pd Nanoparticles.
- Oriental Journal of Chemistry. Molecular Interaction Studies of Benzyl Alcohols with Methacrylates in Carbon Tetrachloride using Frequency Domain Technique.
- Chemistry LibreTexts. 8.8: Structural and Solvent Effects in S N Reactions. (2021).
- Wyndly. Understanding Benzyl Alcohol Allergy: Symptoms, Diagnosis, and Treatment. (2025).
- PMC - NIH. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. (2024).
- Tenger Chemical. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. (2025).
- Chemistry Steps. Polar Protic and Polar Aprotic Solvents.
- Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012).
- PubChem. Benzyl Alcohol.
- YouTube. (Failed) Making Benzyl Alcohol by Cannizzaro Reaction. (2019).
- ResearchGate. 26 questions with answers in BENZYL ALCOHOL | Science topic.
- YouTube. Polar Protic vs Polar Aprotic Solvents in Organic Chemistry. (2023).
- Organic Syntheses Procedure. 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone.
- NIST WebBook. This compound, 2-methylpropyl ether.
- Research Chemicals. This compound, 10 g, CAS No. 162744-59-4.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 4. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. tutorchase.com [tutorchase.com]
- 7. Sustainable Solvent-Free Selective Oxidation of Benzyl Alcohol Using Ru(0) Supported on Alumina | MDPI [mdpi.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Efficient Conversion of 4-Bromo-2,6-difluorobenzyl alcohol
Welcome to the technical support center for the catalytic conversion of 4-bromo-2,6-difluorobenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, we will address common challenges and frequently asked questions to ensure your experiments are both efficient and successful. Our focus is on providing practical, experience-driven advice grounded in established scientific principles.
I. Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section addresses specific problems you may encounter during the oxidation of this compound to its corresponding aldehyde, a crucial intermediate in many synthetic pathways.
Issue 1: Low or No Conversion of the Starting Material
Question: I am attempting to oxidize this compound, but I am observing very low conversion to the desired aldehyde. What are the likely causes and how can I improve the yield?
Answer:
Low conversion is a frequent challenge, often stemming from suboptimal catalyst choice, catalyst deactivation, or inappropriate reaction conditions. Let's break down the potential causes and solutions.
A. Catalyst Selection and Activity:
The choice of catalyst is paramount for the efficient oxidation of this sterically hindered and electronically modified benzyl alcohol.
-
Palladium-Based Catalysts: Palladium catalysts are known for their high activity in benzyl alcohol oxidation.[1] A system using Pd(OAc)₂ in a solvent like DMSO with oxygen as the terminal oxidant can be effective.[2] If you are using a supported palladium catalyst, the nature of the support and the size of the palladium nanoparticles can significantly influence activity.[1]
-
TEMPO-Based Catalysts: (2,2,6,6-Tetrachloro-1-piperidinyloxy) radical (TEMPO) and its derivatives are highly effective for the selective oxidation of primary alcohols to aldehydes.[3][4] These reactions are often co-catalyzed by a metal salt (like a copper (II) species) or use a stoichiometric oxidant like sodium hypochlorite (bleach).[3][4][5]
Troubleshooting Steps:
-
Catalyst Screening: If one class of catalyst is underperforming, consider screening another. For instance, if a palladium-on-carbon (Pd/C) system is sluggish, a TEMPO-based system might offer better results.
-
Ligand Modification (for Palladium Catalysts): The electronic and steric properties of ligands can dramatically impact the catalytic activity of palladium. For aryl halide substrates, which this compound contains, ligands like those used in Buchwald-Hartwig aminations can be informative, although this is an oxidation reaction.[6][7] The key is to enhance the oxidative addition step and prevent catalyst deactivation.
-
Co-oxidant and Additives (for TEMPO): In TEMPO-catalyzed oxidations, the choice of the terminal oxidant is crucial. While bleach is common, other options like N-chlorosuccinimide (NCS) or diacetoxyiodobenzene (PhI(OAc)₂) can be explored.[8] The addition of a catalytic amount of sodium bromide can sometimes accelerate the reaction when using bleach.[5]
B. Catalyst Deactivation:
Catalysts can lose activity during the reaction for several reasons.
-
Overoxidation of the Catalyst: In palladium-catalyzed aerobic oxidations, the formation of inactive palladium oxide species can occur.[9]
-
Poisoning by Impurities: Trace impurities in the starting material, solvent, or reagents can poison the catalyst. Sulfur-containing compounds are notorious poisons for palladium catalysts.
-
Product Inhibition: The product aldehyde or any over-oxidized carboxylic acid can sometimes coordinate to the catalyst and inhibit its activity.
Troubleshooting Steps:
-
Purify Starting Materials: Ensure your this compound and solvent are of high purity. Recrystallization of the alcohol or distillation of the solvent may be necessary.
-
Inert Atmosphere: While many oxidations use oxygen or air, initial catalyst activation or reactions sensitive to side reactions might benefit from being set up under an inert atmosphere (like nitrogen or argon) before the oxidant is introduced.
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or GC/LC-MS. If the reaction stalls, it might indicate catalyst deactivation.
C. Reaction Conditions:
-
Temperature: Oxidation reactions are often sensitive to temperature. Too low a temperature may result in slow reaction rates, while too high a temperature can lead to side reactions and catalyst decomposition.
-
Solvent: The choice of solvent can influence substrate solubility, catalyst stability, and reaction rate. For palladium-catalyzed oxidations, polar aprotic solvents like DMSO or DMF are often used.[2] For TEMPO oxidations, a biphasic system (e.g., dichloromethane/water) is common.[5]
-
Base: In many palladium-catalyzed oxidations, a mild base like sodium bicarbonate is added to neutralize acidic byproducts that can promote side reactions or deactivate the catalyst.[2]
Experimental Protocol: A Starting Point for a Palladium-Catalyzed Aerobic Oxidation
-
To a round-bottom flask, add this compound (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and NaHCO₃ (2.0 equiv).
-
Add anhydrous DMSO as the solvent.
-
Flush the flask with oxygen (a balloon is often sufficient).
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water to remove the DMSO and salts.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Issue 2: Formation of Significant Byproducts
Question: My reaction is proceeding, but I'm observing the formation of several byproducts, primarily the corresponding carboxylic acid and some unidentifiable impurities. How can I improve the selectivity for the aldehyde?
Answer:
The formation of byproducts is a common issue, particularly over-oxidation to the carboxylic acid. Here’s how to address this:
A. Over-oxidation to Carboxylic Acid:
This is the most common side reaction for the oxidation of primary alcohols.[10][11]
-
Mechanism of Over-oxidation: In the presence of water, the initially formed aldehyde can exist in equilibrium with its hydrate form. This hydrate can then be further oxidized to the carboxylic acid.[12]
Troubleshooting Steps:
-
Use a Mild Oxidizing Agent: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are specifically designed to stop the oxidation at the aldehyde stage.[10] However, for catalytic processes, TEMPO-based systems are generally preferred for their milder nature compared to strong oxidants like chromic acid or potassium permanganate.[3][11]
-
Anhydrous Conditions: If using a system prone to over-oxidation, ensure your reaction is conducted under strictly anhydrous conditions. This minimizes the formation of the aldehyde hydrate intermediate.
-
Control Reaction Time: Carefully monitor the reaction and stop it as soon as the starting material is consumed. Prolonged reaction times, especially with excess oxidant, will favor over-oxidation.
-
Slow Addition of Oxidant: Adding the oxidant slowly to the reaction mixture can help to maintain a low concentration of the oxidant at any given time, thus reducing the likelihood of over-oxidation of the aldehyde product.[3]
B. Other Side Reactions:
-
Disproportionation: In some metal-catalyzed systems, particularly with palladium, benzyl alcohols can undergo disproportionation to yield the corresponding toluene and benzaldehyde.[13]
-
Ether Formation: Under certain conditions, self-etherification of the benzyl alcohol can occur.
-
Halogenation: With TEMPO/bleach systems, there is a small risk of chlorination of the aromatic ring, although this is less common with electron-deficient rings.
Troubleshooting Steps:
-
Optimize Catalyst System: As with low conversion, screening different catalysts can identify a more selective system. For instance, bimetallic catalysts (e.g., Pd-Zn) have been shown to suppress side reactions in benzyl alcohol oxidation.[14]
-
Adjust Temperature: Lowering the reaction temperature can often improve selectivity by disfavoring higher activation energy side reactions.
dot
Caption: Troubleshooting workflow for byproduct formation.
Issue 3: Difficulty in Product Purification
Question: I've managed to get a decent conversion, but purifying the 4-bromo-2,6-difluorobenzaldehyde from the reaction mixture is proving difficult. What are some effective purification strategies?
Answer:
Purification can be challenging due to the similar polarities of the starting material and the product, as well as the presence of catalyst residues.
A. Removal of Catalyst Residues:
-
Palladium Catalysts: Palladium residues can often be removed by filtration through a pad of Celite or silica gel. Sometimes, treatment with activated carbon can also be effective.
-
TEMPO: TEMPO and its byproducts are typically water-soluble and can be removed with aqueous washes.
B. Chromatographic Separation:
Column chromatography on silica gel is the most common method for purification.
Troubleshooting Steps:
-
Optimize Solvent System: A common issue is poor separation between the starting alcohol and the product aldehyde. A systematic approach to finding the right eluent is recommended. Start with a non-polar solvent like heptane or hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.
-
Gradient Elution: Using a gradient elution (gradually increasing the polarity of the eluent during the chromatography) can often provide better separation than an isocratic (constant polarity) elution.
-
Alternative Purification Methods:
-
Recrystallization: If the product is a solid (melting point of 4-bromo-2,6-difluorobenzaldehyde is around 76-81 °C), recrystallization from a suitable solvent system can be a highly effective method of purification.[15]
-
Bisulfite Adduct Formation: Aldehydes can form solid, water-soluble adducts with sodium bisulfite. This can be used to separate the aldehyde from the unreacted alcohol and other non-aldehydic impurities. The aldehyde can then be regenerated by treating the adduct with an acid or base.
-
Experimental Protocol: Purification via Bisulfite Adduct Formation
-
After the reaction workup, dissolve the crude product in a suitable solvent (e.g., diethyl ether).
-
Extract the organic solution with a saturated aqueous solution of sodium bisulfite.
-
Separate the aqueous layer containing the bisulfite adduct.
-
Wash the aqueous layer with a small amount of fresh organic solvent to remove any remaining impurities.
-
Regenerate the aldehyde by adding an aqueous solution of sodium carbonate or dilute HCl to the aqueous layer until the solution becomes cloudy.
-
Extract the regenerated aldehyde with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the purified aldehyde.
II. Frequently Asked Questions (FAQs)
Q1: Which catalyst system is generally "best" for the oxidation of this compound?
There is no single "best" catalyst system as the optimal choice depends on factors like scale, available reagents, and desired purity. However, for selective oxidation to the aldehyde, TEMPO-based systems are often a very good starting point due to their mildness and high selectivity.[3][4][5] Palladium-catalyzed aerobic oxidations are also very powerful, especially for larger-scale synthesis, but may require more optimization to control selectivity.[1][2]
Q2: My downstream reaction is a Suzuki or Buchwald-Hartwig coupling. Can I use the crude aldehyde product directly?
It is generally not recommended. Catalyst residues from the oxidation step can interfere with or poison the palladium catalyst used in subsequent cross-coupling reactions.[6][16][17] For instance, even trace amounts of a ligand from the oxidation step could negatively impact the performance of the specific ligand required for an efficient Suzuki or Buchwald-Hartwig reaction. Purification of the aldehyde is a critical step to ensure the success of subsequent transformations.
Q3: Are there any specific safety precautions I should take when running these oxidation reactions?
Yes. Many oxidation reactions are exothermic and can generate gas.
-
Proper Venting: Ensure your reaction vessel is not a closed system, especially when using oxidants that can decompose to produce gas (e.g., hydrogen peroxide or bleach). A reflux condenser is typically sufficient.
-
Temperature Control: Use an oil bath or another reliable method to control the reaction temperature and have a cooling bath on standby.
-
Peroxide Formation: Be aware of the potential for peroxide formation, especially when working with ethers as solvents and oxygen.
-
Reagent Handling: Handle all chemicals, especially strong oxidants and catalysts, with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Q4: How do the fluorine substituents on the aromatic ring affect the oxidation?
The two electron-withdrawing fluorine atoms make the benzyl alcohol more electron-deficient. This can have two main effects:
-
Increased Reactivity of the Benzylic C-H Bond: The electron-withdrawing nature of the fluorines can make the benzylic protons slightly more acidic, potentially facilitating their removal in the oxidation mechanism.
-
Resistance to Aromatic Ring Oxidation: The electron-deficient nature of the ring makes it less susceptible to oxidative side reactions on the aromatic core itself.
In general, these electronic effects are often favorable for a clean oxidation at the benzylic position.
III. Catalyst and Condition Comparison
For a quick reference, the table below summarizes the key features of the two main catalytic systems discussed.
| Feature | Palladium-Catalyzed Aerobic Oxidation | TEMPO-Catalyzed Oxidation |
| Typical Catalyst | Pd(OAc)₂, Pd/C | TEMPO, 4-AcNH-TEMPO |
| Typical Oxidant | O₂ (Air) | NaOCl, NCS, PhI(OAc)₂ |
| Common Solvents | DMSO, DMF, Toluene | CH₂Cl₂, Ethyl Acetate (often biphasic with H₂O) |
| Pros | - Uses O₂ as a green oxidant- Good for larger scale | - High selectivity for aldehydes- Mild reaction conditions- Tolerates many functional groups |
| Cons | - Can lead to over-oxidation- Catalyst can be expensive- Potential for catalyst deactivation | - Stoichiometric oxidant can be harsh- Potential for halogenation side reactions |
dot
Caption: Logic diagram for initial catalyst system selection.
IV. References
-
Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. [Link]
-
Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. [Link]
-
YouTube. (2022). Alcohols to Aldehydes, Part 2: Oxidations with Catalytic TEMPO and Related Aminoxyl Radicals. [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
ACS Publications. (n.d.). Deactivation of Supported Pt Catalysts during Alcohol Oxidation Elucidated by Spectroscopic and Kinetic Analyses. [Link]
-
ACS Publications. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. [Link]
-
Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. [Link]
-
Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]
-
Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Oxidation of Primary and Secondary Allylic and Benzylic Alcohols. [Link]
-
ResearchGate. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
ResearchGate. (n.d.). Schematic and simplified reaction mechanism of benzyl alcohol oxidation.... [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]
-
PMC. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
AWS. (n.d.). Catalytic Oxidation of Alcohols: A Review from the Perspective of Green Chemistry. [Link]
-
MDPI. (n.d.). Selective Benzyl Alcohol Oxidation over Pd Catalysts. [Link]
-
University of Georgia. (2018). TEMPO-Catalyzed Green Alcohol Oxidation. [Link]
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. [Link]
-
NIH. (n.d.). Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies. [Link]
-
PMC - NIH. (2021). Green Procedure for Aerobic Oxidation of Benzylic Alcohols with Palladium Supported on Iota-Carrageenan in Ethanol. [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
YouTube. (2023). Oxidation of Alcohols | Tips and Tricks Behind Classification and the Reaction. [Link]
-
Organic Reactions. (n.d.). TEMPO-Mediated Oxidations. [Link]
-
PMC - NIH. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. [Link]
-
Frontiers. (2020). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. [Link]
-
ChemRxiv. (2024). Intermolecular Buchwald−Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers: Rerouting the C−N. [Link]
-
Tetrahedron. (n.d.). 162744-59-4 | this compound. [Link]
-
Pearson. (n.d.). Alcohol Reactions: Oxidation Reactions: Videos & Practice Problems. [Link]
-
PubChem. (n.d.). 4-Bromo-2,6-difluorobenzaldehyde. [Link]
-
ACS Catalysis. (n.d.). Solvent-Free Benzyl Alcohol Oxidation Using Spatially Separated Carbon-Supported Au and Pd Nanoparticles. [Link]
-
ResearchGate. (n.d.). Oxidation of benzyl alcohol by Pd (OAc)2 in the presence of different nonredox metal ionsa. [Link]
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- 17. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of 4-Bromo-2,6-difluorobenzyl alcohol
Welcome to the Technical Support Center for the synthesis of 4-Bromo-2,6-difluorobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for managing the exothermic nature of this synthesis. The following information is curated to ensure procedural safety and optimize reaction outcomes by explaining the causality behind experimental choices.
I. Troubleshooting Guide: Addressing Specific Experimental Issues
This section directly addresses potential problems you may encounter during the synthesis of this compound, with a focus on controlling exothermic events.
Issue 1: Runaway Exothermic Reaction During Reagent Addition
Symptom: A rapid, uncontrolled increase in temperature and pressure upon addition of the reducing agent or organometallic reagent.
Possible Causes:
-
Reagent Addition Rate is Too Fast: The most common cause of a runaway reaction is the rapid addition of a highly reactive reagent, which generates heat faster than the cooling system can dissipate it.[1][2]
-
Insufficient Cooling: An inadequately sized or inefficient cooling bath cannot maintain the desired reaction temperature.
-
High Reagent Concentration: Concentrated reaction mixtures have less solvent to act as a heat sink, leading to a more rapid temperature increase.
Recommended Actions:
-
Control the Addition Rate: Utilize a syringe pump for the slow, dropwise addition of the reducing agent (e.g., borane dimethyl sulfide complex) or organometallic reagent.[3] This ensures a controlled rate of heat generation.
-
Enhance Cooling Efficiency:
-
Dilute the Reaction Mixture: Using a sufficient volume of an appropriate anhydrous solvent will help to dissipate the heat generated during the reaction.
Issue 2: Delayed Exotherm or "Induction Period" Followed by a Sudden Temperature Spike
Symptom: The reaction does not initiate immediately upon reagent addition, leading to an accumulation of unreacted starting material. When the reaction finally starts, the accumulated reagent reacts rapidly, causing a sudden and dangerous exotherm.[6][7][8]
Possible Causes:
-
Passivated Reagent Surface: In Grignard-type reactions, the magnesium surface can be coated with a passivating oxide layer that prevents initiation.[9][10]
-
Presence of Impurities: Trace amounts of water or other impurities can inhibit the reaction.
Recommended Actions:
-
Activate the Reagent: For Grignard reactions, activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][9] The disappearance of the iodine color or the evolution of gas indicates activation.
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried), and anhydrous solvents are essential.[9][10]
-
Controlled Initiation: Add a small portion of the halide to the activated magnesium and wait for signs of initiation (gentle bubbling, cloudiness, or a slight temperature increase) before adding the remainder of the halide solution at a controlled rate.[1] In-situ monitoring with techniques like FTIR can be used to confirm initiation before proceeding.[7][8]
Issue 3: Exotherm During the Quenching Process
Symptom: A vigorous and exothermic reaction occurs when quenching the reaction mixture.
Possible Causes:
-
Reactive Intermediates: The reaction mixture may still contain unreacted reducing agents or organometallic species that react violently with the quenching agent (e.g., water, acid).[4]
-
Inappropriate Quenching Agent or Procedure: Adding water directly to a highly concentrated reaction mixture containing reactive species can be dangerous.
Recommended Actions:
-
Cool the Reaction Mixture: Before quenching, cool the reaction flask to 0 °C or below in an ice bath.[11]
-
Use a Less Reactive Quenching Agent Initially: Slowly add a less reactive quenching agent, such as isopropanol, to consume the bulk of the reactive species.[11][12]
-
Slow, Controlled Addition: Add the quenching agent dropwise with vigorous stirring to control the rate of heat generation.[13] After the initial exotherm subsides, a more reactive quenching agent like water or a saturated aqueous solution of ammonium chloride can be added slowly.[2]
II. Frequently Asked Questions (FAQs)
Synthesis Pathway Selection
Q1: What are the common synthetic routes to this compound, and what are the exothermic considerations for each?
A1: There are two primary synthetic routes, each with its own exothermic profile:
-
Reduction of 4-Bromo-2,6-difluorobenzoic acid or its aldehyde derivative: This is a common and direct method.
-
Reducing Agents: Borane complexes (e.g., BH₃·DMS) or metal hydrides (e.g., NaBH₄, LiAlH₄) are typically used. The reaction of these hydrides with the carbonyl compound is highly exothermic.
-
Exotherm Management: The key is the controlled, slow addition of the reducing agent to a cooled solution of the starting material.[14]
-
-
Formylation of 1-Bromo-3,5-difluorobenzene followed by reduction: This involves the formation of 4-Bromo-2,6-difluorobenzaldehyde as an intermediate.
-
Formylation Step: This step often involves the use of a strong base like n-butyllithium or lithium diisopropylamide (LDA) at low temperatures, followed by the addition of a formylating agent (e.g., DMF or N-formylpiperidine).[15] The initial metalation with the organolithium reagent is highly exothermic and requires strict temperature control.[3][4]
-
Reduction Step: The subsequent reduction of the aldehyde to the alcohol carries the same exothermic risks as described in the first route.
-
| Synthetic Route | Key Reagents | Primary Exothermic Step | Typical Temperature |
| Reduction of Carbonyl | BH₃·DMS, NaBH₄, LiAlH₄ | Addition of reducing agent | 0 °C to room temperature |
| Formylation then Reduction | n-BuLi or LDA, DMF | Addition of organolithium reagent | -78 °C to 0 °C |
Managing Organolithium Reagents
Q2: What are the critical safety precautions when working with n-butyllithium for the formylation step?
A2: n-Butyllithium (n-BuLi) is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air.[5][16] Strict adherence to safety protocols is mandatory.
-
Inert Atmosphere: All manipulations must be carried out under an inert atmosphere (argon or nitrogen) using Schlenk line techniques or in a glovebox.[17][18]
-
Anhydrous Conditions: n-BuLi reacts violently with water.[4] Ensure all glassware and solvents are rigorously dry.
-
Controlled Addition: Add n-BuLi slowly to the reaction mixture at a low temperature (typically -78 °C) to manage the highly exothermic metalation reaction.[3]
-
Proper Quenching: Unused n-BuLi must be quenched carefully. A common procedure involves slow addition to a stirred solution of isopropanol in an inert solvent, followed by methanol and then water.[12]
Reaction Monitoring and Control
Q3: How can I monitor the reaction to prevent thermal runaway?
A3: Continuous monitoring is crucial for safe reaction control.
-
Temperature Monitoring: Use a digital thermometer with the probe immersed in the reaction mixture to get an accurate reading of the internal temperature.
-
Visual Cues: Observe for signs of reaction initiation, such as bubbling or a change in color.[1] For Grignard reactions, the disappearance of the magnesium turnings is an indicator of reaction progression.[19]
-
In-situ Analysis: For larger-scale reactions, in-situ analytical techniques like reaction calorimetry (RC1) or FTIR spectroscopy can provide real-time data on heat flow and reagent concentration, allowing for proactive control of the reaction.[6][7][20]
Workflow Diagrams
Controlled Addition of a Reactive Reagent
Caption: Workflow for the controlled addition of a reactive reagent.
Troubleshooting a Sudden Exotherm
Caption: Decision tree for troubleshooting a sudden exotherm.
III. References
-
Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton EHS.
-
Kryk, H., & Hessel, G. (n.d.). Calorimetric investigation of the formation of Grignard reagents.
-
Pyrophorics - Organolithium Reagents - Standard Operating Procedure. (2012, December 14).
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016, November 12). PMC - NIH.
-
Common Standard Operating Procedure. (n.d.).
-
am Ende, D. J., Clifford, P. J., DeAntonis, D. M., SantaMaria, C., & Brenek, S. J. (n.d.). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up.
-
Heat release rates of isothermal Grignard reactions with different water concentrations. (n.d.). ResearchGate.
-
Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. (n.d.).
-
Controlling exothermic reactions in Grignard synthesis. (n.d.). Benchchem.
-
n-Butyllithium. (n.d.). Wikipedia.
-
Quenching of Pyrophoric Materials. (2016, November 22). Richmond Sarpong.
-
n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. (2023, May 11).
-
nbutyl lithium safety. (2024, June 7). YouTube.
-
Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. (n.d.).
-
This compound CAS#: 162744-59-4. (n.d.). ChemicalBook.
-
Caution! tert-Butylithium is extremely pyrophoric and must not be allowed to come into contact with the atmosphere. This reagent should only be handled by individuals trained in its proper and safe use. It is recommended that transfers be carried out by using a 20-mL or smaller glass syringe filled to no more than 2/3 capacity, or by cannula. For a discussion of procedures for handling air-sensitive reagents, see Aldrich Technical Bulletin AL-134. [Note added August 2009]. (n.d.). Organic Syntheses.
-
managing exothermic reactions during the synthesis of 4-(2,6-Dichlorophenyl)-1-butene. (n.d.). Benchchem.
-
Technical Support Center: Grignard Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. (n.d.). Benchchem.
-
Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. (n.d.). Benchchem.
-
Grignard Formation - Troubleshooting and Perfecting. (2021, September 10). Reddit.
-
SAFETY DATA SHEET. (2024, April 1). Fisher Scientific.
-
4-Bromo-2,6-difluorobenzaldehyde synthesis. (n.d.). ChemicalBook.
-
This compound. (n.d.). Chem-Impex.
-
This compound, 10 g, CAS No. 162744-59-4 | Research Chemicals. (n.d.).
-
162744-59-4 | this compound | Tetrahedron. (n.d.).
-
troubleshooting guide for Grignard reagent formation with (3-Bromobutyl)cyclopropane. (n.d.). Benchchem.
-
4-Bromo-2,6-difluorobenzaldehyde. (2025, August 26). ChemicalBook.
-
Grignard Reaction, Mechanism, Reagent and Cheat Sheet. (2020, February 20). Leah4Sci.
-
This compound 162744-59-4 | TCI EUROPE N.V.. (n.d.).
-
This compound, 2-methylpropyl ether. (n.d.). The NIST WebBook.
-
This compound 98.0+%, TCI America™ | Fisher Scientific. (n.d.).
-
162744-59-4 this compound AKSci N684. (n.d.).
-
Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase. (n.d.). ChemRxiv.
-
CAS 162744-59-4 this compound. (n.d.). BOC Sciences.
-
4-Bromo-2,6-difluorobenzaldehyde 96 537013-51-7. (n.d.). Sigma-Aldrich.
-
CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid. (n.d.). Google Patents.
-
Underrated Reducing Agents (Important Papers). (2025, January 7). YouTube.
-
537013-51-7|4-Bromo-2,6-difluorobenzaldehyde|BLD Pharm. (n.d.).
-
This compound, 2-methylbutyl ether. (n.d.). Cheméo.
-
4-Bromo-2,6-difluorobenzaldehyde | C7H3BrF2O | CID 2773290. (n.d.). PubChem.
-
4-Bromo-2,6-difluorobenzaldehyde | Biochemical Reagent. (n.d.). MedchemExpress.com.
-
Managing the exothermic nature of 1-Bromo-1-butene Grignard formation. (n.d.). Benchchem.
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Technical Support Center: Large-Scale Purification of 4-Bromo-2,6-difluorobenzyl alcohol
Welcome to the technical support center for the large-scale purification of 4-Bromo-2,6-difluorobenzyl alcohol (CAS 162744-59-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this critical pharmaceutical intermediate.[1] This document will address common challenges and provide practical, field-proven solutions to help you achieve high purity and yield in your large-scale operations.
Understanding the Molecule: Key Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to developing a robust purification strategy.
| Property | Value | Source |
| CAS Number | 162744-59-4 | [2] |
| Molecular Formula | C₇H₅BrF₂O | [2] |
| Molecular Weight | 223.01 g/mol | [2] |
| Appearance | White to yellow powder or crystals | [2] |
| Melting Point | 76-81 °C | [2] |
| Boiling Point | 250 °C | [2] |
| Solubility | Generally soluble in polar organic solvents like ethanol, methanol, and acetone.[3] Limited solubility in non-polar solvents like hexanes. | Inferred from general principles of solubility. |
Troubleshooting Guide: A Problem-Solution Approach
This section is structured to address specific issues you may encounter during the large-scale purification of this compound.
Issue 1: Low Purity After Initial Work-up
Question: My initial crude product of this compound shows significant impurities by TLC and HPLC analysis. What are the likely culprits and how can I perform a preliminary cleanup?
Answer: The most common impurities in crude this compound often stem from the synthetic route, typically the reduction of 4-Bromo-2,6-difluorobenzaldehyde.
Potential Impurities and Their Origins:
-
Unreacted 4-Bromo-2,6-difluorobenzaldehyde: Incomplete reduction is a common source of this impurity. The aldehyde is generally less polar than the corresponding alcohol.
-
4-Bromo-2,6-difluorobenzoic acid: Over-oxidation of the aldehyde or the alcohol, especially if exposed to air over extended periods, can lead to the formation of the corresponding carboxylic acid.[4]
-
Bis(4-bromo-2,6-difluorobenzyl) ether: This ether can form as a byproduct, particularly under acidic conditions or at elevated temperatures. This impurity is typically less polar than the target alcohol.
Troubleshooting Workflow for Preliminary Purification:
Caption: Preliminary purification workflow for crude this compound.
Issue 2: Difficulty with Crystallization
Question: I am attempting to purify this compound by recrystallization, but the product is "oiling out" or the yield is very low. What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point.[5] Low yield is often a result of using a suboptimal solvent system.[5]
Troubleshooting Crystallization:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" | The melting point of the compound is lower than the temperature at which it precipitates from the solution. The solution may be cooling too rapidly. | - Add a small amount of the "good" solvent (e.g., ethanol) to the hot solution to lower the saturation point. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Consider a different solvent system with a lower boiling point.[5] |
| Low Crystal Yield | - Too much solvent was used. - Premature crystallization during hot filtration. - The compound has significant solubility in the solvent even at low temperatures. | - Use the minimum amount of hot solvent required for complete dissolution. - Pre-heat the filtration apparatus to prevent premature crystallization. - Ensure the flask is thoroughly cooled in an ice bath for an extended period. - Concentrate the mother liquor to obtain a second crop of crystals.[5] |
| No Crystal Formation | - The solution is not supersaturated. - The chosen solvent is too effective, even at low temperatures. | - Evaporate some of the solvent to increase the concentration. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Consider a mixed solvent system where the compound is less soluble. |
Issue 3: Co-elution of Impurities During Column Chromatography
Question: I am using flash column chromatography for purification, but an impurity is co-eluting with my product. How can I improve the separation?
Answer: Co-elution is typically due to an inappropriate mobile phase or overloading the column.
Optimizing Chromatographic Separation:
-
Solvent System Optimization: The key to good separation is selecting the right mobile phase. Use thin-layer chromatography (TLC) to screen various solvent systems. For a moderately polar compound like this compound, a good starting point is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate.
-
Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a lower polarity mobile phase and gradually increase the polarity. This will help to first elute the less polar impurities (like the ether byproduct) before the desired alcohol, and then the more polar impurities (like the unreacted aldehyde) will elute after.
-
Column Loading: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude product loaded should be between 1-5% of the weight of the silica gel.
-
Dry Loading: If the crude product has poor solubility in the initial mobile phase, consider dry loading. Dissolve the crude material in a volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting free-flowing powder can be loaded onto the column.
Workflow for Method Development in Flash Chromatography:
Caption: A systematic approach to developing a flash chromatography purification method.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for a large-scale recrystallization of this compound?
A1: A mixed solvent system is often ideal for achieving high purity and good recovery. Based on the polarity of this compound, a good starting point would be an alcohol/water system, such as ethanol/water or isopropanol/water . The compound should be dissolved in the minimum amount of the hot alcohol, followed by the slow addition of hot water until the solution becomes slightly turbid. Then, a few drops of the hot alcohol are added to redissolve the precipitate, and the solution is allowed to cool slowly.[5]
Q2: Is vacuum distillation a viable option for purifying this compound on a large scale?
A2: Yes, vacuum distillation can be a suitable method for large-scale purification, especially for removing non-volatile impurities.[5] The atmospheric boiling point of this compound is 250 °C, at which temperature some degradation may occur.[2] By reducing the pressure, the boiling point can be significantly lowered, preventing thermal decomposition.[5] This method is particularly effective if the impurities have significantly different boiling points from the product.
Q3: How can I remove colored impurities from my product?
A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. After dissolving the crude material in a suitable hot solvent (before crystallization), a small amount of activated charcoal is added, and the mixture is stirred for a short period. The charcoal, along with the adsorbed impurities, is then removed by hot gravity filtration.
Q4: What safety precautions should be taken when handling this compound?
A4: According to the Safety Data Sheet (SDS), this compound can cause skin and serious eye irritation. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately and thoroughly with water.
Q5: My purified product appears to be degrading over time. How can I improve its stability?
A5: Benzyl alcohols can be susceptible to oxidation, especially when exposed to air and light, which can lead to the formation of the corresponding aldehyde and carboxylic acid.[4] The presence of fluorine atoms on the benzene ring generally increases the chemical stability of the molecule. To enhance long-term stability, store the purified this compound in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., nitrogen or argon). Storing at reduced temperatures can also slow down potential degradation.
Experimental Protocols
Protocol 1: Large-Scale Recrystallization using a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In a suitably sized reaction vessel, charge the crude this compound and the minimum amount of ethanol required to dissolve the solid at reflux.
-
Decolorization (Optional): If the solution is colored, cool it slightly and add a small amount of activated charcoal (approximately 1-2% by weight of the crude product). Reheat the mixture to reflux for 15-30 minutes.
-
Hot Filtration: Filter the hot solution through a pre-heated filter to remove any insoluble impurities or activated charcoal.
-
Induce Crystallization: To the hot filtrate, add hot deionized water dropwise with stirring until a persistent cloudiness is observed.
-
Clarification: Add a small amount of hot ethanol dropwise until the solution becomes clear again.
-
Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. Then, cool the flask in an ice bath for at least 2 hours to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.
Protocol 2: Large-Scale Flash Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes/ethyl acetate). Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, perform a dry loading as described in the troubleshooting section.
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product. The optimal gradient should be determined by prior TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
- Goetghebeur, M., et al. (Year). Purification and Properties of Benzyl Alcohol Oxidase from Botrytis cinerea. Bioscience, Biotechnology, and Biochemistry.
- Sparrow Chemical. (n.d.). Benzyl Alcohol Series.
- Key, B. D., et al. (Year).
- Merck P
- Ding, Y., et al. (Year). Fluorotelomer Alcohol Biodegradation Yields Poly- and Perfluorinated Acids. Department of Chemistry | University of Toronto.
- BenchChem. (2025). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups.
- ChemicalBook. (n.d.). 4-Bromo-2,6-difluorobenzaldehyde.
- PubChem. (n.d.). 4-Bromo-2,6-difluorobenzaldehyde.
- BenchChem. (2025).
- ChemicalBook. (n.d.). 4-Bromo-2,6-difluorobenzaldehyde synthesis.
- Sigma-Aldrich. (n.d.). 4-Bromo-2,6-difluorobenzaldehyde 96%.
- Oregon State University. (2005). Experimental Chemistry II.
- BenchChem. (2025).
- Process for producing absolute alcohol by solvent extraction and vacuum distillation. (1985).
- Process for the production of halogenated alcohols. (1970).
- BenchChem. (n.d.).
- BOC Sciences. (n.d.). CAS 162744-59-4 this compound.
- Preparation of 4-bromo-2,6-difluoro benzoic acid. (2007).
- BenchChem. (2025).
- Process for the purification of benzyl alcohol. (1970).
- Chromatography Forum. (2011). Benzyl Alcohol Fundamentals.
- Chem-Impex. (n.d.). This compound.
- Common Solvents for Crystalliz
- Goetghebeur, M., et al. (n.d.).
- BevZero. (2024).
- Sigma-Aldrich. (n.d.). This compound 98%.
- BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-3,6-dichlorobenzyl alcohol.
- AK Scientific. (n.d.). 162744-59-4 this compound.
- Process for producing absolute alcohol by solvent extraction and vacuum distillation. (1985).
Sources
Validation & Comparative
validation of 4-Bromo-2,6-difluorobenzyl alcohol purity by HPLC
An In-Depth Technical Guide to the Validation of 4-Bromo-2,6-difluorobenzyl Alcohol Purity by High-Performance Liquid Chromatography (HPLC)
This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound. As a critical building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs), ensuring its purity is paramount to the safety and efficacy of the final drug product. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
The Analytical Imperative: Why Purity Validation Matters
This compound (CAS 162744-59-4) is a halogenated aromatic compound whose reactivity is harnessed in various synthetic pathways.[][2][3][4] The presence of impurities, whether from the synthetic route (e.g., starting materials, by-products) or degradation, can have significant consequences, including altered reaction kinetics, the formation of undesired side products, and the introduction of potentially toxic components into the final API.
Therefore, a robust, validated analytical method is not merely a quality control checkpoint; it is a fundamental component of process understanding and regulatory compliance. The principles outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures," which provides a comprehensive framework for ensuring that an analytical method is suitable for its intended purpose.[5][6][7]
Method Development Strategy: A Logic-Driven Approach
The physicochemical properties of this compound—a substituted aromatic ring making it UV-active, and the presence of polar functional groups (hydroxyl) alongside a non-polar core—make reversed-phase HPLC (RP-HPLC) the chromatographic mode of choice.[8][9][10] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; hydrophobic molecules are retained longer on the column.[8][9]
Causality Behind Experimental Choices
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the universally accepted starting point for RP-HPLC method development due to its wide applicability and strong hydrophobic retention.[9][11] The aromatic ring of the analyte will interact favorably with the C18 chains via van der Waals forces. For halogenated aromatics, alternative phases like Phenyl or Pentafluorophenyl (PFP) can offer different selectivity by introducing π-π interactions, which can be invaluable for separating structurally similar impurities.[11][12] However, for a baseline purity method, a modern, end-capped C18 column provides excellent peak shape and resolution.
-
Mobile Phase Composition: The mobile phase must be tailored to achieve optimal retention and separation. A gradient of a polar aqueous component (e.g., water) and a miscible, less polar organic solvent (e.g., acetonitrile or methanol) is ideal.[8]
-
Acetonitrile is often preferred over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.
-
A buffered aqueous phase (e.g., phosphate or acetate buffer) is crucial if ionizable impurities are expected. Maintaining a consistent pH prevents shifts in retention time.[11] For this compound, which is not readily ionizable, a simple water/acetonitrile gradient is often sufficient.
-
-
Detection Wavelength: The presence of the benzene ring provides a strong chromophore. An analysis using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector allows for the determination of the UV absorbance maximum (λ-max), ensuring maximum sensitivity. For substituted benzyl alcohols, a wavelength in the range of 210-230 nm is typically effective for detecting both the main component and potential aromatic impurities.[13][14]
The Workflow: From Sample to Validated Result
The following diagram outlines the logical flow for the validation of this compound purity.
Caption: HPLC method validation workflow.
Experimental Protocol: A Validated HPLC Method
This section provides a detailed, step-by-step methodology that has been optimized for the purity determination of this compound.
Instrumentation and Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD/PDA detector.
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.
-
Reagents: HPLC-grade acetonitrile, purified water (18.2 MΩ·cm), this compound reference standard (>99.5% purity).
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | Purified Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 40% B; 2-15 min: 40-90% B; 15-18 min: 90% B; 18-18.1 min: 90-40% B; 18.1-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Detection Wavelength | 220 nm |
| Run Time | 25 minutes |
Preparation of Solutions
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Reference Standard Solution, using the sample to be tested.
System Suitability Testing (SST)
Before sample analysis, perform five replicate injections of the Reference Standard Solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (Asymmetry): ≤ 1.5
-
Theoretical Plates (N): ≥ 5000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%
Rationale: SST is a non-negotiable part of any validated method. It ensures that the chromatographic system is performing adequately on the day of analysis, guaranteeing the trustworthiness of the generated data.[5]
Comparative Analysis: Differentiating Batch Purity
To demonstrate the method's capability, two hypothetical batches of this compound were analyzed. Batch A represents a high-purity sample from a well-controlled process, while Batch B is a sample from a less optimized synthesis, containing a known process-related impurity (4-Bromo-2,6-difluorobenzaldehyde).
| Parameter | Batch A Results | Batch B Results |
| Retention Time (Main Peak) | 10.2 min | 10.2 min |
| Area % (Main Peak) | 99.85% | 98.10% |
| Impurity 1 (RT ~11.5 min) | Not Detected | 1.62% (4-Bromo-2,6-difluorobenzaldehyde) |
| Other Unknown Impurities | 0.15% | 0.28% |
| Calculated Purity (Area %) | 99.85% | 98.10% |
The data clearly shows the method's ability to separate the main analyte from a key process impurity and quantify their respective levels, allowing for a direct and objective comparison of batch quality.
Specificity and Forced Degradation
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] To prove this, forced degradation studies are essential. The sample is subjected to stress conditions to intentionally degrade it.[13][15][16]
-
Acid Hydrolysis: 1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 1 M NaOH at 60°C for 2 hours.
-
Oxidation: 6% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 48 hours.
-
Photolytic: ICH-compliant light exposure.
The chromatograms from the stressed samples must demonstrate that the degradation product peaks are well-resolved from the main analyte peak. The peak purity analysis (via DAD/PDA) of the main peak should pass, confirming no co-eluting degradants.
Caption: Potential impurity and degradation profile.
Expected degradation pathways for benzyl alcohols include oxidation to the corresponding aldehyde and subsequently to the carboxylic acid.[17][18] The synthesis of the corresponding aldehyde often starts from 1-bromo-3,5-difluorobenzene, making it a potential impurity if carried through.[19]
Conclusion: A Foundation for Quality
This guide has detailed a systematic approach to the validation of an HPLC method for determining the purity of this compound. By grounding the methodology in scientific principles and adhering to regulatory guidelines like ICH Q2(R1), the resulting analytical procedure is robust, reliable, and fit for its intended purpose.[5][6][7][20] This method serves as a critical tool for ensuring the quality of this key synthetic intermediate, thereby safeguarding the integrity of the entire drug development and manufacturing process.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency. [Link]
- HPLC separation of related halogenated aromatic, any one??
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Quality Guidelines.
- ICH Q2 R1: Mastering Analytical Method Valid
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
- Forced Degradation Studies on Sodium Picosulfate and Separation of 15 Process Related Impurities/Degradants by HPLC.
- Reversed-phase chrom
- Stability-indicating RP-HPLC method for the determination of doxepin, benzyl alcohol and capsaicin in bulk & pharmaceutical dosage forms. JETIR. [Link]
- Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. [Link]
- Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegrad
- Normal-phase vs.
- Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]
- Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. PubMed. [Link]
- HPLC analytical Method development: an overview. PharmaCores. [Link]
- This compound 98.0+%, TCI America™. Fisher Scientific. [Link]
- 162744-59-4 | this compound. Tetrahedron. [Link]
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- 18. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. ICH Official web site : ICH [ich.org]
spectroscopic analysis (1H NMR, 13C NMR) for structure confirmation of 4-Bromo-2,6-difluorobenzyl alcohol
In the landscape of pharmaceutical and materials science research, the unequivocal structural confirmation of novel and intermediate compounds is paramount. For molecules such as 4-Bromo-2,6-difluorobenzyl alcohol, a versatile building block in the synthesis of bioactive molecules and advanced polymers, rigorous analytical characterization is the bedrock of reliable scientific progression. This guide provides an in-depth technical comparison of spectroscopic methods for the structural elucidation of this compound, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the theoretical underpinnings and practical application of ¹H and ¹³C NMR, present predicted spectral data based on established principles, and contrast these findings with alternative analytical techniques.
The Central Role of NMR in Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of organic structure determination, offering an unparalleled window into the molecular framework.[1][2][3][4] The technique is founded on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at a specific frequency, known as the resonance frequency. This frequency is exquisitely sensitive to the local electronic environment of each nucleus, providing a unique fingerprint of its position within the molecule.
For a molecule with the complexity of this compound, NMR provides critical information on:
-
The number of chemically distinct protons and carbons.
-
The electronic environment of each nucleus (chemical shift).
-
The connectivity of atoms through spin-spin coupling.
-
The number of protons attached to each carbon (via DEPT).
Predicted ¹H NMR Analysis of this compound
The ¹H NMR spectrum is predicted to exhibit three distinct signals corresponding to the aromatic protons, the benzylic protons, and the hydroxyl proton. The analysis of these signals, including their chemical shift (δ), integration, and multiplicity, allows for a comprehensive structural assignment.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-3/H-5 | ~ 7.1 - 7.3 | Triplet (t) | 2H | Aromatic Protons |
| H-α | ~ 4.8 | Singlet (s) | 2H | Benzylic Protons (-CH₂OH) |
| H-hydroxyl | Variable (~1.5 - 3.0) | Singlet (s, broad) | 1H | Hydroxyl Proton (-OH) |
Justification of Predicted ¹H NMR Spectrum:
-
Aromatic Protons (H-3/H-5): The two aromatic protons are chemically equivalent due to the symmetry of the molecule. They are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms (n+1 rule does not directly apply, but a triplet is expected from coupling to two equivalent I=1/2 nuclei). The electron-withdrawing nature of the bromine and fluorine atoms will deshield these protons, causing them to resonate downfield in the aromatic region.
-
Benzylic Protons (H-α): The two protons of the benzylic alcohol group are chemically equivalent and are not coupled to any neighboring protons, thus they are predicted to appear as a singlet. The adjacent electronegative oxygen atom will cause a downfield shift.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It often appears as a broad singlet and may not show coupling to other protons due to rapid exchange.
Predicted ¹³C NMR and DEPT Analysis of this compound
The proton-decoupled ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms.[5][6] A Distortionless Enhancement by Polarization Transfer (DEPT) experiment further elucidates the structure by differentiating between CH, CH₂, and CH₃ groups.[7][8][9][10][11]
Table 2: Predicted ¹³C NMR and DEPT Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| C-1 | ~ 120 - 125 | No Signal | Quaternary Carbon (C-CH₂OH) |
| C-2/C-6 | ~ 160 - 165 (d, ¹JC-F) | No Signal | Quaternary Carbons (C-F) |
| C-3/C-5 | ~ 115 - 120 (t, ²JC-F) | Positive | Aromatic CH |
| C-4 | ~ 110 - 115 | No Signal | Quaternary Carbon (C-Br) |
| C-α | ~ 60 - 65 | Negative | Benzylic Carbon (-CH₂OH) |
Justification of Predicted ¹³C NMR Spectrum:
-
Aromatic Carbons: The symmetry of the molecule results in four distinct signals for the six aromatic carbons.
-
C-2/C-6: These carbons are directly bonded to highly electronegative fluorine atoms, causing a significant downfield shift. A large one-bond coupling constant (¹JC-F) will result in a doublet in the proton-coupled spectrum.
-
C-3/C-5: These carbons will appear as a positive signal in the DEPT-135 spectrum, confirming they are CH groups. They will exhibit a smaller two-bond coupling (²JC-F) to the adjacent fluorine atoms, appearing as a triplet in the proton-coupled spectrum.
-
C-1 and C-4: These are quaternary carbons and will not appear in the DEPT spectra. Their chemical shifts are influenced by the attached substituents (-CH₂OH and -Br, respectively).
-
-
Benzylic Carbon (C-α): This carbon, bonded to the hydroxyl group, will appear as a negative signal in the DEPT-135 spectrum, confirming it is a CH₂ group.
Experimental Protocol: NMR Spectroscopic Analysis
A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.
Sample Preparation:
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[12][13][14][15]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[12]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[15] Gentle vortexing or sonication can aid dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles.[14]
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.[15]
Data Acquisition:
-
Instrument Setup: The NMR spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: The magnetic field homogeneity is optimized through a process called shimming to obtain sharp, well-resolved peaks.
-
¹H NMR Acquisition: A standard pulse-acquire sequence is used to obtain the ¹H NMR spectrum.
-
¹³C NMR and DEPT Acquisition: A proton-decoupled pulse sequence is used for the standard ¹³C NMR spectrum. DEPT-90 and DEPT-135 experiments are run to determine the multiplicity of each carbon signal.
Comparative Analysis with Alternative Techniques
While NMR is the most powerful tool for complete structure elucidation, other spectroscopic techniques provide complementary and confirmatory data.
Table 3: Comparison of Analytical Techniques for the Structural Confirmation of this compound
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed information on the carbon-hydrogen framework, connectivity, and electronic environment. | Unambiguous structure determination. | Requires a larger sample size for ¹³C NMR; can be time-consuming. |
| FTIR Spectroscopy | Identification of functional groups (e.g., -OH, C-Br, C-F, aromatic C-H).[16][17][18][19][20] | Fast, sensitive, and requires a small sample size. | Provides limited information on the overall molecular structure and connectivity. |
| Mass Spectrometry | Determination of the molecular weight and fragmentation pattern.[21][22][23][24][25] | High sensitivity and accuracy in molecular weight determination. | Does not provide detailed information on the connectivity of atoms. |
Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy would confirm the presence of key functional groups in this compound. Expected characteristic absorption bands would include a broad peak around 3200-3600 cm⁻¹ for the O-H stretch of the alcohol, sharp peaks in the 1000-1400 cm⁻¹ region for the C-F stretches, and a peak in the 500-600 cm⁻¹ range for the C-Br stretch. Aromatic C-H stretching and bending vibrations would also be observed.
Mass Spectrometry (MS):
Mass spectrometry would provide the exact molecular weight of the compound, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum would offer additional structural clues, such as the loss of the -CH₂OH group or a bromine atom.
Conclusion
The structural confirmation of this compound is most definitively achieved through a combination of ¹H and ¹³C NMR spectroscopy, including DEPT experiments. This comprehensive approach provides an unambiguous map of the molecular architecture. While techniques like FTIR and mass spectrometry serve as valuable and rapid complementary methods for confirming the presence of functional groups and determining the molecular weight, they lack the detailed structural insights afforded by NMR. The predicted NMR data presented in this guide, based on fundamental spectroscopic principles, provides a robust framework for researchers to interpret their experimental findings and confidently verify the structure of this important chemical intermediate.
Visualizing the Workflow
Figure 1: An overview of the analytical workflow for the structural confirmation of this compound.
References
- ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. ACD/Labs.
- ACS Publications. (n.d.). Prediction of 1H NMR Coupling Constants with Associative Neural Networks Trained for Chemical Shifts.
- Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts.
- Broad Institute. (n.d.). What is Mass Spectrometry? Broad Institute.
- Wikipedia. (n.d.). J-coupling. Wikipedia.
- CASPRE. (n.d.). 13C NMR Predictor. CASPRE.
- Taylor & Francis. (n.d.). 13C NMR chemical shift prediction of diverse chemical compounds. Taylor & Francis Online.
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A Comparative Guide to the Reactivity of 4-Bromo-2,6-difluorobenzyl Alcohol and 4-bromobenzyl Alcohol
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the judicious selection of building blocks is paramount. Substituted benzyl alcohols are foundational intermediates, but their reactivity can be dramatically altered by the nature and position of substituents on the aromatic ring. This guide provides an in-depth comparative analysis of two such analogs: 4-Bromo-2,6-difluorobenzyl alcohol and 4-bromobenzyl alcohol .
While both molecules share a common 4-bromobenzyl scaffold, the presence of two ortho-fluorine atoms in the former introduces profound electronic and steric changes. This guide will dissect these differences, explaining the underlying chemical principles and providing a framework for predicting their behavior in key synthetic transformations. We will explore their comparative reactivity in oxidation and nucleophilic substitution reactions, supported by theoretical insights and detailed experimental protocols designed for a comparative study.
Theoretical Framework: The Decisive Impact of Ortho-Fluorine Substitution
The difference in reactivity between these two alcohols stems primarily from the potent electronic and steric effects exerted by the fluorine atoms. Halogens exhibit a dual electronic nature: a powerful electron-withdrawing inductive effect (-I) due to their high electronegativity, and a weaker electron-donating resonance (mesomeric) effect (+M) via their lone pairs.[1][2]
-
4-bromobenzyl alcohol : The single bromine atom at the para-position has a modest electron-withdrawing inductive effect and a weak resonance effect. Its overall impact on the benzylic position is relatively minor compared to the difluoro analog.
-
This compound : The two fluorine atoms flanking the benzyl moiety are highly significant. Fluorine is the most electronegative element, and its inductive effect is exceptionally strong (σI = 0.51).[3] This effect, exerted by two ortho-substituents, powerfully withdraws electron density from the aromatic ring and, by extension, from the benzylic carbon. While fluorine can technically donate lone-pair electrons via resonance, the inductive effect is overwhelmingly dominant.[3] This creates a more electron-deficient (electrophilic) benzylic carbon but also destabilizes any positive charge development at that position.
Caption: Electronic influence of substituents on the benzyl alcohol core.
Comparative Reactivity Analysis
Oxidation to Benzaldehydes
The oxidation of a benzyl alcohol to its corresponding aldehyde typically involves the removal of a hydride (H⁻) from the benzylic carbon in the rate-determining step. This process often leads to a transition state with developing positive charge on the benzylic carbon.
-
Prediction: Electron-withdrawing groups on the aromatic ring destabilize this positive character, thereby retarding the reaction rate.[4][5][6] Consequently, This compound is expected to be significantly less reactive towards oxidation than 4-bromobenzyl alcohol. The intense inductive effect of the two ortho-fluorines makes the benzylic C-H bond stronger and the formation of a partially positive benzylic carbon in the transition state energetically less favorable.
Nucleophilic Substitution of the Hydroxyl Group
The hydroxyl group is a poor leaving group and requires activation, typically by protonation under acidic conditions, to form a good leaving group (H₂O).[7] The subsequent substitution can occur via an Sₙ1 or Sₙ2 mechanism.
-
Sₙ1 Pathway: This mechanism proceeds through a benzyl carbocation intermediate. Strong electron-withdrawing groups severely destabilize carbocations. The two fluorine atoms in this compound would make the formation of the corresponding benzyl carbocation extremely difficult. Therefore, reactivity via an Sₙ1 mechanism will be drastically lower for this compound compared to 4-bromobenzyl alcohol .[8]
-
Sₙ2 Pathway: In this concerted mechanism, a nucleophile attacks the electrophilic benzylic carbon. The analysis here is more nuanced:
-
Electronic Effect: The strong inductive pull of the ortho-fluorines makes the benzylic carbon of this compound more electron-deficient and, in principle, a more potent electrophile for nucleophilic attack.
-
Steric Effect: Conversely, the same ortho-fluorines provide significant steric hindrance, impeding the nucleophile's approach to the reaction center.[2]
-
-
Overall Prediction for Substitution: For most nucleophilic substitution reactions, the steric hindrance from the ortho-fluorines is likely to be the dominant factor, slowing the reaction down. While the benzylic carbon is electronically activated, it is sterically shielded. Therefore, This compound is predicted to be less reactive in typical Sₙ2 reactions than 4-bromobenzyl alcohol.
Quantitative Data Summary
While direct kinetic comparisons are scarce in published literature, the expected outcomes based on established chemical principles can be summarized. The following table provides a qualitative and predictive comparison.
| Feature | 4-bromobenzyl alcohol | This compound | Rationale |
| Oxidation Rate | Faster | Slower | The two electron-withdrawing fluorine atoms destabilize the positive character of the transition state.[4][5] |
| Sₙ1 Reactivity | Favorable (for a primary benzyl) | Highly Unfavorable | The two fluorine atoms strongly destabilize the benzyl carbocation intermediate.[8] |
| Sₙ2 Reactivity | Moderate | Slow | Steric hindrance from the two ortho-fluorine atoms impedes the nucleophile's approach.[2] |
| Benzylic Carbon Electrophilicity | Moderate | High | The strong inductive effect of two fluorine atoms significantly withdraws electron density.[3] |
Experimental Protocols for Comparative Analysis
To empirically validate the theoretical predictions, the following detailed protocols are provided. These experiments are designed to be run in parallel under identical conditions to ensure a reliable comparison.
Protocol 1: Comparative Oxidation using Pyridinium Chlorochromate (PCC)
This protocol details a standard, mild oxidation of the benzyl alcohols to their corresponding aldehydes.
Caption: Workflow for the comparative oxidation experiment.
Methodology:
-
Preparation: In two separate 100 mL round-bottom flasks equipped with magnetic stir bars, dissolve 1.0 mmol of 4-bromobenzyl alcohol and 1.0 mmol of this compound, respectively, in 20 mL of anhydrous dichloromethane (DCM).
-
Reagent Addition: To each flask, add 1.5 mmol (1.5 equivalents) of pyridinium chlorochromate (PCC) in one portion.
-
Reaction: Stir the resulting mixtures vigorously at room temperature (approx. 23°C).
-
Monitoring: Monitor the progress of each reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) at 15-minute intervals, noting the disappearance of the starting alcohol spot.
-
Work-up: Once the starting material is consumed (or after a set time, e.g., 4 hours, for comparison), dilute each reaction mixture with 20 mL of diethyl ether. Pass the mixture through a short plug of silica gel, washing with additional diethyl ether.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aldehyde.
-
Analysis: Determine the yield of each product. Analyze the purity and confirm the structure using ¹H NMR spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). The reaction of 4-bromobenzyl alcohol is expected to reach completion significantly faster.
Protocol 2: Comparative Nucleophilic Substitution to form Benzyl Bromides
This protocol uses phosphorus tribromide (PBr₃) to convert the alcohols to the corresponding benzyl bromides, a reaction that proceeds via an Sₙ2-like mechanism for primary alcohols.
Caption: Generalized pathway for the Sₙ2 conversion of a benzyl alcohol to a benzyl bromide.
Methodology:
-
Preparation: In two separate 50 mL round-bottom flasks under a nitrogen atmosphere, dissolve 1.0 mmol of 4-bromobenzyl alcohol and 1.0 mmol of this compound, respectively, in 15 mL of anhydrous diethyl ether. Cool the flasks to 0°C in an ice bath.
-
Reagent Addition: To each flask, add 0.4 mmol (0.4 equivalents) of phosphorus tribromide (PBr₃) dropwise via syringe over 5 minutes.
-
Reaction: Allow the mixtures to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 3 hours.
-
Monitoring: Monitor the reactions by TLC, observing the conversion of the alcohol to the less polar bromide product.
-
Quenching: After 3 hours, carefully quench each reaction by slowly adding 10 mL of ice-cold water.
-
Extraction: Transfer the mixtures to separatory funnels. Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic phase with saturated aqueous sodium bicarbonate solution (15 mL) and then brine (15 mL). Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Analysis: Compare the yields of the resulting benzyl bromides. The yield from 4-bromobenzyl alcohol is expected to be higher due to reduced steric hindrance.
Conclusion
The presence of two ortho-fluorine atoms in This compound fundamentally alters its reactivity profile compared to 4-bromobenzyl alcohol . The strong inductive electron withdrawal deactivates the molecule towards reactions that involve the formation of a positive charge at the benzylic position, such as oxidation and Sₙ1-type substitutions. In Sₙ2 reactions, the electronic activation of the benzylic carbon is counteracted by significant steric hindrance from the ortho-fluorines, leading to an overall decrease in reactivity.
Practical Implications for Researchers:
-
Choose 4-bromobenzyl alcohol for transformations requiring higher reactivity at the benzylic position, such as rapid oxidation or standard nucleophilic substitutions.
-
Select This compound when the goal is to introduce the 4-bromo-2,6-difluorophenyl moiety and subsequent reactions will occur at the bromine atom (e.g., cross-coupling), or when reduced reactivity at the alcohol function is desirable to prevent side reactions. The fluorinated compound also serves as a valuable building block for introducing fluorine into a target molecule to modulate its physicochemical and biological properties.[9]
This guide provides a predictive framework grounded in established chemical principles. Researchers should use the provided protocols as a starting point for their own empirical investigations to determine the optimal substrate for their specific synthetic challenges.
References
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- Rathore, R., & Kochi, J. K. (1995). Electron-Transfer versus SN2 Mechanisms in the Substitution Reactions of Benzyl Halides. The Journal of Physical Chemistry, 99(51), 1763-1773.
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The Fluorine Factor: A Comparative Guide to the Biological Activity of 4-Bromo-2,6-difluorobenzyl Alcohol Derivatives and Their Non-fluorinated Analogs
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to profound alterations in biological activity. This guide provides a comparative analysis of the biological properties of derivatives of 4-bromo-2,6-difluorobenzyl alcohol versus their non-fluorinated 4-bromobenzyl alcohol analogs. While direct comparative studies are limited, this document synthesizes available data to offer insights into the impact of di-ortho-fluorination on the antimicrobial and anticancer potential of this important class of compounds. We will delve into the rationale behind these comparisons, present available experimental data, and provide detailed protocols for key biological assays.
The Influence of Fluorination: More Than Just an Atomic Swap
Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can dramatically influence a molecule's pharmacokinetic and pharmacodynamic profile. In the context of benzyl alcohol derivatives, the introduction of two fluorine atoms at the ortho positions to the hydroxymethyl group can induce significant conformational changes. Research has shown that while ortho-fluorination can increase the hydrogen-bond acidity of the hydroxyl group, the presence of two ortho-fluorine atoms in 2,6-difluorobenzyl alcohols can lead to a decrease in this acidity. This is attributed to intramolecular interactions between the fluorine atoms and the hydroxyl group, which can alter the molecule's interaction with biological targets.
This modulation of hydrogen-bonding capacity is a critical consideration in drug design, as it can directly impact binding affinity to enzymes and receptors. Furthermore, fluorination can enhance metabolic stability by blocking sites of oxidative metabolism and increase lipophilicity, which can improve membrane permeability.
Comparative Biological Activity: A Look at the Evidence
Antimicrobial Activity
Derivatives of both 4-bromobenzyl alcohol and fluorinated benzyl alcohols have been investigated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 1: Antimicrobial Activity of Non-fluorinated 4-Bromobenzyl Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 4-Bromobenzyl bromide | Streptococcus pyogenes | 0.5 | [1] |
| 4-Bromobenzyl bromide | Enterococcus faecalis | 2 | [1] |
| 4-Bromobenzyl bromide | Staphylococcus aureus | 4 | [1] |
| 4-Bromobenzyl bromide | Klebsiella pneumoniae | 4 | [1] |
| 4-Bromobenzyl bromide | Salmonella typhi | 4 | [1] |
Note: The data in this table is for a derivative of 4-bromobenzyl alcohol (the bromide) and is presented to illustrate the antimicrobial potential of this scaffold.
Anticancer Activity
The cytotoxic effects of benzyl alcohol derivatives against various cancer cell lines are often evaluated using the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Anticancer Activity of Non-fluorinated Benzyl Alcohol Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Bromobenzyl alcohol | MDA-MB-231 (Breast) | 59.90 ± 3.9 | [2] |
| Benzyl alcohol derivative 10 | MDA-MB-231 (Breast) | 35.40 ± 4.2 | [2] |
| Benzyl alcohol derivative 9 | MDA-MB-231 (Breast) | 82.70 ± 6.7 | [2] |
| Benzyl alcohol derivative 12 | MDA-MB-231 (Breast) | 78.71 ± 8.3 | [2] |
Note: The data in this table is for 4-bromobenzyl alcohol and other non-fluorinated derivatives to provide a baseline for the anticancer potential of this class of compounds.
While specific IC50 values for anticancer activity of this compound derivatives are not available in the provided search results, the literature on fluorinated compounds in oncology is extensive. Fluorination is a common strategy to enhance the efficacy of anticancer agents. For instance, the well-known anticancer drug 5-fluorouracil relies on the presence of fluorine for its mechanism of action. It is plausible that the introduction of the di-fluoro substitution pattern in the 4-bromobenzyl alcohol scaffold could lead to derivatives with enhanced cytotoxic activity.
Experimental Protocols
To facilitate further research in this area, detailed protocols for the evaluation of antimicrobial and anticancer activities are provided below.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[3][4]
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound derivatives and non-fluorinated analogs)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Test Compound Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Serial Dilutions:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the test compound working solution (diluted from the stock in CAMHB to twice the highest desired test concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the final bacterial suspension.
-
The final volume in each well will be 200 µL.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.
-
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Test compounds
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used for the compounds) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for another 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.
-
Caption: Workflow for the MTT cytotoxicity assay.
Synthesis of Derivatives
The biological evaluation of these compounds relies on their successful synthesis. Ethers and esters are common derivatives that can be prepared from the parent alcohols.
Williamson Ether Synthesis
A general method for the synthesis of ethers from alcohols is the Williamson ether synthesis.
Caption: General scheme of the Williamson ether synthesis.
A specific protocol for the synthesis of 4-bromobenzyl methyl ether involves the reaction of 4-bromobenzyl alcohol with sodium hydride followed by methyl iodide in DMF.[7]
Ester Synthesis
Esters can be readily synthesized from alcohols by reaction with a carboxylic acid or an acyl chloride.
Caption: General schemes for ester synthesis from an alcohol.
Conclusion and Future Directions
The strategic placement of fluorine atoms on a benzyl alcohol scaffold has the potential to significantly modulate its biological activity. While direct comparative data for this compound derivatives and their non-fluorinated analogs is sparse, the foundational principles of medicinal chemistry suggest that such fluorination could enhance antimicrobial and anticancer properties. The decreased hydrogen-bond donating capacity of the di-ortho-fluorinated scaffold presents an interesting structural feature that could be exploited in the design of more selective and potent therapeutic agents.
This guide highlights the need for systematic studies that directly compare the biological activities of these two classes of compounds. Such research would provide invaluable structure-activity relationship (SAR) data, guiding the future design of novel drugs with improved efficacy. The provided protocols offer a starting point for researchers to undertake these important investigations.
References
- Barnes, L. V., Heithoff, D. M., Mahan, S. P., House, J. K., & Mahan, M. J. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols.
- PrepChem. (n.d.). Synthesis of 4-bromobenzyl methyl ether.
- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Bogdan, E., et al. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. Chemistry – A European Journal, 21(32), 11462-11474.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Journal of King Saud University - Science, 28(4), 305-311.
- Madrid, A., et al. (2013). Preliminary antiproliferative evaluation of natural, synthetic benzaldehydes and benzyl alcohols. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, 12(5), 481-489.
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- 7. prepchem.com [prepchem.com]
A Senior Application Scientist's Guide to Assessing the Purity of 4-Bromo-2,6-difluorobenzyl Alcohol
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which the integrity of research and the safety of therapeutics are built. 4-Bromo-2,6-difluorobenzyl alcohol is a key building block in the synthesis of a variety of pharmacologically active molecules and advanced materials.[1] Its unique substitution pattern, featuring both bromine and fluorine atoms, imparts specific reactivity and properties that are highly sought after in medicinal chemistry. However, the very processes that create this valuable molecule can also introduce impurities that may have unintended consequences in downstream applications.
This guide provides a comprehensive framework for assessing the purity of commercially available this compound. We will delve into the likely impurities based on synthetic routes and degradation pathways, and compare the most effective analytical techniques for their detection and quantification. This document is designed to be a practical resource, offering not just theoretical explanations but also detailed experimental protocols and data interpretation insights to empower researchers to make informed decisions about the quality of this critical reagent.
The Landscape of Potential Impurities
A thorough understanding of potential impurities is the first step in developing a robust analytical strategy. Impurities in this compound can be broadly categorized into three classes: process-related impurities, degradation products, and residual solvents.
Process-Related Impurities: These are substances that are introduced or formed during the synthesis of the final product. A common synthetic route to this compound involves the reduction of the corresponding aldehyde, 4-Bromo-2,6-difluorobenzaldehyde. This aldehyde is often prepared from 1-bromo-3,5-difluorobenzene. Based on this, potential process-related impurities include:
-
Unreacted Starting Materials: Residual amounts of 1-bromo-3,5-difluorobenzene and 4-bromo-2,6-difluorobenzaldehyde.
-
Intermediates and By-products: Incomplete reactions or side reactions can lead to the presence of various intermediates. For instance, over-reduction could potentially lead to the formation of 4-bromo-2,6-difluorotoluene.
Degradation Products: These impurities arise from the decomposition of this compound during storage or handling. Like many benzyl alcohols, it is susceptible to oxidation. Key degradation products to monitor include:
-
4-Bromo-2,6-difluorobenzaldehyde: The primary oxidation product.
-
4-Bromo-2,6-difluorobenzoic acid: Further oxidation of the aldehyde leads to the corresponding carboxylic acid.
Residual Solvents: Organic volatile impurities from the manufacturing and purification processes can be present in the final product.[2] Common solvents used in organic synthesis such as tetrahydrofuran (THF), ethyl acetate, and dichloromethane could be present.
A Multi-Pronged Analytical Approach for Comprehensive Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a thorough evaluation. This guide will focus on a triad of powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The following diagram illustrates the logical workflow for a comprehensive purity assessment of this compound.
Caption: Workflow for the comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is the workhorse for purity determination of non-volatile and thermally labile compounds in the pharmaceutical industry. A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the parent compound from its process-related and degradation impurities.
Causality Behind Experimental Choices
The selection of the stationary phase, mobile phase, and detection wavelength is critical for achieving optimal separation and sensitivity. A C18 column is a versatile and robust choice for the separation of moderately polar aromatic compounds like this compound. The mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve good resolution between the main peak and potential impurities. Gradient elution is often preferred over isocratic elution as it can provide better separation of a wider range of impurities with varying polarities in a reasonable timeframe. UV detection is suitable for this analyte due to the presence of the aromatic ring.
Experimental Protocol: A Representative RP-HPLC Method
This protocol provides a starting point for the development of a validated HPLC method for the purity analysis of this compound.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 40% B5-20 min: 40% to 90% B20-25 min: 90% B25-27 min: 90% to 40% B27-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Caption: Experimental workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents
GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds. In the context of this compound purity assessment, its primary roles are the identification and quantification of residual solvents and volatile process-related impurities.
Causality Behind Experimental Choices
A low-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), is generally suitable for the separation of a wide range of volatile organic compounds. The use of a mass spectrometer as a detector provides definitive identification of the separated components based on their mass spectra. Headspace sampling is often employed for the analysis of residual solvents to avoid contamination of the GC system with the non-volatile analyte.
Experimental Protocol: Headspace GC-MS for Residual Solvents
This protocol outlines a general method for the analysis of residual solvents in this compound.
Instrumentation:
-
GC-MS system with a headspace autosampler.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | DB-624, 30 m x 0.32 mm, 1.8 µm film thickness or equivalent |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min |
| Oven Program | Initial: 40°C for 5 minRamp: 10°C/min to 240°CHold: 5 min at 240°C |
| Injector Temperature | 250°C |
| Transfer Line Temp | 250°C |
| Ion Source Temp | 230°C |
| Mass Range | 35-350 amu |
Headspace Parameters:
| Parameter | Condition |
|---|---|
| Vial Equilibration Temp | 80°C |
| Vial Equilibration Time | 30 min |
| Loop Temperature | 90°C |
| Transfer Line Temp | 100°C |
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a headspace vial.
-
Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide) to dissolve the sample.
-
Seal the vial and place it in the headspace autosampler.
Caption: Experimental workflow for Headspace GC-MS analysis of residual solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds. For fluorinated molecules like this compound, both ¹H and ¹⁹F NMR are particularly powerful.
Causality Behind Experimental Choices
¹H NMR provides information about the number and types of protons in the molecule, confirming the presence of the benzyl alcohol moiety. ¹⁹F NMR is highly sensitive and has a wide chemical shift range, which minimizes signal overlap and allows for the detection of even minor fluorinated impurities.[3] Quantitative NMR (qNMR) can be used to determine the absolute purity of the sample by comparing the integral of the analyte's signals to that of a certified internal standard.
Experimental Protocol: ¹H and ¹⁹F NMR for Purity Assessment
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a fluorine-capable probe.
Sample Preparation:
-
Accurately weigh 10-20 mg of the this compound sample into an NMR tube.
-
For quantitative analysis, accurately weigh a known amount of a suitable internal standard (e.g., trifluoroacetic acid for ¹⁹F NMR) into the same tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and gently agitate to dissolve.
¹H NMR Parameters (Typical):
| Parameter | Setting |
|---|---|
| Pulse Program | zg30 |
| Number of Scans | 16 |
| Relaxation Delay (d1) | 5 s |
| Acquisition Time | 4 s |
¹⁹F NMR Parameters (Typical):
| Parameter | Setting |
|---|---|
| Pulse Program | zgig |
| Number of Scans | 64 |
| Relaxation Delay (d1) | 10 s |
| Acquisition Time | 2 s |
Data Analysis:
-
Structural Confirmation: Analyze the chemical shifts, coupling constants, and integration values in the ¹H and ¹⁹F spectra to confirm the structure of the main component.
-
Impurity Detection: Look for small signals that do not correspond to the main compound.
-
Quantitative Analysis (qNMR): Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of nuclei giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Data Summary and Comparison of Alternatives
The following table summarizes the expected purity data from the analysis of three hypothetical commercial lots of this compound using the described analytical techniques.
| Analytical Method | Lot A | Lot B | Lot C |
| HPLC Purity (Area %) | 99.5% | 98.2% | 99.8% |
| Known Impurity 1 (Aldehyde) | 0.2% | 1.1% | <0.05% |
| Known Impurity 2 (Acid) | <0.05% | 0.3% | <0.05% |
| Unknown Impurity 1 | 0.1% | 0.2% | 0.1% |
| Unknown Impurity 2 | 0.15% | 0.2% | 0.05% |
| GC-MS (Residual Solvents) | |||
| THF | 50 ppm | 200 ppm | <10 ppm |
| Ethyl Acetate | <10 ppm | 80 ppm | <10 ppm |
| ¹⁹F qNMR Purity | 99.4% | 98.1% | 99.7% |
Interpretation of Results:
-
Lot A: Shows good purity by both HPLC and qNMR, with low levels of the aldehyde impurity and a minor amount of unknown impurities. The residual solvent content is also low.
-
Lot B: Exhibits lower purity, with significant levels of both the aldehyde and acid degradation products. The residual solvent content is also higher, suggesting a less optimized purification process.
-
Lot C: Demonstrates the highest purity, with all impurities below 0.1% and negligible residual solvents. This lot would be the most suitable for sensitive applications.
Conclusion: A Self-Validating System for Ensuring Quality
The purity of this compound is a critical parameter that can significantly impact its performance in research and development. A multi-faceted analytical approach, combining the strengths of HPLC, GC-MS, and NMR spectroscopy, provides a self-validating system for a comprehensive purity assessment. HPLC excels at separating and quantifying non-volatile impurities, GC-MS is unparalleled for the analysis of residual solvents and other volatile components, and NMR provides definitive structural confirmation and an orthogonal method for quantitative purity determination. By understanding the potential impurities and employing these robust analytical techniques, researchers can confidently select high-purity material, ensuring the reliability and reproducibility of their work.
References
- Okaru, A. O., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry.
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The Gold Standard: Unambiguous Absolute Structure Determination of 4-Bromo-2,6-difluorobenzyl alcohol via X-ray Crystallography
In the landscape of pharmaceutical development and chiral chemistry, the precise determination of a molecule's three-dimensional arrangement is not merely an academic exercise; it is a critical determinant of its biological activity. The spatial orientation of atoms within a chiral molecule, known as its absolute configuration, can mean the difference between a potent therapeutic agent and an inert or even toxic compound. This guide provides an in-depth, comparative analysis of X-ray crystallography for the unambiguous assignment of the absolute structure of 4-Bromo-2,6-difluorobenzyl alcohol, a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] We will explore the theoretical underpinnings, provide a detailed experimental workflow, and objectively compare this "gold standard" technique with other prevalent analytical methods.
The Challenge of Chirality and the Power of Anomalous Dispersion
Chiral molecules exist as non-superimposable mirror images, or enantiomers. While possessing identical physical properties in an achiral environment, their interactions with other chiral entities, such as biological receptors, can differ dramatically. Therefore, confirming the absolute configuration of a single enantiomer is paramount.
X-ray crystallography stands as the most definitive method for this purpose.[2][3] The technique relies on the diffraction of X-rays by the electron clouds of atoms within a highly ordered crystal lattice.[4][5][6] For chiral molecules, the key to determining the absolute configuration lies in a phenomenon known as anomalous dispersion or resonant scattering.[7][8][9][10]
When the energy of the incident X-rays is near an absorption edge of an atom in the crystal, a small, but measurable, phase shift occurs in the scattered X-rays.[7][8] This effect breaks Friedel's Law, which states that the intensities of diffraction spots from crystal planes (hkl) and their inverse (-h-k-l), known as Bijvoet pairs, should be identical.[9] The presence of a "heavy" atom, such as bromine in this compound, significantly enhances this anomalous scattering effect, making the differences in the intensities of Bijvoet pairs more pronounced and the determination of the absolute configuration more reliable.[3][11]
Experimental Workflow: From Molecule to Model
The successful determination of the absolute structure of this compound via X-ray crystallography involves a meticulous multi-step process.
Experimental workflow for absolute structure determination.
Detailed Experimental Protocol
1. Crystallization of this compound:
-
Rationale: The formation of a high-quality single crystal is the most critical and often the most challenging step.[2][12] A well-ordered crystal lattice is essential for producing sharp diffraction patterns.
-
Protocol:
-
Dissolve 10-20 mg of this compound in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexane).
-
Employ a slow evaporation technique by leaving the solution in a loosely capped vial in a vibration-free environment.
-
Alternatively, vapor diffusion can be used by placing the vial of the sample solution in a sealed container with a less soluble "anti-solvent" (e.g., hexane). The slow diffusion of the anti-solvent vapor into the sample solution will gradually decrease the solubility and promote crystal growth.
-
Monitor for the formation of single crystals over several days to weeks. Ideal crystals are typically 0.1-0.3 mm in each dimension.[11]
-
2. Data Collection:
-
Rationale: The goal is to collect a complete and redundant set of diffraction data with accurate intensities, which is crucial for the subsequent structure solution and refinement.[13]
-
Protocol:
-
Carefully mount a suitable single crystal on a goniometer head.
-
Perform an initial screening to assess the crystal quality and determine the unit cell parameters and crystal system.
-
Collect a full sphere of diffraction data using a modern single-crystal X-ray diffractometer, often equipped with a copper (Cu Kα) or molybdenum (Mo Kα) X-ray source. For enhancing the anomalous signal, a copper source is often preferred for bromine-containing compounds.[11]
-
Data is typically collected in a series of frames as the crystal is rotated.[13][14]
-
3. Data Processing and Structure Refinement:
-
Rationale: The raw diffraction images are processed to obtain a list of reflection intensities, which are then used to solve and refine the crystal structure.
-
Protocol:
-
Integrate the raw diffraction images to determine the intensity of each reflection.
-
Scale the data and merge symmetry-equivalent reflections.
-
Solve the structure using direct methods, which can often be automated with modern software.
-
Refine the atomic positions and thermal parameters against the experimental data using full-matrix least-squares refinement. Software packages like OLEX2, SHELX, or CRYSTALS are commonly used for this purpose.[15][16][17]
-
4. Absolute Structure Determination:
-
Rationale: The final step is to determine the correct enantiomer by analyzing the effects of anomalous dispersion.
-
Protocol:
-
The most common method is the refinement of the Flack parameter (x).[18] This parameter refines to a value between 0 and 1. A value close to 0 with a small standard uncertainty indicates that the determined absolute structure is correct.[18][19] A value near 1 suggests that the inverted structure is correct.[18]
-
The Hooft parameter (y), a statistically more robust alternative to the Flack parameter, can also be calculated.[19]
-
A conclusive determination requires the Flack or Hooft parameter to be close to 0 with a standard uncertainty of less than 0.1.[19]
-
Comparative Analysis with Alternative Techniques
While X-ray crystallography is the definitive method, other spectroscopic techniques can provide valuable, albeit often less direct, information about the absolute configuration.
| Feature | X-ray Crystallography (Anomalous Dispersion) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR Spectroscopy (Mosher's Method) |
| Principle | Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure.[7][20] | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[20][21] | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[20][22] | Involves the formation of diastereomeric esters with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of the stereochemistry at the reaction site.[20] |
| Sample Requirement | High-quality single crystal (microgram to milligram scale).[20] | Solution of the chiral molecule (milligram scale). | Solution of the chiral molecule containing a suitable chromophore (microgram to milligram scale). | Derivatized sample in solution (milligram scale). |
| Directness of Determination | Direct and unambiguous determination of the entire 3D structure. | Requires comparison with quantum chemical calculations (e.g., DFT) of the predicted VCD spectrum for a known configuration.[21] | Requires comparison with quantum chemical calculations of the predicted ECD spectrum and the presence of a chromophore near the stereocenter.[22] | Indirect determination of the configuration at a specific stereocenter. |
| Advantages | Provides a complete and definitive 3D structural model.[2] | Applicable to molecules in solution, avoiding the need for crystallization.[21] | Highly sensitive and can be used for very small sample quantities. | Does not require specialized instrumentation beyond a standard NMR spectrometer. |
| Limitations | The primary bottleneck is the growth of suitable single crystals.[12][23] | Computationally intensive and the accuracy of the prediction depends on the quality of the theoretical model. | Limited to molecules with a chromophore in proximity to the chiral center.[22] | Requires a derivatizable functional group (e.g., -OH or -NH2) and can be prone to misinterpretation if conformational effects are not considered. |
Conclusion: An Indispensable Tool for Drug Development
For the absolute structure determination of this compound, X-ray crystallography remains the unparalleled gold standard. The presence of the bromine atom provides a strong anomalous signal, leading to a highly reliable and unambiguous assignment of the absolute configuration. While alternative techniques like VCD and ECD offer valuable insights, particularly when crystallization is challenging, they rely on computational comparisons and are indirect methods. In the rigorous landscape of drug development, where certainty is paramount, the definitive and comprehensive structural information provided by X-ray crystallography is indispensable for ensuring the safety and efficacy of new chemical entities.
References
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- University of Oxford. CRYSTALS - Chemical Crystallography.
- Martín-García, J.M. Structural resolution. The anomalous dispersion.
- Caticha-Ellis, S. Anomalous dispersion of X-rays in crystallography. Acta Crystallographica Section A. 1982;38(5):657-663.
- Wurz, N. et al. Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition. 2018;57(42):13645-13649.
- White, J.P. & Tunoori, A.R. X-Ray Crystallography of Chemical Compounds. Methods in Molecular Biology. 2012;831:19-32.
- Metherall, J.P. et al. Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. 2023;52(5):1847-1873.
- Parsons, S. Determination of absolute configuration using X-ray diffraction. Tetrahedron: Asymmetry. 2017;28(10):1185-1193.
- Flack, H.D. & Bernardinelli, G.
- Bruker. APEX Software.
- Le Pevelen, D. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In: Natural Products (pp. 201-224). Springer, Berlin, Heidelberg. 2013.
- Dunitz, J.D. 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In: Stereochemistry (pp. 379-406). Georg Thieme Verlag. 1994.
- Doebelin, N. & Kleeberg, R. Profex – Open Source XRD and Rietveld Refinement.
- MIT Department of Chemistry. Absolute Configuration.
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- Thompson, A.L. & Watkin, D.J. CRYSTALS enhancements: absolute structure determination. Journal of Applied Crystallography. 2011;44(5):1017-1022.
- Bult, A. et al. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. 2005;17(5):14-18.
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- Wikipedia. Anomalous X-ray scattering.
- Wikipedia. Absolute configuration.
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- YouTube. X-ray Crystallography: Data collection and processing.
- Minor, W. et al. Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology. 2017;1586:1-21.
- Excillum. Small molecule crystallography.
- Thompson, A.L. & Watkin, D.J. CRYSTALS enhancements: absolute structure determination. Journal of Applied Crystallography. 2011;44(5):1017-1022.
- Yu, Z. et al. Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society. 2018;140(30):9398-9402.
- Flack, H.D.
- Hairui Chemical. 4-Bromo-2,6-difluorobenzyl alcohol_162744-59-4_Hairui Chemical.
- PubChemLite. This compound (C7H5BrF2O).
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A Senior Application Scientist's Guide to Benchmarking Catalysts for the Reactions of 4-Bromo-2,6-difluorobenzyl alcohol
Introduction: The Strategic Value of a Dual-Functionality Building Block
In the landscape of modern drug discovery and materials science, fluorinated aromatic compounds are indispensable scaffolds. Their unique electronic properties and metabolic stability make them prized components in the synthesis of complex molecular architectures.[1] 4-Bromo-2,6-difluorobenzyl alcohol stands out as a particularly valuable building block due to its dual reactive sites: a primary alcohol ripe for oxidation and an aryl bromide poised for cross-coupling reactions.[1][2] This duality allows for divergent synthetic pathways, yet it also presents a significant challenge: the selective and efficient catalytic transformation of one site while preserving the other.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively benchmark the performance of various catalysts for the two primary transformations of this compound. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring that the methodologies are not only reproducible but also logically sound and adaptable.
Part 1: Catalytic Oxidation of the Alcohol Moiety to 4-Bromo-2,6-difluorobenzaldehyde
The selective oxidation of benzyl alcohols to their corresponding aldehydes is a cornerstone reaction in organic synthesis.[3] The product, 4-Bromo-2,6-difluorobenzaldehyde, is a key intermediate for further functionalization.[4][5] The primary challenge lies in achieving high selectivity and preventing over-oxidation to the corresponding carboxylic acid.[6] This section compares three major classes of catalysts for this transformation.
Catalyst Classes Under Evaluation
-
Homogeneous Catalysts (e.g., TEMPO, Copper(II) Complexes): These catalysts, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), operate in the same phase as the reactants.[7] They are often highly active and selective under mild conditions. Copper(II) complexes, for instance, have been shown to effectively catalyze benzyl alcohol oxidation with high selectivity for the aldehyde product.[8] The primary drawback is often the difficulty in separating the catalyst from the reaction mixture post-reaction.
-
Heterogeneous Catalysts (e.g., Supported Pd, Co₁/NC): These catalysts exist in a different phase from the reaction mixture, typically a solid catalyst in a liquid solution. This category includes noble metals like palladium supported on polymers or inorganic materials, as well as single-atom catalysts such as cobalt on nitrogen-doped carbon (Co₁/NC).[3][6] Their principal advantage is ease of separation and recyclability, which is crucial for industrial applications.[9]
-
Photocatalysts (e.g., Eosin Y): Representing a greener alternative, photocatalysts like Eosin Y utilize light energy (e.g., from blue LEDs) to drive the oxidation process, often using molecular oxygen from the air as the terminal oxidant.[10] These metal-free systems operate under exceptionally mild conditions and offer excellent functional group tolerance.[10]
Experimental Workflow: A Unified Benchmarking Protocol
To ensure a fair comparison, a standardized experimental protocol is essential. This workflow is designed to be a self-validating system, where reaction progress is easily monitored and results are quantifiable.
Caption: Standardized workflow for benchmarking catalyst performance in alcohol oxidation.
Detailed Benchmarking Protocol for Oxidation
Objective: To determine the conversion, selectivity, and efficiency of a given catalyst for the oxidation of this compound.
-
Reactor Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar and condenser, add the catalyst (e.g., 0.5 - 2 mol%).
-
Reagent Addition: Under an inert atmosphere (N₂ or Argon), add this compound (1.0 mmol, 223 mg). Add the appropriate solvent (e.g., acetonitrile, toluene, 5 mL).
-
Oxidant: Introduce the oxidant. For heterogeneous catalysts, this may be molecular oxygen (balloon or gentle stream) or H₂O₂ (added slowly).[6][8] For photocatalysis, ensure the vessel is open to an air or O₂ atmosphere.[10]
-
Reaction Conditions: Place the flask in a pre-heated oil bath at the desired temperature (e.g., 80-100 °C). For photocatalysis, initiate irradiation with a specified light source (e.g., blue LED).[10]
-
Monitoring: At regular intervals (e.g., 1, 2, 4, 8 hours), take aliquots from the reaction mixture, quench, and analyze by Thin-Layer Chromatography (TLC) and/or Gas Chromatography-Mass Spectrometry (GC-MS) to determine substrate conversion.
-
Workup: Upon completion, cool the reaction to room temperature.
-
For Heterogeneous Catalysts: Filter the mixture to recover the catalyst. Wash the catalyst with the reaction solvent.
-
For Homogeneous Catalysts: Proceed with a standard aqueous workup (e.g., extraction with ethyl acetate).
-
-
Purification & Quantification: Concentrate the organic phase in vacuo. Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient). Isolate the product, 4-Bromo-2,6-difluorobenzaldehyde, and determine the isolated yield. Analyze purity by NMR.
Performance Metrics and Data Comparison
All quantitative data should be summarized for direct comparison. The choice of catalyst will depend on the desired balance between activity, selectivity, and operational practicality.
| Catalyst Type | Catalyst Example | Loading (mol%) | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) [a] | Key Advantage |
| Homogeneous | TEMPO / Co-catalyst | 1.0 | 25-60 | 2-6 | >95 | >98 | High activity at low temp |
| Heterogeneous | Pd-pol[3] | 0.5 | 100 | 6 | 90-95 | >99 | Recyclability, low leaching |
| Heterogeneous | Co₁/NC[6] | ~1.5 (wt%) | 120 | 5 | 95.2 | ~99.9 | High selectivity, no over-oxidation |
| Photocatalyst | Eosin Y[10] | 1.0 | 25 | 12-24 | 85-93 | >99 | Metal-free, green conditions |
[a] Selectivity refers to the formation of the desired aldehyde versus the over-oxidized carboxylic acid.
Part 2: Catalytic Cross-Coupling at the C-Br Bond
The presence of the bromo-substituent opens the door to powerful palladium-catalyzed cross-coupling reactions, enabling the formation of C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bonds. These reactions are fundamental in pharmaceutical synthesis.[11][12] The key to success lies in selecting a catalyst system (palladium precursor and ligand) that is active for the C(sp²)-Br bond without affecting the benzyl alcohol moiety.
Reaction Type 1: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures by reacting an aryl halide with an organoboron compound.[12] The reaction's success is highly dependent on the choice of palladium source, ligand, and base.[13]
Catalyst Systems:
-
Pd Precursors: Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are critical for promoting the catalytic cycle.[14]
-
Bases: Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[14][15]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Reaction Type 2: Buchwald-Hartwig C-N Amination
This reaction enables the formation of aryl amines from aryl halides, a transformation that is notoriously difficult via classical methods.[11] The choice of ligand is paramount and has led to the development of several "generations" of catalyst systems, each with a broader substrate scope and milder reaction conditions.[11][16]
Catalyst Systems:
-
Pd Precursors: Pd(OAc)₂, Pd₂(dba)₃
-
Ligands: Highly specialized, sterically hindered biarylphosphine ligands such as XantPhos, X-Phos, or BrettPhos are essential for high yields.[17][18]
-
Bases: Strong, non-nucleophilic bases are required, with sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) being common choices.[16][17]
Detailed Benchmarking Protocol for Cross-Coupling
Objective: To evaluate the yield and efficiency of a palladium catalyst system for either Suzuki or Buchwald-Hartwig coupling.
-
Reactor Setup: In a glovebox, add the palladium precursor (1-5 mol%), ligand (1.2-1.5 eq. relative to Pd), and base (e.g., K₂CO₃, 2.0 eq. for Suzuki; NaOtBu, 1.4 eq. for Buchwald-Hartwig) to a flame-dried reaction vial with a stir bar.
-
Reagent Addition: Add this compound (1.0 eq.). Add the coupling partner: the boronic acid (1.2 eq.) for Suzuki, or the amine (1.2 eq.) for Buchwald-Hartwig.
-
Solvent: Add the anhydrous solvent (e.g., Toluene, Dioxane, or 2-MeTHF, to a concentration of 0.1 M).[13]
-
Reaction Conditions: Seal the vial and remove it from the glovebox. Place it in a pre-heated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (4-24 h).
-
Monitoring: Progress can be monitored by taking aliquots and analyzing via LC-MS or GC-MS.
-
Workup: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification & Quantification: Concentrate the solution and purify the product by flash column chromatography to determine the isolated yield.
Performance Metrics and Data Comparison
The optimal system is one that provides the highest yield with the lowest catalyst loading under the mildest conditions.
Table 2a: Suzuki-Miyaura Coupling Performance
| Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 12 | High |
| Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | Moderate-High |
| CataCXium A[13] | - | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 8 | Excellent |
Table 2b: Buchwald-Hartwig Amination Performance
| Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | XantPhos | DBU[18] | Toluene | 100 | 18 | Good |
| Pd(OAc)₂ | X-Phos | NaOtBu | Toluene | 100 | 10 | Excellent |
| Pd(OAc)₂ | BrettPhos | LiHMDS | THF | 80 | 20 | High (for primary amines) |
Conclusion: A Logic-Driven Approach to Catalyst Selection
Benchmarking the performance of catalysts for a dual-functional substrate like this compound requires a systematic and logical approach. The optimal catalyst is not universal; it is defined by the specific transformation desired.
-
For oxidation to the aldehyde , heterogeneous catalysts like supported palladium or single-atom cobalt offer significant advantages in scalability and sustainability due to their recyclability.[3][6] For small-scale synthesis where mild conditions are paramount, metal-free photocatalysis presents an elegant and green alternative.[10]
-
For cross-coupling reactions , the performance is almost entirely dictated by the palladium-ligand combination. Modern, sterically-demanding phosphine ligands are essential for achieving high yields in both Suzuki-Miyaura and Buchwald-Hartwig reactions.[14][17] The choice of base and solvent are critical variables that must be optimized for each specific substrate pairing.[13]
By employing the standardized protocols and comparative frameworks outlined in this guide, researchers can efficiently screen and identify the most effective catalytic system for their specific synthetic goals, accelerating the journey from a versatile building block to a high-value final product.
References
- Comparison of homogeneous and heterogeneous catalysts in dye-sensitised photoelectrochemical cells for alcohol oxidation coupled to dihydrogen form
- Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts.
- Homo- and Heterogeneous Benzyl Alcohol Catalytic Oxidation Promoted by Mononuclear Copper(II) Complexes: The Influence of the Ligand upon Product Conversion.
- Metal-free catalytic oxidation of benzylic alcohols for benzaldehyde. RSC Publishing.
- Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. Organic-Chemistry.org.
- Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitr
- Oxidation of Benzyl Alcohols to Aldehydes and Ketones Under Air in Water Using a Polymer Supported Palladium Catalyst.
- Catalyst performance evaluation experimental protocols.
- Comparison of results for benzyl alcohol oxidation with heterogeneous....
- Enhanced Selective Oxidation of Benzyl Alcohol via In Situ H₂O₂ Production over Supported Pd-Based Catalysts.
- Aftertreatment Protocols for Catalyst Characterization and Performance Evalu
- 4-Bromo-2,6-difluorobenzaldehyde synthesis. ChemicalBook.
- Photocatalytic Oxidation of Benzyl Alcohol by Homogeneous CuCl2/Solvent....
- 4-Bromo-2,6-difluorobenzaldehyde. CymitQuimica.
- Aftertreatment protocols for catalyst characterization and performance evalu
- Buchwald–Hartwig amin
- 4-Bromo-2,6-difluorobenzaldehyde. Chem-Impex.
- This compound. Chem-Impex.
- Buchwald-Hartwig Amin
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B.
- Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development.
- The Role of Fluorinated Aromatics: this compound. Medium.
- Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2,6-difluorophenol. Benchchem.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
Sources
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A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 4-Bromo-2,6-difluorobenzyl alcohol
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor and a prerequisite for advancing any research program. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 4-Bromo-2,6-difluorobenzyl alcohol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. We will delve into the practical application and interpretation of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, offering field-proven insights and detailed experimental protocols.
The Imperative of Identity: Why Structural Confirmation Matters
In the intricate landscape of drug discovery and development, the precise molecular architecture of a compound dictates its biological activity, safety profile, and intellectual property value. The synthesis of novel chemical entities, such as this compound, is merely the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of its chemical identity. An error in structural assignment can lead to misinterpreted biological data, wasted resources, and potentially unsafe clinical candidates. Therefore, employing orthogonal analytical techniques to unequivocally verify the structure of a synthesized compound is not just good practice; it is an ethical and scientific necessity.
Primary Method: Unveiling the Molecular Blueprint with Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard technique for the identification of volatile and semi-volatile organic compounds. Its power lies in the synergistic combination of gas chromatography's separation capability with the mass spectrometer's ability to provide a unique fragmentation fingerprint for each molecule.
The "Why" Behind the Method: Causality in Experimental Choices
Our choice of GC-MS as the primary identification method is predicated on its sensitivity, specificity, and the wealth of structural information it provides. The electron ionization (EI) source is particularly effective for fragmenting organic molecules, creating a reproducible and library-searchable mass spectrum. For a halogenated aromatic compound like this compound, EI-GC-MS allows us to not only determine the molecular weight but also to deduce the connectivity of atoms through the analysis of its fragmentation pattern.
Experimental Protocol: GC-MS Analysis
A detailed, step-by-step methodology for the GC-MS analysis of this compound is provided below. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution until the sample is completely dissolved.
-
If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Data Interpretation: Decoding the Fragmentation Fingerprint
The mass spectrum of this compound is expected to exhibit a characteristic pattern of fragments. The molecular ion peak ([M]⁺) should be observable, and its isotopic pattern will be indicative of the presence of a bromine atom (approximately equal intensity for M and M+2).
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Structural Representation | Notes |
| 222/224 | [C₇H₅BrF₂O]⁺ | Molecular Ion | The isotopic pattern for bromine (⁷⁹Br/⁸¹Br) will be visible. |
| 205/207 | [C₇H₄BrF₂]⁺ | Loss of OH | Loss of a hydroxyl radical. |
| 194/196 | [C₆H₂BrF₂]⁺ | Loss of CH₂O | Loss of formaldehyde. |
| 143 | [C₇H₅F₂O]⁺ | Loss of Br | Cleavage of the C-Br bond. |
| 125 | [C₆H₅F₂]⁺ | Loss of Br and CO | Subsequent loss of carbon monoxide. |
| 115 | [C₆H₂F₂]⁺ | Loss of Br and CH₂O | |
| 77 | [C₆H₅]⁺ | Phenyl cation | Common fragment in aromatic compounds. |
Diagram 1: Predicted Mass Spectrometry Fragmentation Pathway of this compound
Caption: Predicted fragmentation of this compound in EI-MS.
Alternative Method: Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Elucidation
While GC-MS provides excellent information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled detail about the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR are powerful, non-destructive techniques that provide information on the chemical environment, connectivity, and stereochemistry of atoms.
The "Why" Behind the Method: Orthogonal Validation
Employing NMR as an alternative and complementary technique provides orthogonal validation of the structure. While MS breaks the molecule apart and analyzes the pieces, NMR provides a picture of the intact molecule in solution. The combination of these two techniques leaves little room for ambiguity in structural assignment.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean and dry NMR tube.
-
Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
2. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer (or equivalent).
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Data Interpretation: Assembling the Structural Puzzle
The ¹H and ¹³C NMR spectra will provide key information to confirm the structure.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~4.8 | s | - | -CH₂- |
| ¹H | ~7.3 | t | ~8 | Aromatic CH |
| ¹H | ~2.0-3.0 | br s | - | -OH |
| ¹³C | ~60 | t (J ≈ 5 Hz) | C-F coupling | -CH₂- |
| ¹³C | ~112 | t (J ≈ 20 Hz) | C-F coupling | Aromatic CH |
| ¹³C | ~128 | t (J ≈ 5 Hz) | C-F coupling | C-Br |
| ¹³C | ~135 | t (J ≈ 10 Hz) | C-F coupling | C-CH₂OH |
| ¹³C | ~160 | dd (J ≈ 250, 10 Hz) | C-F coupling | C-F |
Diagram 2: Logical Workflow for Structural Confirmation
Caption: Workflow for the structural confirmation of synthesized compounds.
Comparative Analysis: GC-MS vs. NMR
Both GC-MS and NMR are indispensable tools for structural elucidation, each offering unique advantages.
Table 3: Comparison of GC-MS and NMR for the Identification of this compound
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation by volatility and polarity, followed by ionization and mass-based detection of fragments. | Absorption of radiofrequency energy by atomic nuclei in a strong magnetic field to determine the chemical environment of atoms. |
| Information Provided | Molecular weight, elemental composition (from isotopic patterns), and fragmentation pattern (connectivity). | Detailed information on the carbon-hydrogen framework, including chemical environment, connectivity, and stereochemistry. |
| Sample Requirement | Micrograms (µg) to nanograms (ng). | Milligrams (mg). |
| Analysis Time | Relatively fast (minutes per sample). | Can be longer, especially for 2D experiments (minutes to hours). |
| Destructive? | Yes, the sample is consumed. | No, the sample can be recovered. |
| Key Advantage | High sensitivity and provides a unique fragmentation "fingerprint". | Provides unambiguous structural information of the intact molecule. |
| Limitation | Isomers can sometimes have similar mass spectra. | Lower sensitivity compared to MS. |
Conclusion: A Multi-faceted Approach to Certainty
The definitive identification of a synthesized compound such as this compound necessitates a multi-faceted analytical approach. While GC-MS provides a rapid and sensitive method for determining molecular weight and key structural motifs through fragmentation analysis, NMR spectroscopy offers an unparalleled, in-depth view of the molecule's atomic connectivity. By leveraging the strengths of both techniques, researchers can achieve an unequivocal structural confirmation, ensuring the integrity of their data and the solid foundation of their scientific pursuits. This rigorous approach to structural validation is not merely a procedural step but a commitment to the principles of scientific excellence.
References
- NIST Chemistry WebBook.this compound, 2-methylpropyl ether.[Link]
A Comparative Guide to the Stability of 4-Bromo-2,6-difluorobenzyl Alcohol and Other Halogenated Benzyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the stability of intermediates and active pharmaceutical ingredients (APIs) is of paramount importance. Halogenated benzyl alcohols are a critical class of building blocks, and their stability profiles can significantly influence reaction yields, impurity profiles, and the shelf-life of final products. This guide provides a detailed comparison of the stability of 4-Bromo-2,6-difluorobenzyl alcohol against other halogenated benzyl alcohols, underpinned by an analysis of electronic effects and available experimental insights.
The Crucial Role of Substituents in Benzyl Alcohol Stability
The stability of a substituted benzyl alcohol is intrinsically linked to the electronic properties of the substituents on the aromatic ring. These substituents can either donate or withdraw electron density, thereby influencing the reactivity and degradation susceptibility of the benzylic alcohol moiety. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert their influence through inductive and resonance effects, which can stabilize or destabilize key intermediates in degradation pathways.
Generally, electron-withdrawing groups can enhance the stability of the benzyl alcohol by reducing the electron density at the benzylic carbon, making it less susceptible to oxidative degradation. Conversely, electron-donating groups can increase the electron density, potentially making the molecule more prone to oxidation.[1]
Halogens, being electronegative, are typically considered electron-withdrawing through induction. However, they can also exhibit a weaker electron-donating resonance effect. The overall impact on stability depends on the specific halogen, its position on the ring, and the presence of other substituents.
Comparative Stability Analysis
| Compound | Halogen Substituents | Expected Influence on Stability |
| This compound | One Bromo (para), Two Fluoro (ortho) | The two strongly electron-withdrawing fluorine atoms at the ortho positions are expected to significantly stabilize the molecule. The bromine at the para position also contributes to this electron-withdrawing effect. This combination is anticipated to confer high stability. |
| 4-Chlorobenzyl alcohol | One Chloro (para) | The chloro group is electron-withdrawing, which should provide a moderate stabilizing effect compared to unsubstituted benzyl alcohol. |
| 4-Bromobenzyl alcohol | One Bromo (para) | Similar to the chloro group, the bromo group is electron-withdrawing and is expected to offer a comparable level of stabilization. |
| 4-Fluorobenzyl alcohol | One Fluoro (para) | Fluorine is the most electronegative halogen, and its strong inductive effect should lead to good stability. The strong carbon-fluorine bond also contributes to overall molecular stability.[2] |
| Unsubstituted Benzyl Alcohol | None | Serves as a baseline for comparison. It is known to undergo slow oxidation in the presence of air to form benzaldehyde and benzoic acid.[3] |
The presence of multiple electron-withdrawing fluorine atoms in This compound is a key structural feature. The high electronegativity of fluorine makes the C-F bond very strong, which generally enhances the chemical and metabolic stability of fluorinated compounds.[2] The ortho-positioning of the two fluorine atoms can also provide steric hindrance around the benzylic alcohol group, potentially further limiting its susceptibility to certain degradation reactions.
Key Degradation Pathways
Understanding the potential degradation pathways is crucial for developing stable formulations and analytical methods. For benzyl alcohols, common degradation routes include:
-
Oxidation: This is a primary degradation pathway, leading to the formation of the corresponding benzaldehyde and subsequently the benzoic acid.[3]
-
Formation of Ethers: Under acidic conditions, benzyl alcohols can undergo dehydration to form dibenzyl ethers.[4]
-
Photodegradation: Exposure to light can induce degradation, with the specific pathways and products being dependent on the wavelength of light and the presence of photosensitizers.
-
Thermal Degradation: At elevated temperatures, benzyl alcohol can decompose to products such as benzene, toluene, and benzaldehyde.[5]
The specific degradation profile of a halogenated benzyl alcohol will be influenced by the nature and position of the halogen substituents. For instance, the electron-withdrawing nature of the halogens in this compound would likely make the benzylic carbon less susceptible to oxidation compared to unsubstituted benzyl alcohol.
Experimental Protocols for Stability Assessment
To empirically determine and compare the stability of these compounds, forced degradation studies are essential. These studies intentionally stress the molecule to predict its long-term stability and identify potential degradation products.[6]
General Workflow for a Forced Degradation Study
Caption: General workflow for conducting a comparative forced degradation study.
Protocol 1: Stability-Indicating HPLC Method
A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is fundamental for separating the parent compound from its degradation products.
1. Instrumentation and Columns:
- HPLC system with a Diode Array Detector (DAD) or UV detector.
- A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often a good starting point.
2. Mobile Phase and Gradient:
- A gradient elution is typically required to separate compounds with a range of polarities.
- Mobile Phase A: 0.1% Phosphoric acid in Water.
- Mobile Phase B: Acetonitrile.
- A typical gradient might be:
- 0-5 min: 30% B
- 5-20 min: 30% to 80% B
- 20-25 min: 80% B
- 25-30 min: 80% to 30% B
- 30-35 min: 30% B (re-equilibration)
3. Detection:
- Monitor at a wavelength that provides good absorbance for both the parent compounds and potential degradants (e.g., 220 nm or 254 nm).
4. Sample Preparation:
- Prepare stock solutions of each benzyl alcohol derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- For stress studies, dilute the stock solution with the respective stressor solution.
Protocol 2: Forced Degradation Conditions
The following are typical starting conditions for forced degradation studies, which may need to be optimized to achieve a target degradation of 5-20%.[7]
-
Acid Hydrolysis: 1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid-state sample at 105°C for 48 hours.
-
Photostability: Expose the solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.
Causality Behind Experimental Choices
-
Choice of Stressors: The selected stress conditions (acid, base, oxidation, heat, light) represent common environmental factors that a drug substance or intermediate might encounter during synthesis, formulation, storage, and administration.[6]
-
Stability-Indicating Method: The development of a stability-indicating HPLC method is crucial for ensuring that any degradation products are separated from the parent peak, allowing for accurate quantification of stability.[8] The use of a DAD detector aids in peak purity analysis to ensure that a single chromatographic peak corresponds to a single component.
-
Target Degradation: Aiming for 5-20% degradation is a common practice in forced degradation studies.[7] This level of degradation is sufficient to produce and detect primary degradation products without leading to complex secondary degradation, which may not be relevant to real-world stability.
Conclusion
Based on the principles of electronic effects, This compound is predicted to exhibit superior stability compared to other mono-halogenated and unsubstituted benzyl alcohols. The potent electron-withdrawing nature of the two ortho-fluoro substituents, combined with the bromo substituent, significantly deactivates the aromatic ring towards electrophilic attack and stabilizes the molecule against oxidative degradation. The inherent strength of the C-F bond further contributes to its robust nature.
For drug development professionals and researchers, the enhanced stability of poly-halogenated benzyl alcohols like this compound offers a significant advantage in the synthesis of complex molecules. This increased stability can lead to cleaner reaction profiles, reduced impurity formation, and potentially longer shelf-life for intermediates and final products. However, empirical validation through rigorous, side-by-side forced degradation studies is essential to definitively quantify these stability differences and to fully characterize the degradation pathways of these important synthetic building blocks.
References
- Filo. (2026, January 2). Consider the following alcohols: (I) Benzyl alcohol (II) 4-nitrobenzyl a...
- Khan Academy. (n.d.). Effect of an electron withdrawing group in a benzyl cation.
- ACS Publications. (2025, June 28). Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes | The Journal of Organic Chemistry.
- Oriental Journal of Chemistry. (n.d.). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 4). The Significance of Fluorinated Benzyl Alcohols in Modern Chemical Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Benzyl Alcohols in Modern Chemical Synthesis.
- SciSpace. (n.d.). Photocatalytic oxidation of aromatic alcohols to aldehydes in aqueous suspension of home-prepared titanium dioxide.
- Sparrow Chemical. (n.d.). Benzyl Alcohol Series.
- Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution.
- ResearchGate. (n.d.). Selective oxidation of benzyl alcohol with electron-withdrawing group... | Download Scientific Diagram.
- R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1.
- sathee jee. (n.d.). BENZYL ALCOHOL.
- ResearchGate. (n.d.). Chemical structures of the benzyl alcohol derivatives under study.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol.
- RSC Publishing. (n.d.). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation.
- Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals.
- Chemistry Stack Exchange. (2015, September 2). Why is benzyl alcohol a slightly stronger acid than cyclohexanol?
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- Xi'an Taikang Biotechnology Co., Ltd. (n.d.). Selective oxidation of aromatic alcohols to aromatic aldehydes by BN/metal sulfide with enhanced photocatalytic activity.
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- Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. (n.d.).
- Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual. (n.d.).
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- International Journal of Pharmaceutical Investigation. (n.d.). A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycop.
- ResearchGate. (n.d.). Oxidation of 4-chlorobenzyl alcohol to 4-chlorobenzaldehyde.
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- PubMed. (n.d.). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography.
- Wikipedia. (n.d.). Benzyl alcohol.
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Quantitative Analysis of 4-Bromo-2,6-difluorobenzyl alcohol in Reaction Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise quantification of key intermediates is paramount for robust process development, yield optimization, and ensuring the quality of the final active pharmaceutical ingredient (API). 4-Bromo-2,6-difluorobenzyl alcohol is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds.[] Its accurate measurement in complex reaction mixtures presents an analytical challenge that necessitates the selection of an appropriate and validated quantitative method. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for this application, supported by experimental data and protocols to inform your analytical strategy.
The Analytical Imperative: Why Accurate Quantification Matters
In a typical synthetic route, this compound may be either a reactant or a product. In-process control of its concentration allows for real-time monitoring of reaction progression, enabling informed decisions on reaction endpoints, quenching, and downstream processing. Inaccurate quantification can lead to incomplete reactions, the generation of impurities, and ultimately, lower yields and product quality. Potential impurities in the synthesis of this compound could include unreacted starting materials like 1-bromo-3,5-difluorobenzene, the corresponding aldehyde (4-Bromo-2,6-difluorobenzaldehyde) from oxidation, or the carboxylic acid (4-Bromo-2,6-difluorobenzoic acid) from over-oxidation.[2][3] A robust analytical method must be able to separate and quantify the target analyte in the presence of these and other potential process-related impurities.
Comparative Analysis of Key Methodologies
The choice of analytical technique is a critical decision driven by factors such as the complexity of the reaction matrix, required sensitivity, desired accuracy, and available instrumentation. Here, we compare three powerful techniques for the quantitative analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a stationary and mobile phase. | Separation based on volatility and interaction with a stationary phase. | Signal intensity is directly proportional to the number of nuclei.[4] |
| Typical Stationary Phase | C18 silica | Polysiloxane-based (e.g., DB-5MS) | Not applicable |
| Mobile/Carrier Gas | Acetonitrile/Water or Methanol/Water | Helium or Hydrogen | Not applicable |
| Detection | UV-Vis (Photodiode Array) | Flame Ionization (FID) or Mass Spectrometry (MS) | Nuclear Magnetic Resonance |
| Sample Preparation | Dilution, filtration | Dilution, potential derivatization | Dilution with deuterated solvent and internal standard |
| Key Advantages | High resolution, suitable for non-volatile and thermally labile compounds.[5] | High efficiency and sensitivity, especially with MS detection.[6] | Absolute quantification without a specific reference standard, structural information.[7] |
| Potential Challenges | Co-elution of impurities, requires chromophore. | Potential for thermal degradation of the analyte, may require derivatization.[8] | Lower sensitivity compared to chromatographic methods. |
| Hypothetical LOD | ~0.1 µg/mL | ~0.05 µg/mL (with MS) | ~10 µg/mL |
| Hypothetical LOQ | ~0.3 µg/mL | ~0.15 µg/mL (with MS) | ~30 µg/mL |
| Hypothetical Linearity (R²) | >0.999 | >0.999 | >0.999 |
| Hypothetical Accuracy | 98-102% | 97-103% | 99-101% |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and high resolving power for a wide range of compounds. For this compound, a reversed-phase method is typically employed.
Causality of Experimental Choices: A C18 column is selected for its hydrophobic stationary phase, which provides good retention for the moderately polar analyte. A gradient elution with acetonitrile and water allows for the efficient separation of the target compound from both more polar and less polar impurities. UV detection is suitable as the benzene ring in the molecule is a chromophore.
Experimental Protocol: HPLC Analysis
-
Instrumentation: Standard HPLC system with a UV detector, autosampler, and column oven.[5]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 40% B
-
5-15 min: 40% to 90% B
-
15-20 min: 90% B
-
20-22 min: 90% to 40% B
-
22-25 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh a portion of the reaction mixture, dilute with acetonitrile to a known volume, and filter through a 0.45 µm syringe filter.
Caption: HPLC analysis workflow for this compound.
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. While benzyl alcohols can be analyzed directly, derivatization is often employed to improve peak shape and thermal stability.[8]
Causality of Experimental Choices: A non-polar column like a DB-5MS is chosen for general-purpose separation. Flame Ionization Detection (FID) provides excellent sensitivity for carbon-containing compounds, while Mass Spectrometry (MS) offers definitive identification. Silylation with BSTFA is a common derivatization technique that replaces the active hydrogen of the alcohol with a trimethylsilyl group, increasing volatility and reducing tailing.[8]
Experimental Protocol: GC-MS Analysis (with Derivatization)
-
Instrumentation: Gas chromatograph coupled with a Mass Spectrometer (GC-MS).[6]
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 20°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification.
-
-
Sample Preparation (Derivatization):
-
Accurately weigh a portion of the reaction mixture and dilute with a known volume of aprotic solvent (e.g., pyridine).
-
To 100 µL of this solution in a GC vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
-
Caption: GC-MS analysis workflow with derivatization.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of the purity and concentration of a substance without the need for an identical reference standard.[4] For this compound, both ¹H and ¹⁹F NMR can be utilized. ¹⁹F qNMR is particularly advantageous due to the wide chemical shift range and the absence of background signals, making it highly specific for fluorinated compounds.[7]
Causality of Experimental Choices: An internal standard with a known purity and a resonance that does not overlap with the analyte signals is crucial for accurate quantification.[4] For ¹⁹F qNMR, a fluorinated compound like trifluorotoluene can serve this purpose. The long relaxation delay (D1) is essential to ensure complete relaxation of the nuclei between pulses, which is critical for accurate integration.
Experimental Protocol: ¹⁹F qNMR Analysis
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Internal Standard: A certified reference material with a known purity, such as trifluorotoluene.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the reaction mixture into a clean, dry vial.
-
Accurately add a known mass (e.g., 5-10 mg) of the internal standard to the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time (AT): ≥ 3 seconds.
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of both the analyte and the standard (a delay of 60 seconds is often sufficient for ¹⁹F nuclei).[7]
-
Pulse Angle: 90°.
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Data Processing and Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved ¹⁹F signal of this compound and the signal of the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the standard
-
Caption: ¹⁹F qNMR analysis workflow for absolute quantification.
Conclusion and Recommendations
The selection of the optimal analytical method for the quantitative analysis of this compound in a reaction mixture is context-dependent.
-
HPLC is the recommended workhorse method for routine in-process control due to its robustness, high resolving power for potential impurities, and widespread availability in process development and quality control laboratories.
-
GC-MS is an excellent alternative, particularly when higher sensitivity is required or for orthogonal confirmation of HPLC results. The necessity for derivatization adds a step to sample preparation but can significantly improve chromatographic performance.
-
¹⁹F qNMR stands out as a primary method for the absolute quantification of the analyte without the need for a specific reference standard of this compound itself. It is invaluable for the certification of reference materials and for providing an independent, highly accurate quantification to validate chromatographic methods.
For comprehensive process understanding and control, a combination of these techniques is often the most powerful approach. HPLC can be used for routine monitoring, while qNMR can be employed to periodically verify the calibration standards used for HPLC, ensuring the long-term accuracy and integrity of the analytical data.
References
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- The first peak in these below GC analysis chromatograms is from the diluent (acetonitrile). GC analysis. [Link]
- Royal Society of Chemistry.
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- Carl ROTH. This compound, 10 g. [Link]
- ACG Publications. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. [Link]
- PubMed. (2016). High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. [Link]
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- Phenomenex.
- Chemistry LibreTexts. (2021). 14.7: Aryl Halides. [Link]
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- Taiwan Food and Drug Administration. (2015).
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A Senior Application Scientist's Guide to the Validation of a Novel HPLC Method for 4-Bromo-2,6-difluorobenzyl Alcohol
Introduction
4-Bromo-2,6-difluorobenzyl alcohol is a critical fluorinated building block in the synthesis of complex pharmaceutical compounds and agrochemicals.[1] Its purity directly impacts the yield, efficacy, and safety profile of the final active pharmaceutical ingredient (API). Therefore, a robust, accurate, and reliable analytical method for its quantification and impurity profiling is not merely a procedural step but a cornerstone of quality assurance in the drug development pipeline.
This guide presents a newly developed and rigorously validated High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. We will detail the rationale behind the method development, provide a step-by-step validation protocol according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, and present a direct comparison against a conventional Gas Chromatography (GC) approach to highlight the superior performance of our validated HPLC method.[2][3][4]
The physicochemical properties of this compound—a solid with a melting point between 76-81°C and a molecular weight of 223.01 g/mol —make it amenable to both HPLC and GC analysis.[5] However, HPLC is often preferred for non-volatile or thermally sensitive intermediates, providing greater flexibility and resolution for closely related impurities.
Methodology: A Novel Reversed-Phase HPLC (RP-HPLC) Method
The objective was to develop a stability-indicating method capable of separating the main component from potential process-related impurities and degradation products. A gradient RP-HPLC method was selected for its superior resolving power compared to isocratic elution.
Rationale for Method Design:
-
Column: A C18 stationary phase was chosen due to its hydrophobicity, which is ideal for retaining and separating aromatic compounds like the analyte.
-
Mobile Phase: A gradient of water and acetonitrile was employed. Acetonitrile is a common organic modifier that provides good peak shape and low UV cutoff. The gradient elution ensures that both polar and non-polar impurities are eluted and resolved effectively.
-
Detection: The presence of the benzene ring provides a strong chromophore, making UV detection at 220 nm a sensitive and appropriate choice.
-
Temperature: The column is maintained at 30°C to ensure reproducible retention times and improve peak symmetry.
Optimized HPLC Method Parameters
| Parameter | Specification |
| Instrumentation | Standard HPLC System with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 50% B; 5-20 min: 50% to 90% B; 20-25 min: 90% B; 25-27 min: 90% to 50% B; 27-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile |
Validation Protocol & Results (ICH Q2(R2) Framework)
The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[3] Our validation protocol adheres to the ICH Q2(R2) guideline, which provides a comprehensive framework for this process.[2][4]
Caption: Workflow for the validation of the analytical method.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol: The analyte was subjected to forced degradation under acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) conditions. The resulting solutions were analyzed, and the peak purity of the this compound peak was assessed using a photodiode array (PDA) detector.
-
Results: The analyte peak remained spectrally pure in all degradation conditions, and significant resolution was observed between the parent peak and all degradation product peaks. This demonstrates the stability-indicating nature of the method.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.
-
Protocol: A series of five standard solutions were prepared, ranging from 50% to 150% of the nominal assay concentration (e.g., 0.05 to 0.15 mg/mL). Each solution was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against concentration, and the correlation coefficient (R²) was calculated.
-
Results Summary:
Parameter Result Acceptance Criteria Range 0.05 - 0.15 mg/mL - Correlation Coefficient (R²) 0.9998 ≥ 0.999 | Y-intercept | Minimal (close to zero) | - |
Accuracy
Accuracy is the closeness of the test results to the true value. It is often determined by recovery studies.[6]
-
Protocol: Accuracy was assessed by spiking a placebo mixture with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration). Nine determinations were made (3 concentrations, 3 replicates each).[7] The percentage recovery was calculated for each sample.
-
Results Summary:
Spike Level Mean Recovery (%) % RSD Acceptance Criteria 80% 99.5% 0.45% 98.0% - 102.0% Recovery 100% 100.2% 0.31% ≤ 2.0% RSD | 120% | 99.8% | 0.38% | |
Precision
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[7]
-
Protocol:
-
Repeatability (Intra-assay): Six replicate injections of a 100% standard solution were performed on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: The repeatability test was duplicated by a different analyst on a different day using a different instrument.
-
-
Results Summary:
Precision Type % RSD Acceptance Criteria Repeatability 0.52% ≤ 2.0% | Intermediate Precision | 0.89% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Results Summary:
Parameter Result LOD 0.1 µg/mL | LOQ | 0.3 µg/mL |
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Key parameters were intentionally varied, including flow rate (±0.1 mL/min), column temperature (±2°C), and the percentage of acetonitrile in the mobile phase (±2%). The system suitability parameters (e.g., peak asymmetry, theoretical plates) were monitored.
-
Results: No significant changes in retention time or system suitability parameters were observed, indicating the method is robust for routine use.
Comparative Analysis: Validated HPLC vs. Conventional GC
Caption: Comparison of HPLC and GC method attributes.
| Feature | Validated Gradient HPLC Method | Conventional GC Method | Justification for Preference |
| Specificity | Excellent separation of degradants and impurities due to gradient elution and phase chemistry. | Good, but potential for co-elution of isomers. | HPLC offers superior resolving power for closely related structures. |
| Thermal Stability | Analysis is performed at near-ambient temperature (30°C), preserving sample integrity. | Requires high temperatures (>250°C) for injection, risking thermal degradation of the analyte or labile impurities. | HPLC avoids the risk of creating analytical artifacts through heat. |
| Impurity Profiling | Capable of detecting a wide range of impurities, including non-volatile and highly polar compounds. | Primarily suited for volatile and semi-volatile impurities. Non-volatile impurities will not elute. | HPLC provides a more comprehensive and accurate impurity profile. |
| Robustness | Demonstrated robustness to minor changes in flow, temperature, and mobile phase composition. | Can be sensitive to injection port liner contamination and column bleed at high temperatures. | The validated HPLC method ensures more consistent day-to-day performance. |
Conclusion
The novel gradient RP-HPLC method described in this guide has been rigorously validated according to ICH Q2(R2) guidelines and proven to be specific, linear, accurate, precise, and robust for the quantitative analysis of this compound. The comparative analysis clearly demonstrates its superiority over conventional GC methods, particularly in its ability to provide a comprehensive, stability-indicating impurity profile without the risk of thermal degradation.
For researchers, scientists, and drug development professionals, the adoption of this validated HPLC method is highly recommended to ensure the highest standards of quality control for this critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Slideshare. Analytical method validation as per ich and usp.
- Sigma-Aldrich. This compound 98.
- AK Scientific, Inc. This compound.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- YouTube. (2025, June 23). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures.
- Fisher Scientific. This compound 98.0+%.
- Anumolu, P. D., et al. (2016, April 14). Gas Chromatographic Assessment of Residual Solvents Present in Excipient-Benzyl Alcohol. Journal of Chromatography & Separation Techniques.
- Hebisch, R., et al. (2019). Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. The MAK Collection for Occupational Health and Safety.
- Isidorov, V. A., et al. (2024, June 30). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules.
- ResearchGate. Fluorinated Aromatic Compounds.
- Sigma-Aldrich. This compound.
- Tian, Y., et al. Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry.
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A Comparative Guide to the Synthesis of 4-Bromo-2,6-difluorobenzyl Alcohol: A Review of Reported Yields and Methodologies
For researchers and professionals in drug development and fine chemical synthesis, the efficient and high-yielding preparation of key intermediates is paramount. 4-Bromo-2,6-difluorobenzyl alcohol is a valuable building block, prized for the unique reactivity conferred by its halogenated aromatic ring. This guide provides a comprehensive literature review and a critical comparison of the primary synthetic routes to this important compound, focusing on reported yields, reaction efficiency, and practical considerations for laboratory and scale-up applications.
Introduction to this compound
This compound serves as a key intermediate in the synthesis of a variety of pharmacologically active molecules and advanced materials. The presence of two fluorine atoms ortho to the brominated carbon significantly influences the electronic properties of the benzene ring, enhancing its utility in cross-coupling reactions and other transformations. The benzyl alcohol moiety provides a versatile handle for further functionalization. Given its strategic importance, the selection of an optimal synthetic route is a critical decision in any research and development campaign.
This guide will focus on the two most logical and prevalent synthetic strategies, both originating from the common precursor, 1-bromo-3,5-difluorobenzene:
-
Route 1: Formylation of 1-bromo-3,5-difluorobenzene to 4-bromo-2,6-difluorobenzaldehyde, followed by reduction to the target alcohol.
-
Route 2: Carboxylation of 1-bromo-3,5-difluorobenzene to 4-bromo-2,6-difluorobenzoic acid, followed by reduction to the target alcohol.
We will dissect each route, presenting a comparative analysis of yields, reagent selection, and reaction conditions to provide a clear, data-driven basis for methodological selection.
Comparison of Synthetic Pathways
The choice between the aldehyde and carboxylic acid routes often hinges on factors such as the availability and cost of reagents, ease of handling, and the desired scale of the synthesis. Both pathways are highly viable, and the "better" route is often context-dependent.
Route 1: The Aldehyde Pathway
This two-step sequence involves the introduction of a formyl group onto the 1-bromo-3,5-difluorobenzene ring, followed by the selective reduction of the resulting aldehyde.
Step 1: Synthesis of 4-Bromo-2,6-difluorobenzaldehyde
The most common method for the formylation of 1-bromo-3,5-difluorobenzene is directed ortho-metalation followed by quenching with an electrophilic formylating agent. The use of a strong base like lithium diisopropylamide (LDA) allows for the deprotonation of the aromatic ring at one of the positions ortho to the fluorine atoms. Subsequent reaction with N-formylpiperidine or dimethylformamide (DMF) introduces the aldehyde functionality.
Published procedures report yields for this step in the range of 61-78% [1][2]. The variation in yield can be attributed to factors such as the precise reaction conditions, the purity of the starting materials and reagents, and the efficiency of the work-up and purification procedures.
Step 2: Reduction of 4-Bromo-2,6-difluorobenzaldehyde
The reduction of an aromatic aldehyde to a primary alcohol is a fundamental and typically high-yielding transformation in organic synthesis. Sodium borohydride (NaBH₄) is the reagent of choice for this conversion due to its selectivity, ease of handling, and mild reaction conditions. It selectively reduces aldehydes and ketones without affecting other potentially reducible functional groups like the aryl bromide.
While a specific yield for the reduction of 4-bromo-2,6-difluorobenzaldehyde is not explicitly reported in the reviewed literature, extensive precedent for analogous reactions suggests that this transformation proceeds with high efficiency. Typical yields for the sodium borohydride reduction of aromatic aldehydes are in the range of 90-97% .
Route 2: The Carboxylic Acid Pathway
This alternative two-step route involves the carboxylation of 1-bromo-3,5-difluorobenzene, followed by the reduction of the resulting carboxylic acid.
Step 1: Synthesis of 4-Bromo-2,6-difluorobenzoic Acid
Similar to the aldehyde synthesis, this step typically proceeds via directed ortho-metalation of 1-bromo-3,5-difluorobenzene with an organolithium reagent, followed by quenching with carbon dioxide (usually in the form of dry ice). A patent for this process claims a "high yield" without specifying a number[3]. However, analogous carboxylations of similar aromatic compounds are known to be very efficient.
Step 2: Reduction of 4-Bromo-2,6-difluorobenzoic Acid
The reduction of a carboxylic acid to a primary alcohol requires a more powerful reducing agent than sodium borohydride. Borane (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF), is a common and effective reagent for this transformation.
While a specific yield for the reduction of 4-bromo-2,6-difluorobenzoic acid is not available, the reduction of the closely related 4-bromo-2-fluorobenzoic acid to the corresponding benzyl alcohol using borane has been reported with an 86% yield . This provides a strong indication that the reduction of the difluoro-substituted analogue would also proceed in high yield.
Data Summary and Comparison
The following table summarizes the key aspects of the two primary synthetic routes to this compound, allowing for a direct comparison.
| Feature | Route 1: Aldehyde Pathway | Route 2: Carboxylic Acid Pathway |
| Starting Material | 1-Bromo-3,5-difluorobenzene | 1-Bromo-3,5-difluorobenzene |
| Intermediate | 4-Bromo-2,6-difluorobenzaldehyde | 4-Bromo-2,6-difluorobenzoic acid |
| Key Reagents | LDA, N-formylpiperidine/DMF, NaBH₄ | n-BuLi, CO₂, BH₃·THF |
| Reported Yield (Step 1) | 61-78%[1][2] | "High yield" reported[3] |
| Est. Yield (Step 2) | ~90-97% (based on analogy) | ~86% (based on analogy) |
| Overall Estimated Yield | ~55-76% | High (exact value depends on Step 1) |
| Advantages | Milder reducing agent in the final step. | Carboxylation can be very clean and high-yielding. |
| Disadvantages | Handling of LDA and formylating agents. | Use of borane requires careful handling. |
Experimental Protocols
The following are representative, detailed protocols for the synthesis of this compound via the aldehyde pathway.
Protocol 1: Synthesis of 4-Bromo-2,6-difluorobenzaldehyde
-
Reagents and Materials:
-
1-Bromo-3,5-difluorobenzene
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
N-Formylpiperidine
-
Anhydrous tetrahydrofuran (THF)
-
10% Hydrochloric acid
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Heptane and dichloromethane for chromatography
-
-
Procedure:
-
To a solution of 19.3 g (0.1 mol) of 1-bromo-3,5-difluorobenzene in 120 mL of anhydrous THF in a flame-dried, three-necked flask under a nitrogen atmosphere, cool the mixture to -70 °C using a dry ice/acetone bath.
-
Slowly add 55 mL (0.11 mol) of 2.0 M lithium diisopropylamide solution with stirring, maintaining the internal temperature below -65 °C.
-
Stir the mixture at -70 °C for 30 minutes.
-
Add N-formylpiperidine dropwise at -70 °C.
-
Allow the reaction mixture to warm to 0 °C.
-
Pour the reaction mixture into cold water, acidify to pH ~2 with 10% HCl, and extract twice with MTBE.
-
Wash the combined organic phases with water, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: heptane/dichloromethane 1:1) to yield 4-bromo-2,6-difluorobenzaldehyde. (Reported Yield: 17.6 g, 78%) [2].
-
Protocol 2: Reduction of 4-Bromo-2,6-difluorobenzaldehyde to this compound
-
Reagents and Materials:
-
4-Bromo-2,6-difluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 4-bromo-2,6-difluorobenzaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.0-1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.
-
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the two primary synthetic routes.
Caption: Route 1: Synthesis via the aldehyde intermediate.
Caption: Route 2: Synthesis via the carboxylic acid intermediate.
Conclusion and Expert Recommendations
Both the aldehyde and carboxylic acid pathways represent robust and efficient methods for the synthesis of this compound.
-
The aldehyde route (Route 1) is well-documented, with reliable reported yields for the formylation step. The subsequent reduction is a standard, high-yielding procedure. This route is likely the most direct and predictable for researchers, with an estimated overall yield in the range of 55-76%. The primary consideration is the handling of pyrophoric organolithium reagents and moisture-sensitive formylating agents.
-
The carboxylic acid route (Route 2) is also highly attractive. While a specific yield for the initial carboxylation is not numerically reported, this class of reaction is typically very efficient. The subsequent reduction with borane is well-precedented. This route may be preferable in laboratories well-equipped for handling borane reagents and where the isolation of a crystalline carboxylic acid intermediate is advantageous for purification.
Ultimately, the choice of synthetic route will depend on the specific capabilities of the laboratory, the desired scale of the reaction, and the cost and availability of reagents. Both methods, when executed with care, can provide access to the target molecule in good to excellent overall yields.
References
- Organic Syntheses Procedure. 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. [Link]
- Google Patents. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Bromo-2,6-difluorobenzyl Alcohol
As researchers and developers in the chemical sciences, our responsibility extends beyond synthesis and discovery to the complete, safe lifecycle management of the materials we handle. 4-Bromo-2,6-difluorobenzyl alcohol is a key building block in the synthesis of pharmaceuticals and agrochemicals, valued for its specific reactivity.[1] However, its halogenated aromatic structure places it in a chemical class that requires stringent, regulated disposal protocols to protect both laboratory personnel and the environment.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. The procedures outlined here are designed to be self-validating, ensuring a chain of custody from the point of generation to final, compliant disposal.
Foundational Principle: Classification as Halogenated Organic Waste
The core principle governing the disposal of this compound is its classification. This compound contains bromine and fluorine atoms bonded to a benzene ring, defining it as a halogenated organic compound .[2][3] Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), halogenated organic wastes are subject to specific management and disposal regulations due to their potential for environmental persistence and the hazardous byproducts that can form during improper incineration.[4]
The immediate operational consequence is that all waste streams containing this compound—including pure excess material, solutions, reaction mixtures, and contaminated labware—must be segregated from non-halogenated waste.[2][5] This segregation is critical because halogenated wastes typically require high-temperature incineration at specialized, licensed facilities to ensure complete destruction and to manage the acidic gases (such as HBr and HF) produced.[2] Mixing these wastes with non-halogenated solvents unnecessarily elevates disposal costs and regulatory complexity for the entire waste stream.[5]
Hazard Profile and Essential Personal Protective Equipment (PPE)
Before handling or generating waste, a thorough understanding of the compound's hazards is essential. The Safety Data Sheet (SDS) is the primary source for this information.[6][7][8][9]
| Parameter | Information | Source (SDS) |
| Physical Form | Solid | [8][10] |
| Melting Point | 76-81 °C | [8] |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6][7][8][9][10] |
| Signal Word | Warning | [6][7][10] |
| Required PPE | Chemical safety goggles, appropriate chemical-resistant gloves (e.g., nitrile), lab coat. Use in a well-ventilated area or chemical fume hood. For bulk quantities or potential for dust, a NIOSH-approved N95 dust mask is required. | [6][8][11] |
The causality behind these PPE requirements is direct:
-
Chemical Safety Goggles: Mandatory to prevent eye contact, which can cause serious and persistent irritation (H319).[6][7]
-
Gloves and Lab Coat: Necessary to prevent skin contact, which is known to cause irritation (H315).[6][7] Contaminated clothing must be removed and washed before reuse.[6]
-
Fume Hood/Ventilation: Crucial for preventing inhalation of dusts or vapors, which may cause respiratory tract irritation (H335).[7][9][10]
Operational Protocol: Waste Generation and Spill Management
All procedures involving this compound should be conducted with waste containment in mind from the outset.
Protocol for Routine Waste Collection
-
Designate a Waste Container: Before starting work, designate a clearly labeled container for halogenated organic waste. The container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and have a secure, threaded cap.[3][12]
-
Label Correctly: The label must, at a minimum, include the words "Hazardous Waste " and the full chemical name, "This compound ".[11][13] If other halogenated solvents are added, their names must be listed as well.[2]
-
Collect Waste: Collect all residues, mother liquors, and solvent rinses containing the compound directly into this container.
-
Contaminated Materials: Solid waste, such as contaminated gloves, weighing paper, and silica gel, should be collected in a separate, clearly labeled solid halogenated waste container.
-
Keep Containers Closed: Waste containers must remain sealed at all times except when actively adding waste.[3][12] This minimizes the release of vapors and prevents spills.
Protocol for Spill Response
-
Ensure Safety: Immediately alert personnel in the area. If the spill is large or ventilation is poor, evacuate the immediate area.[14]
-
Don Appropriate PPE: At a minimum, wear a lab coat, gloves, and chemical safety goggles. For large spills of solid material, add respiratory protection.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it in the designated hazardous waste container.[6][14] For solutions, cover the spill with an inert, non-combustible absorbent material like sand or vermiculite.[15]
-
Clean the Area: Once the material is collected, decontaminate the surface with a suitable solvent (e.g., acetone), collecting the rinsate as halogenated hazardous waste.[11]
-
Dispose of Cleanup Materials: All absorbent materials and wipes used for cleanup must be disposed of as halogenated hazardous waste.[15]
Disposal Workflow: Segregation, Accumulation, and Labeling
Proper disposal hinges on a systematic and compliant workflow within the laboratory. This process ensures that waste is safely stored and correctly identified for pickup by trained professionals.
Caption: Decision workflow for proper segregation and disposal of laboratory waste.
This workflow must be executed in a designated Satellite Accumulation Area (SAA) .[12][13] An SAA must be at or near the point of waste generation and under the control of laboratory personnel.[12] It is critical to adhere to institutional limits on the volume of waste and the time it can be stored in an SAA.[12][13] Once a container is full, it must be moved to a central accumulation area within three days.[12]
Final Disposal: The Role of EHS and Licensed Vendors
The final step in the disposal process is the transfer of waste to your institution's Environmental Health & Safety (EHS) department or equivalent authority. Laboratory personnel are responsible for proper collection, labeling, and storage, but the ultimate disposal is handled by professionals.[4]
-
Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Documentation: Ensure all labels are complete and accurate. EHS will use this information to create the official hazardous waste manifest for transportation.
-
Transfer: EHS will then consolidate the waste and hand it over to a licensed hazardous waste disposal company, which will transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF).[4] This "cradle-to-grave" tracking is a legal requirement under RCRA, and proper procedure in the lab is the first and most critical link in this chain.[4]
By adhering to these procedures, you ensure that the disposal of this compound is conducted safely, in full regulatory compliance, and with minimal environmental impact.
References
- TCI Chemicals. (2025, March 26). SAFETY DATA SHEET: this compound. TCI EUROPE N.V.
- American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Echemi. (n.d.).
- U.S. Government Publishing Office. (n.d.).
- AKSci. (n.d.). 162744-59-4 this compound.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- U.S. Environmental Protection Agency. (n.d.).
- Bucknell University. (n.d.).
- U.S. Environmental Protection Agency. (2025, November 25).
- ChemicalBook. (2025, July 19).
- Apollo Scientific. (n.d.).
- Braun Research Group, University of Illinois. (n.d.).
- Sigma-Aldrich. (n.d.). This compound 98%.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- Westlaw. (n.d.).
- Thermo Fisher Scientific. (2025, September 22).
- Chem-Impex. (n.d.). This compound.
- Benchchem. (n.d.).
- Occupational Safety and Health Administration. (n.d.).
- Tetrahedron. (n.d.). 162744-59-4 | this compound.
- MilliporeSigma. (2025, April 28).
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Bromo-2-fluorobenzylzinc bromide, 0.5M in THF.
- Thermo Fisher Scientific. (2009, September 26).
- Fisher Scientific. (2024, April 1). SAFETY DATA SHEET - this compound.
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A Senior Application Scientist's Guide to Handling 4-Bromo-2,6-difluorobenzyl alcohol: From Hazard Assessment to Disposal
This document provides essential, field-proven guidance for the safe handling of 4-Bromo-2,6-difluorobenzyl alcohol (CAS No. 162744-59-4). As a key building block in modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals, its proper management is paramount to ensuring operational safety and data integrity. This guide moves beyond mere procedural lists to instill a deep understanding of the causality behind each safety recommendation, empowering you, the research professional, to work with confidence and precision.
Immediate Hazard Assessment: Understanding the Risks
This compound is a halogenated aromatic compound that, while invaluable in synthesis, presents distinct health hazards that must be rigorously managed. The primary risks associated with this solid compound are irritant in nature, stemming from direct contact or inhalation of its dust or powder form.[1][2]
A comprehensive understanding of its hazard profile, grounded in the Globally Harmonized System (GHS), is the first step in a robust safety protocol.
| Hazard Classification | GHS Hazard Code | Signal Word | Potential Effect |
| Skin Irritation | H315 | Warning | Causes skin irritation upon direct contact.[1][2][3][4] |
| Serious Eye Irritation | H319 | Warning | Causes serious, potentially damaging, eye irritation.[1][2][3][4] |
| Respiratory Irritation | H335 | Warning | May cause irritation to the respiratory tract if inhaled.[1][2][4][5] |
The causality is clear: the chemical's structure allows it to interact with and disrupt biological tissues upon contact. Therefore, the entire handling protocol is designed around a single principle: preventing contact and inhalation.
The Core of Protection: A Multi-Layered Defense System
Personal Protective Equipment (PPE) is the final and most personal layer of defense, but it is only effective when supported by robust engineering controls.
Engineering Controls: Your Primary Defense
Before any PPE is selected, the work environment must be optimized to minimize exposure.
-
Chemical Fume Hood: All handling of this compound, especially weighing and transferring the solid, must be performed inside a certified chemical fume hood.[6] This is non-negotiable. The fume hood's constant airflow contains dust and potential vapors, preventing them from entering the laboratory environment and your breathing zone.
-
Ventilation: Ensure the laboratory has adequate general ventilation. This provides a secondary layer of protection against fugitive emissions.[7][8]
-
Emergency Equipment: Prior to handling, verify the location and functionality of the nearest safety shower and eyewash station.[4][7]
Dermal Protection: Shielding Skin and Hands
Given the compound's classification as a skin irritant, dermal protection is critical.[3][9]
-
Body Protection: A long-sleeved laboratory coat is the minimum requirement. For operations with a higher risk of dust generation, such as handling larger quantities, consider a chemical-resistant apron worn over the lab coat.[7][10]
-
Hand Protection: The choice of glove is a critical decision. While Safety Data Sheets (SDS) for this specific compound recommend general "protective gloves," a more rigorous selection process is necessary for scientific applications.[1][3][9] The ideal glove material must resist permeation by both the solid itself and any solvents used in the procedure.
| Glove Material | Resistance to Alcohols & Halogenated Compounds | Dexterity & Cost | Recommendation for this Application |
| Nitrile | Good to Very Good[11] | Excellent dexterity, moderate cost. | Recommended. Provides a robust barrier with excellent feel for fine motor tasks. |
| Neoprene | Very Good[11] | Good dexterity, moderate cost. | Acceptable Alternative. A solid choice if nitrile gloves are unavailable. |
| Natural Rubber (Latex) | Fair to Good[11] | Excellent dexterity, low cost. | Not Recommended. Prone to degradation by some organic compounds and potential for latex allergies. |
Expert Insight: Always double-glove if there is a significant risk of contamination or when handling the material for extended periods. This allows for the safe removal of the outer glove if it becomes contaminated, without exposing your skin.
Ocular Protection: Defending Against Serious Irritation
This compound is a serious eye irritant.[1][3] Standard safety glasses are insufficient.
-
Chemical Splash Goggles: These are mandatory. They must form a complete seal around the eyes to protect against airborne dust and accidental splashes.[12]
-
Face Shield: When handling larger quantities (typically >25g) or when there is a heightened risk of splash or dust release, a face shield should be worn in addition to chemical splash goggles.[4] The face shield provides a broader barrier, protecting the entire face.
Respiratory Protection: Preventing Inhalation
While the fume hood is the primary control, respiratory protection may be required in specific scenarios.
-
Standard Operations: When working within a certified fume hood, a respirator is generally not required.[12]
-
Required Scenarios: A NIOSH-approved respirator is necessary if you must handle the compound outside of a fume hood (e.g., during a large-scale transfer) or if ventilation is compromised.[1][4] For a solid powder, an N95-rated filter is effective against dust particulates. If the compound is dissolved in a volatile solvent, a respirator with an organic vapor cartridge is required.
Operational Plan: A Step-by-Step Workflow
This workflow integrates the PPE requirements into a logical, repeatable, and self-validating process.
Caption: Workflow for handling this compound.
Detailed Protocol:
-
Pre-Operation:
-
Verify that the fume hood certification is current and the airflow monitor indicates normal operation.
-
Confirm the path to the eyewash station and safety shower is unobstructed.
-
Don your lab coat, followed by chemical splash goggles.
-
Finally, don the first pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat. Don a second pair if desired.
-
-
Handling:
-
Conduct all work at least 6 inches inside the fume hood sash.
-
When weighing, use a weigh boat or creased paper to prevent dust from spreading. Tap the spatula gently rather than shaking it.
-
If transferring the solid, do so slowly and close to the receiving vessel's opening to minimize airborne dust.
-
-
Post-Handling & Decontamination:
-
Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipe in the designated solid waste container.
-
Securely close the primary container of the chemical and any waste containers.
-
-
Doffing PPE:
-
This sequence is critical to prevent self-contamination.
-
If wearing an outer pair of gloves, remove and discard them.
-
Remove your lab coat, turning it inside out as you do, and hang it in its designated location.
-
Remove your face shield (if used), followed by your goggles, handling them by the straps.
-
Finally, remove your inner gloves using a technique that avoids touching the outer surface with your bare skin.
-
Immediately wash your hands with soap and water.[3]
-
Emergency & Disposal Plans
Preparedness is key to safety. In the event of an exposure or spill, a clear and immediate plan is essential.
Exposure Response
| Exposure Route | Immediate Action | Follow-Up |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1] | Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[1][3] | If skin irritation occurs or persists, seek medical advice.[1][3] |
| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][2] | If the person feels unwell or has difficulty breathing, seek immediate medical attention. |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting.[4] | Seek immediate medical attention. |
Disposal Protocol
Chemical waste management is a legal and ethical responsibility.
-
Waste Segregation: All materials contaminated with this compound (e.g., used gloves, weigh boats, paper towels) must be disposed of as hazardous chemical waste.
-
Containers: Use only approved, sealed, and clearly labeled hazardous waste containers. Never mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Regulatory Compliance: All disposal must be conducted through your institution's EHS program and in strict accordance with local, state, and national regulations.[1][3]
References
- Carl ROTH. (2023).
- US Coatings. (2016).
- Greenfield Global. (2018).
- Loba Chemie. (2021).
- University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE) - Glove Selection Chart. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
